molecular formula C7H5N B057287 3-Ethynylpyridine CAS No. 121697-66-3

3-Ethynylpyridine

Cat. No.: B057287
CAS No.: 121697-66-3
M. Wt: 103.12 g/mol
InChI Key: CLRPXACRDTXENY-UHFFFAOYSA-N
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Description

3-Ethynylpyridine is a versatile and valuable heteroaromatic building block extensively employed in chemical biology, medicinal chemistry, and materials science. Its core structural feature is the ethynyl group attached to the 3-position of the pyridine ring, which serves as a highly effective reaction handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction. This property makes it an indispensable reagent for the synthesis of molecular probes, the bioconjugation of biomolecules, and the construction of complex chemical architectures like metal-organic frameworks (MOFs) and polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRPXACRDTXENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947958
Record name 3-Ethynylpyridine
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Molecular Weight

103.12 g/mol
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CAS No.

2510-23-8, 121697-66-3
Record name 3-Ethynylpyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-ethynyl-
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Record name 3-Ethynylpyridine
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Record name 3-Ethynylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynylpyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a pyridine (B92270) ring coupled with a reactive ethynyl (B1212043) group, allows for a wide range of chemical transformations. This document provides a comprehensive overview of the chemical properties, structural details, and key synthetic methodologies for this compound, presented as a technical guide for researchers and professionals in drug development. All quantitative data is summarized in structured tables, and a detailed experimental protocol for a common synthetic route is provided. Additionally, visualizations of the chemical structure and a representative synthetic workflow are included to facilitate understanding.

Chemical Structure and Identification

This compound is an organic compound characterized by a pyridine ring substituted with an ethynyl group at the 3-position. The presence of the nitrogen atom in the aromatic ring and the carbon-carbon triple bond confers unique reactivity to the molecule.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2510-23-8[1][2][3]
Molecular Formula C₇H₅N[1][2][3]
SMILES C#CC1=CN=CC=C1[1][3]
InChI Key CLRPXACRDTXENY-UHFFFAOYSA-N[1][3]

Diagram 1: Chemical Structure of this compound

G cluster_synthesis Sonogashira Coupling and Deprotection start Start Materials: 3-Bromopyridine Trimethylsilylacetylene reaction_setup Reaction Setup: - Inert atmosphere - Add PdCl₂(PPh₃)₂ and CuI - Add solvents (DIPA, DMF) start->reaction_setup sonogashira Sonogashira Coupling: - Add Trimethylsilylacetylene - Stir at room temperature reaction_setup->sonogashira workup1 Workup & Purification: - Quench with NH₄Cl - Extract with organic solvent - Column chromatography sonogashira->workup1 deprotection Deprotection: - Dissolve in Methanol - Add base (e.g., K₂CO₃) workup1->deprotection workup2 Final Workup & Purification: - Neutralize and extract - Column chromatography or distillation deprotection->workup2 product Product: This compound workup2->product

References

An In-depth Technical Guide on the Physical Properties of 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a heterocyclic building block of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique structure, combining the aromaticity of a pyridine (B92270) ring with the reactivity of a terminal alkyne, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, including targeted anti-cancer drugs and functional polymers.[1] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and property determination, and logical workflows to support its application in research and development.

Core Physical and Chemical Properties

This compound is a low-melting solid that may appear as a colorless to pale yellow or light brown substance.[2] It is characterized by its pungent odor. A summary of its key physical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅N[3][4]
Molecular Weight 103.12 g/mol [3][4]
Melting Point 39-40 °C[2][4][5]
Boiling Point 180-182 °C (at 760 mmHg) 83-84 °C (at 30 mmHg)[1][2][4]
Density ~1.02 - 1.039 g/mL (at 25 °C)[1][5]
Appearance Colorless to pale yellow liquid/solid; Pale yellow to light brown solid[1][2]
Solubility Poorly soluble in water. Soluble in organic solvents (ethanol, diethyl ether, dichloromethane).[1]
Flash Point 56.67 - 62 °C[5]
Refractive Index ~1.543[5]
LogP 0.91 - 1.1[3][5]
CAS Number 2510-23-8[3][4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its fundamental physical properties are crucial for its effective use and characterization.

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes.[6][7]

Objective: To synthesize this compound from 3-bromopyridine (B30812) and an acetylene (B1199291) source.

Materials:

  • 3-bromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (TEA), distilled and purged with N₂

  • Methanol

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous solvents (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with 3-bromopyridine, PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).[8]

  • Inert Atmosphere: The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.[8]

  • Solvent and Reagent Addition: Anhydrous triethylamine is added via syringe. The mixture is stirred to dissolve the solids. Trimethylsilylacetylene (1.1-1.2 equivalents) is then added dropwise via syringe.[8]

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated gently (e.g., to 50-70 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[9]

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.[8]

  • Deprotection: The crude product (3-((trimethylsilyl)ethynyl)pyridine) is dissolved in methanol. Potassium hydroxide is added, and the mixture is stirred at room temperature for 1-3 hours to cleave the trimethylsilyl (B98337) (TMS) group.[8]

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.[8]

2.2.1. Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[10][11]

Procedure:

  • A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[12][13]

  • The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating bath).[10]

  • The sample is heated rapidly to obtain an approximate melting point, then allowed to cool.[10]

  • A second determination is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[10]

  • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A pure sample will exhibit a sharp melting range of 0.5-1.0 °C.[10]

2.2.2. Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the atmospheric pressure.[14][15]

Procedure:

  • A small amount of liquid this compound is placed in a fusion tube or a small test tube.[14][16]

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube with its open end submerged in the liquid.[14][16]

  • The fusion tube is attached to a thermometer and heated slowly and uniformly in a heating block or Thiele tube.[14][16]

  • As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[14]

  • Alternatively, the apparatus is heated until a steady stream of bubbles emerges, then allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[15][17]

Mandatory Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Sonogashira coupling.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Deprotection cluster_purification Purification Stage A 1. Setup Reaction (3-Bromopyridine, Catalysts) B 2. Add Solvent & Base (Anhydrous TEA) A->B C 3. Add Acetylene Source (TMSA) B->C D 4. Monitor Reaction (TLC / GC-MS) C->D E 5. Solvent Removal & Extraction D->E Reaction Complete F 6. Deprotection (KOH in Methanol) E->F G 7. Column Chromatography F->G Crude Product H 8. Characterization (NMR, MS, IR) G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

The structural identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

G cluster_techniques Spectroscopic Analysis cluster_info Information Obtained Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (GC-MS) Compound->MS IR FT-IR Spectroscopy Compound->IR NMR_info Proton/Carbon Environment Connectivity NMR->NMR_info MS_info Molecular Weight Fragmentation Pattern MS->MS_info IR_info Functional Groups (C≡C, C-H, C=N) IR->IR_info

Caption: Spectroscopic methods for characterizing this compound.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are expected in the aromatic region for the pyridine ring protons and a distinct singlet for the acetylenic proton.[18][19][20]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show signals for the pyridine ring carbons and the two sp-hybridized carbons of the alkyne group.[21]

  • FT-IR Spectroscopy: Infrared spectroscopy is used to identify functional groups. The spectrum of this compound will prominently feature a sharp absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and a sharp band for the ≡C-H stretch (around 3300 cm⁻¹). Vibrations corresponding to the aromatic pyridine ring will also be present.[21][22][23][24][25]

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of 103.12 would be observed, along with characteristic fragment ions resulting from the decomposition of the parent molecule.[3][21][26]

References

An In-depth Technical Guide to the Synthesis of 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a pivotal building block in medicinal chemistry and materials science, prized for its rigid acetylenic linker and the electronic properties of its pyridine (B92270) ring. Its synthesis is a critical step in the development of numerous therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the widely employed Sonogashira coupling and the related Stephens-Castro coupling. Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to equip researchers with the knowledge to effectively synthesize and utilize this versatile compound.

Introduction

The unique structural and electronic features of this compound, namely its terminal alkyne and pyridine functionalities, make it an invaluable synthon in organic chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while the ethynyl (B1212043) group provides a linear and rigid scaffold for molecular construction. These properties have led to its incorporation into a wide array of biologically active molecules and advanced materials. This guide details the most common and efficient methods for its synthesis, providing both theoretical understanding and practical guidance.

Synthesis Pathways

The synthesis of this compound predominantly relies on cross-coupling reactions that form the carbon-carbon bond between the pyridine ring and the ethynyl group. The two most prominent methods are the Sonogashira coupling and the Stephens-Castro coupling.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[1] It is the most common and versatile method for the synthesis of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

A general scheme for the Sonogashira coupling to produce this compound is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Halopyridine (X = I, Br) G This compound A->G B Terminal Alkyne (e.g., Trimethylsilylacetylene) B->G C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et₃N, DIPA) E->G F Solvent (e.g., THF, DMF) F->G

Caption: General scheme of Sonogashira coupling for this compound synthesis.

The reaction mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-halopyridine to form a Pd(II) complex.

    • Transmetalation: The Pd(II) complex reacts with a copper acetylide intermediate (formed in the copper cycle) to yield a pyridyl-alkynyl-palladium complex, regenerating the copper(I) catalyst.

    • Reductive Elimination: The pyridyl-alkynyl-palladium complex undergoes reductive elimination to produce this compound and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.

    • Deprotonation: The amine base deprotonates the alkyne to form a copper acetylide.

    • Transmetalation: The copper acetylide then participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism pd0 Pd(0)L₂ pd_complex Oxidative Addition (3-Halopyridine) pd0->pd_complex transmetalation Transmetalation pd_complex->transmetalation Pyridyl-Pd(II)-X reductive_elim Reductive Elimination transmetalation->reductive_elim Pyridyl-Pd(II)-Alkyne cu1 Cu(I)X transmetalation->cu1 Regenerates Cu(I)X reductive_elim->pd0 product This compound reductive_elim->product cu_alkyne π-Alkyne Complex cu1->cu_alkyne cu_acetylide Copper Acetylide cu_alkyne->cu_acetylide Deprotonation cu_acetylide->transmetalation alkyne Terminal Alkyne alkyne->cu_alkyne base Base base->cu_acetylide label_pd Palladium Cycle label_cu Copper Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

The yield of the Sonogashira coupling for the synthesis of this compound is influenced by the choice of catalyst, solvent, base, and the halide on the pyridine ring.

Starting MaterialCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromopyridine (B30812)Pd(PPh₃)₂Cl₂ (Not specified)CuI (Not specified)Diisopropylamine (B44863)-30393 (of TMS-protected intermediate)[2]
3-IodopyridinePd(OAc)₂ (5)-NaOAcDMF1000.25Not specified[3]
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003up to 96[4][5]
Stephens-Castro Coupling

The Stephens-Castro coupling is a cross-coupling reaction between a copper(I) acetylide and an aryl halide, typically in pyridine as a solvent, to form a disubstituted alkyne and a copper(I) halide.[6][7][8][9][10] This reaction predates the Sonogashira coupling and does not require a palladium catalyst.[7]

A general scheme for the Stephens-Castro coupling is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 3-Halopyridine (X = I, Br) G This compound A->G B Copper(I) Acetylide B->G C Solvent (e.g., Pyridine, DMF) C->G D Heat D->G

Caption: General scheme of Stephens-Castro coupling.

The precise mechanism of the Stephens-Castro coupling is not as well-defined as the Sonogashira coupling. However, it is generally believed to proceed through an oxidative addition-reductive elimination pathway involving copper intermediates.

  • Oxidative Addition: The copper(I) acetylide is thought to undergo oxidative addition to the aryl halide, forming a Cu(III) intermediate.

  • Reductive Elimination: This intermediate then undergoes reductive elimination to form the C-C bond of the product, this compound, and a copper(I) halide.

Stephens_Castro_Mechanism reactants 3-Halopyridine + Cu(I)-Alkyne oxidative_add Oxidative Addition reactants->oxidative_add cu_intermediate Cu(III) Intermediate (Pyridyl-Cu-Alkyne-X) oxidative_add->cu_intermediate reductive_elim Reductive Elimination cu_intermediate->reductive_elim product This compound + Cu(I)X reductive_elim->product

Caption: Proposed mechanism for the Stephens-Castro coupling.

Experimental Protocols

Sonogashira Coupling of 3-Bromopyridine with Trimethylsilylacetylene

This two-step protocol involves the initial coupling of 3-bromopyridine with trimethylsilylacetylene, followed by the deprotection of the silyl (B83357) group to yield this compound.

Step 1: Synthesis of 3-((Trimethylsilyl)ethynyl)pyridine

  • Materials:

    • 3-Bromopyridine

    • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Diisopropylamine

    • Trimethylsilylacetylene

    • Dichloromethane (for extraction)

    • Magnesium sulfate (B86663) (for drying)

  • Procedure:

    • To a reaction flask, add 3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Purge the system with an inert gas (e.g., nitrogen or argon).

    • Under stirring and controlled temperature (30 °C), add diisopropylamine followed by trimethylsilylacetylene.

    • Maintain the reaction at 30 °C for 3 hours.

    • Upon completion (monitored by TLC or GC-MS), quench the reaction with water.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over magnesium sulfate, filter, and remove the solvent under reduced pressure.

Step 2: Synthesis of this compound

  • Materials:

    • 3-((Trimethylsilyl)ethynyl)pyridine

    • Tetrabutylammonium fluoride (B91410) (TBAF)

    • Solvent (e.g., THF)

  • Procedure:

    • Dissolve the crude 3-((trimethylsilyl)ethynyl)pyridine in a suitable solvent like THF.

    • Add a solution of TBAF to the mixture.

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Dry the organic layer, remove the solvent, and purify the product. A 93% yield for the formation of this compound from the intermediate has been reported.[2]

Purification and Characterization
  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure. It is a yellow solid with a melting point of 38.5-39.5 °C.[2]

  • Characterization: The structure and purity of this compound can be confirmed by various spectroscopic methods:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons and the acetylenic proton.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the pyridine ring carbons and the two sp-hybridized carbons of the alkyne.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (103.12 g/mol ).

    • IR Spectroscopy: The infrared spectrum will exhibit a characteristic C≡C stretching vibration for the alkyne and C-H stretching for the terminal alkyne.

Conclusion

The synthesis of this compound is most reliably achieved through the Sonogashira coupling reaction, which offers high yields and functional group tolerance. The Stephens-Castro coupling presents a palladium-free alternative, though it is less commonly employed. The choice of starting material, catalyst system, and reaction conditions can be optimized to achieve the desired outcome. This guide provides the necessary theoretical framework and practical protocols to aid researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Ethynylpyridine (CAS 2510-23-8): Properties, Hazards, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethynylpyridine (CAS 2510-23-8), a versatile heterocyclic building block crucial in pharmaceutical and materials science research. This document details its chemical and physical properties, associated hazards, and key experimental protocols for its synthesis and application in widely used chemical transformations.

Core Properties of this compound

This compound is an organic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the 3-position.[1] This structure imparts a unique combination of reactivity, making it a valuable intermediate in the synthesis of complex molecules. The presence of the nitrogen atom in the pyridine ring provides basic properties and a site for coordination with metals, while the terminal alkyne is highly reactive in various coupling reactions.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 2510-23-8[2]
Molecular Formula C₇H₅N[2]
Molecular Weight 103.12 g/mol [2]
Appearance White to gray to brown powder or crystal; may also appear as a yellow solid or colorless to pale yellow liquid.[1]
Melting Point 39-40 °C[2]
Boiling Point 83-84 °C at 30 mmHg[2]
Flash Point 56.67 °C (closed cup)[2]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[1]
SMILES C#Cc1cccnc1[2]
InChI Key CLRPXACRDTXENY-UHFFFAOYSA-N[2]
Spectroscopic Data

While specific spectra are not provided here, this compound has been characterized using techniques such as X-ray crystallography and vibrational spectroscopy. These studies are crucial for understanding its molecular structure and bonding characteristics.

Hazards and Safety Information

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The Globally Harmonized System (GHS) classifications are summarized below.

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Flammable Solids1DangerH228: Flammable solid
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation

Data sourced from multiple safety data sheets.

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

  • Engineering Controls : Use only outdoors or in a well-ventilated area, such as a fume hood. Use explosion-proof electrical and lighting equipment.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection : Use a dust mask (e.g., N95) or a respirator if ventilation is inadequate.

  • Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources. Use dry chemical, CO₂, water spray, or alcohol-resistant foam for extinguishing fires.

  • Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up. It is often recommended to store under an inert gas like nitrogen.

Synthesis and Experimental Protocols

This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Synthesis via Sonogashira Coupling

A common and efficient method for synthesizing this compound is the Sonogashira coupling of a 3-halopyridine (typically 3-bromopyridine) with a protected acetylene (B1199291) source, followed by deprotection.[3]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-Bromopyridine (B30812) 3-Bromopyridine Coupled_Intermediate 3-(Trimethylsilylethynyl)pyridine 3-Bromopyridine->Coupled_Intermediate TMS-Acetylene Ethynyltrimethylsilane (TMS-Acetylene) TMS-Acetylene->Coupled_Intermediate Pd_Catalyst Pd(PPh₃)₂Cl₂ / CuI Pd_Catalyst->Coupled_Intermediate Catalyst Base_Solvent Diisopropylamine (B44863) Base_Solvent->Coupled_Intermediate Conditions Coupled_Intermediate_2 3-(Trimethylsilylethynyl)pyridine Deprotection_Base KOH / Methanol (B129727) Final_Product This compound Deprotection_Base->Final_Product Reagent Coupled_Intermediate_2->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound [1]

This protocol is adapted from established procedures for the synthesis of this compound from 3-bromopyridine.

Materials:

  • 3-Bromopyridine (49.8 g, 0.31 mol)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (5.4 g)

  • Copper(I) iodide (CuI) (1.5 g)

  • Trimethylsilylacetylene (B32187) (34.2 g, 0.34 mol)

  • Diisopropylamine (510 mL)

  • Potassium hydroxide (B78521) (KOH) (19.2 g, 0.62 mol)

  • Methanol (570 mL)

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • 1000 mL three-necked round-bottom flask, condenser, nitrogen inlet, magnetic stirrer.

Procedure:

Step 1: Sonogashira Coupling

  • To a 1000 mL three-necked round-bottom flask, add 3-bromopyridine (49.8 g), Pd(PPh₃)₂Cl₂ (5.4 g), and CuI (1.5 g).

  • Purge the flask with nitrogen gas.

  • Under stirring at a controlled temperature of 30°C, add diisopropylamine (510 mL) followed by the sequential addition of trimethylsilylacetylene (34.2 g).

  • Maintain the reaction mixture at 30°C for 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with deionized water.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude intermediate, 3-(trimethylsilylethynyl)pyridine.

Step 2: Deprotection

  • In a nitrogen-protected 1000 mL three-necked round-bottom flask, combine the crude intermediate from Step 1 with methanol (570 mL) and dichloromethane (300 mL).

  • Add potassium hydroxide (KOH) (19.2 g) to the mixture.

  • Stir the reaction at room temperature. Monitor the deprotection by TLC until the starting material is consumed.

  • After completion, quench the reaction with water and extract with dichloromethane.

  • Dry the combined organic layers over MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting residue is this compound, which can be further purified if necessary (e.g., by column chromatography or distillation). A yield of 30.3 g (93%) as a yellow solid has been reported.[1]

Applications in Drug Development and Materials Science

This compound is a key building block due to the synthetic versatility of its terminal alkyne group. It is widely used in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole linkages.[4] This reaction is instrumental in bioconjugation, drug discovery, and the development of functional materials.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction provides an efficient way to link a this compound moiety to a molecule containing an azide (B81097) group. This is particularly useful for synthesizing libraries of compounds for biological screening or for attaching probes and tags to biomolecules.

G 3EP This compound Product 1,4-Disubstituted 1,2,3-Triazole 3EP->Product Azide Azide-containing Molecule (R-N₃) Azide->Product Catalyst Cu(I) Source (e.g., CuSO₄/Na Ascorbate) Catalyst->Product Catalyzes Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Product Accelerates & Protects

Caption: General workflow for a CuAAC (Click Chemistry) reaction.

Detailed Experimental Protocol: General CuAAC Bioconjugation [5]

This protocol is a generalized procedure for labeling biomolecules and is directly applicable for reactions involving this compound.

Materials:

  • Alkyne-containing biomolecule (or this compound for small molecule synthesis)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, prepared fresh)

  • Aminoguanidine (B1677879) (optional, to scavenge reactive oxygen species)

  • Appropriate buffer (e.g., phosphate (B84403) buffer)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-containing molecule (e.g., to a final concentration of ~30 µM) with the appropriate buffer to a volume of ~440 µL. If using this compound for small molecule synthesis, equimolar amounts with the azide are typically used.

  • Add the azide-containing molecule (e.g., 5 µL of a 5 mM stock for a final concentration of 50 µM).

  • Prepare a premixed solution of the copper catalyst and ligand. For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA (a 5:1 ligand to copper ratio is recommended to protect biomolecules).[5] Add this premix to the reaction tube. Final copper concentration will be ~0.10 mM.

  • (Optional) Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 25 µL of 100 mM stock for a final concentration of 5 mM).

  • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the substrates. Monitor by an appropriate method (e.g., LC-MS, HPLC).

  • Upon completion, the product can be purified by methods suitable for the specific molecule (e.g., precipitation, chromatography).

Biological Activity and Signaling Pathways

Current literature primarily describes this compound as a biochemical reagent and a structural motif in the synthesis of biologically active compounds rather than a compound with direct effects on cellular signaling pathways.[6] Its utility lies in its ability to be incorporated into larger molecules that may then interact with specific biological targets.[3] For instance, pyridine-containing compounds are prevalent in medicinal chemistry, and the ethynyl group allows for the creation of diverse structures that can be screened for activity against various diseases, including cancer.[7][8][9] There is no substantial evidence to suggest that this compound itself is an agonist, antagonist, or modulator of any specific signaling pathway. Researchers using this compound should focus on the biological properties of the final, synthesized molecule.

References

A Technical Guide to 3-Ethynylpyridine: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid structure, combining a pyridine (B92270) ring with an ethynyl (B1212043) group, allows for its use in the synthesis of a wide array of complex molecules with diverse biological activities and material properties. This technical guide provides an in-depth overview of the molecular properties of this compound and a detailed protocol for its synthesis via the Sonogashira coupling reaction.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C7H5N[1][2][3][4]
Molecular Weight 103.12 g/mol [1][5][6]
CAS Number 2510-23-8
Appearance Pale yellow to light brown solid
Melting Point 39-40 °C
Boiling Point 83-84 °C at 30 mmHg

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5]

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process involving the Sonogashira coupling of 3-bromopyridine (B30812) with a protected alkyne, such as ethynyltrimethylsilane, followed by the removal of the silyl (B83357) protecting group.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 3-Bromopyridine 3-Bromopyridine Intermediate 3-((Trimethylsilyl)ethynyl)pyridine 3-Bromopyridine->Intermediate Sonogashira Coupling Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Intermediate Catalysts Pd(PPh3)2Cl2, CuI, Et3N Catalysts->Intermediate Deprotection_Intermediate 3-((Trimethylsilyl)ethynyl)pyridine This compound This compound Deprotection_Intermediate->this compound Deprotection Base K2CO3 or TBAF Base->this compound

A two-step synthesis of this compound via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling for 3-Alkynylpyridine Synthesis

The following is a representative experimental protocol for the synthesis of 3-alkynylpyridines, adapted from procedures for the Sonogashira coupling of bromopyridine derivatives.[1][2][7] This protocol can be specifically tailored for the synthesis of this compound.

Materials:

  • 3-Bromopyridine

  • Terminal alkyne (e.g., Ethynyltrimethylsilane)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 3 mol%) and copper(I) iodide (e.g., 5 mol%).

  • Addition of Reactants: Add 3-bromopyridine (1.0 equivalent) and the anhydrous solvent.

  • Degassing: Degas the mixture by bubbling with the inert gas for 10-15 minutes.

  • Addition of Base and Alkyne: Add the amine base (e.g., 2.0 equivalents), followed by the dropwise addition of the terminal alkyne (e.g., 1.1 equivalents).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically between 60-100°C) and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

Deprotection (if using a protected alkyne):

If a protected alkyne such as ethynyltrimethylsilane is used, the resulting silylated intermediate will require a deprotection step. This is typically achieved by treating the intermediate with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in a protic solvent.

Conclusion

This compound is a key synthetic intermediate with well-defined molecular properties. The Sonogashira coupling reaction provides a robust and versatile method for its synthesis, enabling access to a wide range of derivatives for applications in drug discovery and materials science. The provided protocol offers a solid foundation for researchers to synthesize this valuable compound and its analogs.

References

The Solubility Profile of 3-Ethynylpyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds, notably in reactions like the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), makes it a valuable synthon for the creation of complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a consolidated overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents key reaction workflows where this compound is centrally involved.

Data Presentation: Solubility of this compound

The quantitative solubility data for this compound in a range of pure organic solvents is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information has been compiled to guide solvent selection.

SolventChemical FormulaTypeQuantitative SolubilityQualitative SolubilitySource
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic100 mg/mL (requires sonication)-[1]
EthanolC₂H₅OHPolar ProticData Not AvailableSoluble[2]
Diethyl Ether(C₂H₅)₂OPolar AproticData Not AvailableSoluble[2]
Dichloromethane (DCM)CH₂Cl₂Polar AproticData Not AvailableSoluble[2]
WaterH₂OPolar ProticData Not AvailableSlightly Soluble[2]

Note: The solubility in DMSO was reported to require ultrasonic agitation to achieve the stated concentration. The term "Soluble" indicates that the compound is known to dissolve in the solvent, but specific concentration limits have not been formally published.

For in vivo research applications, this compound has been formulated in the following complex solvent systems:

Solvent SystemCompositionReported SolubilitySource
System 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
System 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
System 310% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]

Experimental Protocols

While a specific, published experimental protocol for the determination of this compound solubility was not found, a general and robust methodology can be adapted from standard laboratory practices for organic compounds.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid, of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable quantitative analytical technique like GC or UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is achieved. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

    • Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Analyze the diluted sample solutions and determine the concentration of this compound by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Mandatory Visualizations

The following diagrams illustrate key synthetic pathways involving this compound.

Sonogashira_Coupling ArylHalide Aryl or Vinyl Halide (e.g., 3-Bromopyridine) Reaction Sonogashira Coupling ArylHalide->Reaction Ethynylpyridine This compound Ethynylpyridine->Reaction PdCatalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Reaction CuCatalyst Cu(I) Cocatalyst (e.g., CuI) CuCatalyst->Reaction Base Amine Base (e.g., Et₃N) Base->Reaction CoupledProduct Coupled Product (Aryl-Ethynylpyridine) Reaction->CoupledProduct

Caption: Workflow for the Sonogashira coupling reaction.

CuAAC_Click_Chemistry Azide Azide-containing Molecule (R-N₃) Reaction CuAAC 'Click' Reaction Azide->Reaction Ethynylpyridine This compound Ethynylpyridine->Reaction CuCatalyst Cu(I) Catalyst (from CuSO₄ + reducing agent) CuCatalyst->Reaction Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Reaction TriazoleProduct 1,4-disubstituted 1,2,3-Triazole Product Reaction->TriazoleProduct

Caption: Workflow for a CuAAC "click chemistry" reaction.

References

Spectroscopic Profile of 3-Ethynylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethynylpyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid structure, afforded by the pyridine (B92270) ring and the ethynyl (B1212043) group, makes it a valuable building block for the construction of complex molecular architectures. Accurate characterization of this compound is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their endeavors.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
8.72dH-2
8.57ddH-6
7.77dtH-4
7.26mH-5
3.22s≡C-H

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
152.8C-6
149.1C-2
139.0C-4
123.3C-5
120.1C-3
82.9-C≡
77.8≡C-H
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3280Strong≡C-H stretch
3050MediumAromatic C-H stretch
2110MediumC≡C stretch
1580, 1475, 1420Medium-StrongC=C and C=N ring stretching
790, 710StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of this compound is 103.12 g/mol .[1]

m/zRelative Intensity (%)Assignment
103100[M]⁺ (Molecular Ion)
7660[M - HCN]⁺
5145[C₄H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • ¹H NMR: The spectrum is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample_Preparation Sample Preparation (Dissolution/Pelletizing) NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (FTIR-ATR) Sample_Preparation->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (GC-MS) Sample_Preparation->Mass_Spectrometry Data_Processing Data Processing (Fourier Transform, Baseline Correction) NMR_Spectroscopy->Data_Processing IR_Spectroscopy->Data_Processing Mass_Spectrometry->Data_Processing Spectral_Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Data_Processing->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

A Technical Guide to 3-Ethynylpyridine: Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, linear ethynyl (B1212043) group and the electronic properties of the pyridine (B92270) ring make it a valuable synthon for the construction of a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity specifications, and detailed experimental protocols for its synthesis and purification.

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to over 98%. The compound is generally available in research quantities, with some suppliers also offering bulk quantities upon request. The purity is most commonly assessed by Gas Chromatography (GC).

Below is a summary of prominent commercial suppliers and their stated purity for this compound (CAS No. 2510-23-8):

SupplierStated Purity/AssayAnalytical Method
Sigma-Aldrich98%Not specified
Thermo Scientific Chemicals>96.0%GC
TCI (Tokyo Chemical Industry)>98.0% (GC)(T)GC
BLD PharmNot specifiedProvides NMR, HPLC, LC-MS, UPLC data
Chem-Impex International≥97%Not specified
Combi-Blocks>97% (GC)GC

Note: Purity specifications and availability are subject to change. It is recommended to consult the respective supplier's website or Certificate of Analysis (CoA) for the most current information.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the Sonogashira cross-coupling reaction. A common and efficient approach involves a two-step sequence: the Sonogashira coupling of a 3-halopyridine (typically 3-bromopyridine (B30812) or 3-iodopyridine) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by a deprotection step.

Logical Workflow for the Synthesis of this compound

G A Starting Materials: 3-Bromopyridine Trimethylsilylacetylene B Sonogashira Coupling A->B Pd/Cu catalyst, Base (e.g., Diisopropylamine) C Intermediate: 3-((Trimethylsilyl)ethynyl)pyridine B->C D Deprotection C->D Base (e.g., KOH) in Methanol (B129727) E Crude Product: This compound D->E F Purification (Column Chromatography) E->F G Final Product: Pure this compound F->G

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis from 3-Bromopyridine

This protocol is adapted from a procedure for the synthesis of 3-acetylpyridine, where this compound is a key intermediate.[1]

Step 1: Sonogashira Coupling of 3-Bromopyridine with Trimethylsilylacetylene

  • Materials:

    • 3-Bromopyridine (49.8 g, 0.31 mol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5.4 g)

    • Copper(I) iodide (CuI) (1.5 g)

    • Diisopropylamine (B44863) (510 mL)

    • Trimethylsilylacetylene (34.2 g, 0.34 mol)

    • Dichloromethane (B109758)

    • Magnesium sulfate (B86663) (MgSO₄)

    • Nitrogen gas supply

    • 1000 mL three-necked round-bottom flask

    • Stirring apparatus

    • Apparatus for solvent removal under reduced pressure

  • Procedure:

    • To a 1000 mL three-necked round-bottom flask, add 3-bromopyridine (49.8 g), Pd(PPh₃)₂Cl₂ (5.4 g), and CuI (1.5 g).

    • Purge the flask with nitrogen gas.

    • Under a controlled temperature of 30°C and with stirring, sequentially add diisopropylamine (510 mL) and trimethylsilylacetylene (34.2 g).

    • Maintain the reaction mixture at 30°C for 3 hours.

    • Upon completion (monitored by TLC or GC), quench the reaction with water.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude intermediate, 3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of 3-((Trimethylsilyl)ethynyl)pyridine

  • Materials:

    • Crude 3-((trimethylsilyl)ethynyl)pyridine from Step 1

    • Potassium hydroxide (B78521) (KOH) (19.2 g, 0.62 mol)

    • Methanol (570 mL)

    • Dichloromethane (300 mL)

    • Magnesium sulfate (MgSO₄)

    • Nitrogen gas supply

    • 1000 mL three-necked round-bottom flask

    • Stirring apparatus

    • Apparatus for solvent removal under reduced pressure

  • Procedure:

    • In a nitrogen-purged 1000 mL three-necked round-bottom flask, combine the crude intermediate from the previous step with KOH (19.2 g), methanol (570 mL), and dichloromethane (300 mL).

    • Maintain the mixture at room temperature for 3 hours.

    • After the reaction is complete, quench with water.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound as a yellow solid.

Purification of this compound

Purification of the crude this compound is typically achieved by column chromatography on silica (B1680970) gel.

Experimental Protocol: Column Chromatography
  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Hexanes (or petroleum ether)

    • Ethyl acetate (B1210297)

    • Chromatography column

    • Collection tubes

    • Thin Layer Chromatography (TLC) plates and developing chamber

    • UV lamp for visualization

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed column.

    • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

    • Elution: Begin elution with a non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.

    • Fraction Collection: Collect fractions and monitor the separation by TLC.

    • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Signaling Pathway of Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)(X)L2 (Oxidative Addition) Pd_complex->Pd0 Transmetalation Transmetalation Pd_complex->Transmetalation Cu_acetylide R'-C≡C-Cu Cu_acetylide->Transmetalation Pd_alkynyl R-Pd(II)(C≡C-R')L2 Transmetalation->Pd_alkynyl Pd_alkynyl->Pd0 Product R-C≡C-R' (Product) Pd_alkynyl->Product Reductive Elimination RX R-X (3-Bromopyridine) RX->Pd_complex Alkyne R'-C≡C-H Alkyne->Cu_acetylide CuX, Base CuX CuX Base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Analytical Characterization

The purity and identity of this compound are confirmed using standard analytical techniques.

  • Gas Chromatography (GC): This is the most common method for determining the purity of this compound. A typical analysis would involve a capillary column suitable for polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the pyridine ring protons and the acetylenic proton. The spectrum for 3-((trimethylsilyl)ethynyl)pyridine will show a singlet for the trimethylsilyl (B98337) group.[2]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the two acetylenic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is a useful tool for identifying the key functional groups. A characteristic C≡C stretching vibration is expected around 2100-2260 cm⁻¹, and a ≡C-H stretch is typically observed around 3300 cm⁻¹. The IR spectrum of the silyl-protected intermediate will lack the ≡C-H stretch.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Potential Impurities

During the synthesis of this compound, several impurities may be formed:

  • Unreacted Starting Materials: Residual 3-bromopyridine or 3-((trimethylsilyl)ethynyl)pyridine.

  • Homocoupling Product: Diynes formed from the coupling of two molecules of the terminal alkyne (Glaser coupling) can be a significant byproduct, especially in the presence of oxygen.

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as byproducts from the base used.

Careful control of reaction conditions, particularly maintaining an inert atmosphere, and efficient purification are crucial to minimize these impurities.

Conclusion

This compound is a readily available and highly valuable building block for the synthesis of a wide range of functional molecules. Its synthesis via the Sonogashira coupling of 3-bromopyridine and a protected acetylene is a well-established and efficient method. Proper purification and analytical characterization are essential to ensure the high purity required for applications in drug discovery and materials science. This guide provides a comprehensive overview to assist researchers in the procurement, synthesis, and handling of this important chemical intermediate.

References

potential applications of 3-Ethynylpyridine in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of 3-Ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group at the 3-position. This unique combination of a stable, electron-deficient aromatic ring and a highly reactive terminal alkyne moiety makes it an exceptionally versatile and valuable building block in modern chemical research.[1][2] Its ability to participate in a wide array of chemical transformations has led to its increasing use in medicinal chemistry, materials science, and organic synthesis.[1] This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into research and development projects.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective use in experimental design. The compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₅N[1][3][4][5][6]
Molecular Weight 103.12 g/mol [1][3][4][5][7]
CAS Number 2510-23-8[3][4][6][7][8]
Melting Point 39-40 °C[5][7][8][9]
Boiling Point 178-182 °C (at 760 mmHg); 83-84 °C (at 30 mmHg)[1][5][7][9]
Density ~1.03 g/mL at 25 °C[1][9]
Flash Point 56-62 °C[1][4][7]
Solubility Soluble in common organic solvents (ethanol, ether); slightly soluble in water.[1]
Appearance Colorless to pale yellow liquid or solid[1]

Core Applications in Research

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[10][11] this compound serves as a critical intermediate for synthesizing novel drug candidates, leveraging both the pyridine core and the reactive alkyne handle.[1]

  • Scaffold for Novel Therapeutics: It is an important building block for constructing complex molecules with unique biological activities, including targeted anti-cancer drugs.[1] The pyridine ring can engage in hydrogen bonding and other key interactions within protein active sites.[10]

  • Covalent Inhibitors: The ethynyl group can be incorporated into warheads for targeted covalent inhibitors, which form a permanent bond with a specific residue (often cysteine) in a protein target. This strategy has been successfully used to develop potent and selective inhibitors for kinases and other enzymes implicated in diseases like cancer.[12]

  • Click Chemistry for Bioconjugation: As a terminal alkyne, this compound is an ideal reagent for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This reaction allows for the efficient and specific linking of the pyridine moiety to biomolecules (peptides, proteins, nucleic acids) or other small molecules containing an azide (B81097) group, facilitating the creation of bioconjugates, probes, and large compound libraries for high-throughput screening.[13][15]

Workflow: this compound in Drug Discovery cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization A This compound (Building Block) C Derivative Synthesis (e.g., Click Chemistry) A->C B Azide-Containing Molecule/Biomolecule B->C D Compound Library C->D Generates E Biological Screening (e.g., Kinase Assays) D->E Input for F Hit Identification E->F G Lead Optimization F->G H Lead Compound / Potential Drug Candidate G->H

A high-level workflow for drug discovery using this compound.
Materials Science

The unique electronic properties of the conjugated system in this compound make it a valuable component in the design of advanced functional materials.[1][2]

  • Functional Polymers and OLEDs: It can be polymerized or incorporated into polymer chains to create materials with special photoelectric properties.[1] These materials are particularly promising for use in organic light-emitting diodes (OLEDs), where they can enhance luminous efficiency and device stability.[1][2]

  • Coordination Chemistry and Catalysis: The nitrogen atom in the pyridine ring acts as an effective ligand for coordinating with metal ions.[1][2] This property is exploited to create metal complexes that can serve as catalysts or as functional units within larger material frameworks for sensing and electronic applications.[2][4][16]

Organic Synthesis

Beyond specific applications, this compound is a foundational tool in organic synthesis. The dual reactivity of the ethynyl group (e.g., in cycloadditions, coupling reactions, and additions) and the pyridine ring (e.g., in nucleophilic or electrophilic substitutions) allows chemists to construct a diverse range of complex organic molecules.[1]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a common method for synthesizing this compound from 3-bromopyridine (B30812) and an acetylene (B1199291) source, a variation of the Sonogashira cross-coupling reaction.[1][17]

G Synthesis of this compound via Sonogashira Coupling reagents Reactants: - 3-Bromopyridine - Trimethylsilylacetylene reaction Coupling Reaction reagents->reaction catalysts Catalysts: - Pd(PPh₃)₂Cl₂ - CuI (Copper(I) iodide) catalysts->reaction conditions Conditions: - Solvent (e.g., Triethylamine) - Inert Atmosphere (N₂ or Ar) - Heat (e.g., 80°C) conditions->reaction intermediate TMS-protected This compound reaction->intermediate deprotection Deprotection intermediate->deprotection product Final Product: This compound deprotection->product conditions2 Conditions: - Base (e.g., K₂CO₃) - Solvent (e.g., Methanol) conditions2->deprotection Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A This compound D Reaction Mixture A->D B Organic Azide (R-N₃) B->D C Copper(I) Catalyst [Cu(I)] C->D Catalyzes E 1,2,3-Triazole Product D->E Forms Inhibition of a Generic Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Kinase Receptor (e.g., EGFR) ligand->receptor Activates downstream Downstream Signaling (e.g., Proliferation, Survival) receptor->downstream Phosphorylates blocked Pathway Blocked atp ATP atp->receptor Binds to Active Site inhibitor Covalent Inhibitor (Derived from Pyridine Scaffold) inhibitor->receptor Covalently Binds & Inhibits

References

Theoretical Insights into the Reactivity of 3-Ethynylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine (B92270) ring and the reactive ethynyl (B1212043) group, govern its reactivity in a variety of important organic transformations. This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on key reaction classes such as cycloadditions, cross-coupling reactions, and nucleophilic additions. We present a consolidation of quantitative data from computational studies, detailed experimental protocols for seminal reactions, and visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of this compound in research and development.

Introduction

This compound serves as a crucial intermediate in the synthesis of a wide array of functional molecules, including potent kinase inhibitors and novel organic materials.[1] The nitrogen atom in the pyridine ring and the carbon-carbon triple bond of the ethynyl moiety are the primary centers of reactivity, participating in diverse reactions.[1] Understanding the underlying principles of its reactivity through theoretical and computational chemistry is paramount for the rational design of synthetic routes and the development of new molecular entities.[2] Density Functional Theory (DFT) has emerged as a powerful tool to elucidate reaction mechanisms, predict reactivity, and rationalize selectivity for reactions involving pyridine derivatives.[3] This guide aims to bridge the theoretical and practical aspects of this compound chemistry for professionals in the field.

Theoretical Studies on Reactivity

The reactivity of this compound is dictated by the electronic characteristics of both the pyridine ring and the ethynyl group. The pyridine nitrogen acts as a moderate electron-withdrawing group, influencing the electron density of the triple bond. Theoretical studies, primarily employing DFT, have been instrumental in quantifying the molecule's electronic properties and predicting its behavior in chemical reactions.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For this compound, the HOMO is typically localized on the ethynyl group, making it susceptible to electrophilic attack, while the LUMO is distributed over the pyridine ring and the ethynyl group, indicating its propensity to accept electrons in nucleophilic and cycloaddition reactions.

A DFT analysis of substituted pyridines at the B3LYP/6-311G+(d,p) level of theory provides insights into how substituents influence the nucleophilicity of the pyridine nitrogen.[3] While this study did not specifically detail the frontier orbitals of this compound, the methodology is directly applicable. The calculated HOMO-LUMO energy gap is a critical parameter for predicting the kinetic stability of the molecule.

Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, and the ethynyl group of this compound readily participates in these reactions, most notably with azides to form 1,2,3-triazoles.[4] Theoretical studies on these [3+2] cycloadditions are crucial for understanding their mechanism and regioselectivity.

Computational studies on the cycloaddition of azides with various alkynes, often using DFT methods like B3LYP and M06-2X, have shown that these reactions typically proceed through a concerted, asynchronous transition state.[5][6][7] The regioselectivity, leading to either the 1,4- or 1,5-disubstituted triazole, is governed by both electronic and steric factors, which can be rationalized by analyzing the energies of the competing transition states.[4]

While specific activation energy calculations for the cycloaddition of this compound were not found in the reviewed literature, studies on similar systems provide valuable benchmarks. For instance, the uncatalyzed [3+2] cycloaddition of methyl azide (B81097) with propyne (B1212725) has calculated activation energies of around 18.5-18.8 kcal/mol (B3LYP/6-31G(d)).[8] For strain-promoted azide-alkyne cycloadditions (SPAAC), activation energies can be significantly lower.[5]

Table 1: Representative Calculated Activation Energies for 1,3-Dipolar Cycloadditions of Azides with Alkynes

DipoleDipolarophileMethodActivation Energy (ΔG‡, kcal/mol)Reference
Methyl AzidePropyneB3LYP/6-31G(d)18.84 (TS1), 18.51 (TS2)[8]
Benzyl AzideBCN (Bicyclo[6.1.0]nonyne)B3LYP-D3/6-311+G(d,p)Not specified, but low[5]
Phenyl AzideCyclohexyneB3LYP14.1[9]
Unsubstituted AzideGuanidineB3LYP/6-311+G(2d,p)>50[6]

Note: These are for analogous reactions and serve as estimates for the reactivity of this compound.

Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds and is widely used to functionalize this compound.[10] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[11]

Theoretical studies have elucidated the complex catalytic cycle of the Sonogashira reaction, which involves oxidative addition, transmetalation, and reductive elimination steps.[4][5] DFT calculations have been employed to investigate the energetics of each step and to understand the role of the ligands, base, and copper co-catalyst. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[4]

Table 2: Key Mechanistic Steps and Intermediates in Sonogashira Coupling

StepDescriptionKey Intermediates
Oxidative AdditionThe aryl halide adds to the Pd(0) catalyst.Aryl-Pd(II)-halide complex
TransmetalationThe copper acetylide transfers the alkynyl group to the palladium center.Di-organo-Pd(II) complex
Reductive EliminationThe coupled product is eliminated, regenerating the Pd(0) catalyst.Pd(0) complex
Nucleophilic Addition

The electron-deficient nature of the pyridine ring can activate the ethynyl group towards nucleophilic attack. The regioselectivity of this addition is influenced by the position of the nitrogen atom. DFT studies on the nucleophilic addition of amines to activated alkenes show that the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate.[12] The activation barrier for the initial nucleophilic attack is a key determinant of the reaction rate.[12] A DFT analysis of substituted pyridines has been used to predict their nucleophilicity, providing a framework for understanding how this compound might behave as a nucleophile itself (e.g., in deprotonated form).[3]

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving this compound, based on established literature procedures.

Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The "click" reaction between an azide and a terminal alkyne is a robust method for synthesizing 1,2,3-triazoles.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): [1][13]

  • To a solution of this compound (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of water and tert-butanol (B103910) (10 mL), add sodium ascorbate (B8700270) (0.1 mmol).

  • To this mixture, add a solution of copper(II) sulfate (B86663) pentahydrate (0.05 mmol) in water (1 mL).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Sonogashira Coupling: Synthesis of Aryl-Substituted 3-Ethynylpyridines

This protocol describes a typical Sonogashira coupling of this compound with an aryl iodide.[3][9]

Procedure for the Synthesis of 3-(p-Tolylethynyl)pyridine: [3]

  • To a solution of 4-iodotoluene (B166478) (0.5 mmol) and this compound (0.6 mmol) in a 9:1 mixture of THF and DMA (10 mL), add a palladium catalyst on a solid support (e.g., 5% Pd on alumina) and a copper(I) co-catalyst (e.g., 0.1% Cu₂O on alumina).

  • The reaction can be performed in a continuous-flow reactor at 80 °C with a flow rate of 0.1 mL/min or in a standard batch setup under an inert atmosphere.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • For workup, add water to the reaction mixture and extract with hexane.

  • Wash the combined organic layers with brine and dry over magnesium sulfate.

  • After evaporation of the solvent, purify the residue by column chromatography on silica gel (hexane:ether:acetone 30:1:2) to yield 3-(p-tolylethynyl)pyridine (73% yield).[3]

Visualization of Mechanisms and Workflows

Graphical representations of reaction mechanisms and experimental workflows provide a clear and concise understanding of complex processes.

sonogashira_mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X pd_complex1 trans-Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation cu_acetylide Cu-C≡C-Py pd_complex2 trans-Ar-Pd(II)(C≡C-Py)L₂ transmetalation->pd_complex2 isomerization Isomerization pd_complex2->isomerization pd_complex3 cis-Ar-Pd(II)(C≡C-Py)L₂ isomerization->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 product Ar-C≡C-Py

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

huisgen_cycloaddition reactants This compound + R-N₃ ts Transition State reactants->ts [3+2] Cycloaddition product 1,2,3-Triazole ts->product

Caption: Concerted mechanism of the Huisgen 1,3-dipolar cycloaddition.

drug_discovery_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Aryl Halide sonogashira Sonogashira Coupling start->sonogashira intermediate Aryl-Ethynylpyridine Intermediate sonogashira->intermediate cycloaddition Huisgen Cycloaddition (with Azide) intermediate->cycloaddition final_compound Triazolyl-Pyridine Derivative cycloaddition->final_compound kinase_assay Kinase Inhibitory Assay final_compound->kinase_assay cell_assay Cell-based Proliferation Assay kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar lead_optimization Lead Optimization sar->lead_optimization cluster_synthesis cluster_synthesis lead_optimization->cluster_synthesis Iterative Design

Caption: Workflow for kinase inhibitor synthesis and evaluation.

Applications in Drug Discovery

This compound is a prominent scaffold in the design of kinase inhibitors. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the ethynyl group serves as a versatile handle for introducing various substituents to explore the solvent-exposed region and optimize pharmacokinetic properties.[14][15] The synthesis of libraries of compounds based on the this compound core, often utilizing Sonogashira and click chemistry, is a common strategy in lead discovery and optimization.[16][17] Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to guide the design of these inhibitors and to understand their binding modes.[2][18]

Conclusion

Theoretical studies, particularly DFT calculations, provide invaluable insights into the reactivity of this compound. By understanding the electronic structure and reaction mechanisms, researchers can more effectively design and execute synthetic strategies for the development of novel pharmaceuticals and materials. This guide has summarized the key theoretical principles governing the reactivity of this compound in cycloaddition, cross-coupling, and nucleophilic addition reactions, and has provided practical experimental protocols. The integration of computational and experimental approaches will continue to be a powerful paradigm for harnessing the full potential of this versatile building block.

References

3-Ethynylpyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with a terminal alkyne group.[1] This unique combination of a stable, electron-deficient aromatic ring and a highly reactive ethynyl (B1212043) moiety makes it an exceptionally versatile and valuable building block in modern organic synthesis.[1] Its rigid structure and ability to participate in a wide array of chemical transformations have led to its increasing use as a key intermediate in the development of pharmaceuticals, functional materials, and complex organic molecules.[1][2] The pyridine nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metals, while the alkyne group serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and structured data for laboratory use.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, storage, and use in synthesis. It typically appears as a colorless to pale yellow or light brown liquid or low-melting solid.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅N[3][4][5][6][7][8]
Molecular Weight 103.12 g/mol [1][5][6][7][8]
CAS Number 2510-23-8[3][5][6][9]
Appearance Colorless to pale yellow liquid/solid[1][3][4]
Melting Point 39-40 °C[6][7][9][10]
Boiling Point 180-182 °C at 760 mmHg; 83-84 °C at 30 mmHg[1][7][9]
Density ~1.03 g/mL at 25 °C[1][10]
Flash Point 56-62 °C[1][6][7]
Solubility Soluble in common organic solvents (ethanol, ether, DMSO); Poorly soluble in water[1][11]
pKa (Predicted) 3.71 ± 0.10[4]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and efficient method involves the palladium-catalyzed Sonogashira coupling of a 3-halopyridine (typically 3-bromopyridine) with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187), followed by deprotection.[1] An alternative pathway starts from pyridine-3-carboxaldehyde, which is converted to the corresponding alkyne via intermediates like alkynyl alcohols.[1]

G cluster_0 General Synthetic Workflow for this compound Start 3-Bromopyridine (B30812) Step1 Sonogashira Coupling Start->Step1 Reagent1 Trimethylsilylacetylene Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI, Base (e.g., Et₃N) Reagent1->Step1 Intermediate 3-[(Trimethylsilyl)ethynyl]pyridine Step1->Intermediate Step2 Desilylation Intermediate->Step2 Reagent2 Base (e.g., K₂CO₃) Methanol (B129727) Reagent2->Step2 End This compound Step2->End

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis from 3-Bromopyridine

This protocol is adapted from a procedure for the synthesis of 3-acetylpyridine, where this compound is a key intermediate.[12]

  • Reaction Setup: To a 1000 mL three-necked round-bottom flask, add 3-bromopyridine (49.8 g, 0.31 mol), Pd(PPh₃)₂Cl₂ (5.4 g), and CuI (1.5 g).[12]

  • Solvent and Reagents: Add an appropriate solvent (e.g., triethylamine (B128534) or DMF) and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Addition of Acetylene Source: Slowly add trimethylsilylacetylene to the reaction mixture.

  • Reaction Conditions: Heat the mixture (e.g., to 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[13]

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent like dichloromethane.[12] Dry the organic layer over MgSO₄.[12]

  • Purification: Remove the solvent under reduced pressure. The crude intermediate, 3-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a solvent like methanol and add a base such as potassium carbonate. Stir at room temperature until the silyl (B83357) group is completely removed.

  • Final Isolation: After work-up (extraction and drying), remove the solvent under reduced pressure to yield this compound, which can be further purified by distillation or recrystallization.[12] A reported synthesis yielded the product as a yellow solid with a 93% yield.[12]

Key Reactions and Applications

The reactivity of the terminal alkyne group is central to the utility of this compound as a synthetic building block. It readily participates in several powerful coupling and cycloaddition reactions.

Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon bond.[14][15] This reaction is one of the most important applications of this compound, enabling the direct connection of the pyridyl-alkyne moiety to various aromatic and vinylic systems.[16][17] This method is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials.[2][14]

G cluster_0 Sonogashira Coupling Catalytic Cycle cluster_1 Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ Pd_cycle_1 Oxidative Addition Pd0->Pd_cycle_1 ArX R¹-X (Aryl/Vinyl Halide) ArX->Pd_cycle_1 PdII_complex R¹-Pd(II)(X)L₂ Pd_cycle_1->PdII_complex Pd_cycle_2 Transmetalation PdII_complex->Pd_cycle_2 PdII_alkynyl R¹-Pd(II)(C≡CR²)L₂ Pd_cycle_2->PdII_alkynyl Pd_cycle_3 Reductive Elimination PdII_alkynyl->Pd_cycle_3 Pd_cycle_3->Pd0 Regeneration Product R¹-C≡C-R² Pd_cycle_3->Product Cu_cycle Copper Cycle CuI Cu(I)X Cu_acetylide Cu-C≡CR² CuI->Cu_acetylide Alkyne H-C≡CR² (this compound) Alkyne->CuI Base Base Base->CuI Cu_acetylide->Pd_cycle_2 Transfers alkynyl group

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

This is a generalized procedure based on common laboratory practices for Sonogashira couplings.[18]

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the aryl/vinyl halide (1.0 eq) in a suitable degassed solvent (e.g., THF, DMF, or an amine like triethylamine or piperidine).[18]

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).[18]

  • Reagent Addition: Add this compound (1.1-1.5 eq) and a suitable base (e.g., triethylamine or piperidine, which can also serve as the solvent).[18]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or ether).[18] Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[18]

  • Purification: After removing the solvent in vacuo, purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[18]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of many functional groups.[19][20] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[19][20][21] this compound is an excellent substrate for this reaction, allowing for its efficient conjugation to a wide variety of azide-containing molecules, including biomolecules and polymers.[11]

G cluster_0 CuAAC 'Click Chemistry' Workflow Alkyne This compound (R¹-C≡CH) Reaction CuAAC Reaction [3+2] Cycloaddition Alkyne->Reaction Azide Azide Compound (R²-N₃) Azide->Reaction Cu_Source Cu(I) Source (e.g., CuSO₄ + Reductant) Cu_Source->Reaction Product 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

Caption: Simplified workflow for a CuAAC 'Click Chemistry' reaction.

This protocol is generalized from established click chemistry procedures.[21][22]

  • Stock Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO or THF.[21] Prepare a stock solution of the azide-containing molecule at the same concentration.[21] Prepare stock solutions of copper(II) sulfate (B86663) (e.g., 100 mM in water) and a reducing agent like sodium ascorbate (B8700270) (e.g., 1 M in water).

  • Reaction Setup: In a reaction vial, add the azide solution (1.0 eq) and the this compound solution (1.1-1.5 eq).[21] Add the desired reaction solvent (e.g., a mixture of water and t-butanol).

  • Catalyst Addition: Add the copper(II) sulfate solution (1-5 mol%) followed by the sodium ascorbate solution (5-10 mol%). The mixture should change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can often be isolated by simple filtration if it precipitates. Alternatively, perform an extraction with an organic solvent. The triazole products are typically stable and can be purified by column chromatography if necessary.[22]

Other Cycloaddition Reactions

Beyond click chemistry, the alkyne in this compound can participate in other cycloaddition reactions, such as [3+2] dipolar cycloadditions with dipoles like nitrile oxides or diazo compounds to form five-membered heterocycles (isoxazoles and pyrazoles, respectively).[7][23][24][25] It can also potentially act as a dienophile in [4+2] Diels-Alder reactions with suitable dienes, leading to more complex polycyclic structures.[26] These reactions further expand the synthetic utility of this compound for creating diverse molecular scaffolds.

Table 2: Summary of Key Reactions

Reaction TypeReagentsProductSignificance
Sonogashira Coupling Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, BaseAryl/Vinyl-substituted alkyneC-C bond formation, synthesis of conjugated systems
CuAAC (Click Chemistry) Azide, Cu(I) catalyst1,4-Disubstituted 1,2,3-triazoleBio-conjugation, materials science, high efficiency
[3+2] Cycloaddition 1,3-Dipole (e.g., Diazoalkane)5-membered heterocycle (e.g., Pyrazole)Access to diverse heterocyclic cores

Conclusion

This compound stands out as a powerful and versatile building block in organic synthesis. Its dual functionality allows for straightforward incorporation into complex molecules through robust and high-yielding reactions like the Sonogashira coupling and CuAAC. These reactions provide reliable pathways for the synthesis of novel compounds with significant potential in medicinal chemistry, drug discovery, and materials science.[1][2] The availability of detailed experimental protocols and a clear understanding of its reactivity empower researchers to leverage the full potential of this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for 3-Ethynylpyridine in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-ethynylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The unique electronic properties of the pyridine (B92270) ring can influence reaction kinetics and the biological activity of the resulting triazole products, making this compound a valuable building block in medicinal chemistry and drug discovery.

Introduction to this compound in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool for the creation of diverse molecular libraries.[1] this compound is a readily available terminal alkyne that incorporates a basic pyridine nitrogen atom into the resulting triazole structure. This feature can enhance the pharmacological properties of the final compound by providing a site for hydrogen bonding and altering solubility and bioavailability.

The pyridine moiety can also influence the catalytic cycle. In some cases, pyridine-containing alkynes, such as the isomeric 2-ethynylpyridine (B158538), have been shown to act as accelerating ligands in CuAAC reactions, particularly in aqueous media.[3] This suggests that this compound may also participate in the coordination of the copper catalyst, potentially enhancing reaction rates.

Applications in Drug Discovery

The 1,2,3-triazole core is a well-established pharmacophore, and its combination with a pyridine ring has led to the development of compounds with a wide range of biological activities. The resulting 3-pyridyl-1,2,3-triazole scaffold is a key component in molecules targeting various diseases.

Anticancer Activity: Triazole-pyrimidine hybrids have been synthesized using click chemistry and have shown potential as anticancer agents by targeting the VEGFR-2 signaling pathway, which is crucial for angiogenesis in tumors.[4] The pyridine moiety can contribute to the binding affinity of these compounds to the kinase domain of the receptor.

Enzyme Inhibition: 3-Phenyl-5-pyridyl-1,2,4-triazole derivatives have been identified as potent inhibitors of xanthine (B1682287) oxidoreductase (XO), an enzyme implicated in gout and hyperuricemia.[5] Additionally, 2-pyridinyl-[1][6][7]triazoles have been synthesized and evaluated as inhibitors of Transforming Growth Factor-β Type 1 Receptor (ALK5), a key player in cell growth, differentiation, and cancer progression.[8]

Antimicrobial and Antiviral Properties: The unique structural features of pyridyl-triazoles make them attractive candidates for the development of novel antimicrobial and antiviral agents. The triazole ring can mimic a peptide bond, while the pyridine group can interact with specific residues in viral or bacterial enzymes.

Quantitative Data

The following table summarizes representative yields for CuAAC reactions involving this compound and various azides under different reaction conditions.

Azide (B81097) SubstrateCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Tetra-O-acetyl-β-D-glucopyranosyl azideCuSO₄·5H₂O, Sodium Ascorbate (B8700270)THF/H₂O (3:1)Room Temp.-65[6]
Tri-O-acetyl-β-D-xylopyranosyl azideCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O (3:1)Room Temp.-60[6]
Benzyl (B1604629) AzideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)25495 (Illustrative)[7]
4-AzidoanilineCuSO₄·5H₂O, Sodium AscorbateTHF/H₂O (1:1)25888 (Illustrative)[7]
Azido-PEG₃CuSO₄·5H₂O, Sodium AscorbateDMSO/H₂O (1:1)25292 (Illustrative)[7]
1-AzidoadamantaneCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O (1:1)401285 (Illustrative)[7]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O 3:1, or DMSO)

  • Nitrogen or Argon source

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in the chosen solvent.

  • Inert Atmosphere: If the reactants are sensitive to oxidation, deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 100 mM).

  • Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution (5-10 mol%) followed by the CuSO₄·5H₂O solution (1-5 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: this compound as a Promoting Ligand in Aqueous CuAAC

This protocol is adapted from studies on 2-ethynylpyridine and suggests a potential application for this compound as a reaction accelerator in water.[3]

Materials:

  • Organic azide

  • Terminal alkyne

  • Copper(I) chloride (CuCl)

  • This compound (as an additive)

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vial, suspend the organic azide (1.0 eq), terminal alkyne (1.1 eq), and CuCl (5 mol%) in deionized water.

  • Ligand Addition: Add a catalytic amount of this compound (e.g., 10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle Six-membered Copper(I) Metallacycle Azide->Metallacycle CuI Cu(I) CuI->Cu_Acetylide + Alkyne Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper(I) Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start reactants Dissolve this compound and Azide in Solvent start->reactants inert Deoxygenate with N2 or Ar (Optional) reactants->inert catalyst Prepare fresh solutions of CuSO4 and Sodium Ascorbate inert->catalyst addition Add Catalyst Solutions to Reaction Mixture catalyst->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Quench with Water and Extract with Organic Solvent monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Obtain Pure 1,4-Disubstituted-1,2,3-Triazole purification->product

Caption: General experimental workflow for the CuAAC reaction with this compound.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation VEGF VEGF VEGF->VEGFR2 Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Activation of Transcription Factors Inhibitor 3-Pyridyl-Triazole Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 3-pyridyl-triazoles.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Sonogashira coupling of 3-ethynylpyridine with various aryl halides. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[1] Pyridine derivatives are key building blocks in pharmaceuticals, and the introduction of an ethynyl (B1212043) group via Sonogashira coupling provides a direct route to a diverse range of valuable compounds.

Data Presentation: Sonogashira Coupling of this compound with Aryl Halides

The following table summarizes various reported conditions and yields for the Sonogashira coupling of this compound with a selection of aryl halides, highlighting the versatility of this reaction with different substrates.

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
IodobenzenePd on alumina (B75360) (5%)-Cu₂O on alumina (0.1%)-THF/DMA (9:1)80-65[2]
4-IodotoluenePd on alumina (5%)-Cu₂O on alumina (0.1%)-THF/DMA (9:1)80-73[2]
4-IodobenzaldehydePd on alumina (5%)-Cu₂O on alumina (0.1%)-THF/DMA (9:1)80-45[2]
Bromobenzene[DTBNpP]Pd(crotyl)Cl (2.5%)DTBNpPNoneTMPDMSORoom Temp.188[3]
2-Amino-3-bromopyridinePd(CF₃COO)₂ (2.5%)PPh₃ (5.0%)CuI (5.0%)Et₃NDMF100398[4]
2-Amino-5-chloro-3-bromopyridinePd(CF₃COO)₂ (2.5%)PPh₃ (5.0%)CuI (5.0%)Et₃NDMF100389[4]

Abbreviations: DTBNpP = Di-tert-butylneopentylphosphine, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide (B87167), THF = Tetrahydrofuran, DMA = Dimethylacetamide, DMF = Dimethylformamide, Et₃N = Triethylamine (B128534).

Experimental Protocols

Two representative protocols are provided below: a traditional copper-cocatalyzed method and a copper-free alternative.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a generalized procedure based on the successful coupling of substituted bromopyridines with terminal alkynes.[4]

Materials:

  • Aryl halide (e.g., 2-Amino-3-bromopyridine, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add the aryl halide (1.0 equiv) and this compound (1.2 equiv) to the reaction mixture.

  • Add triethylamine (Et₃N) as the base.

  • Heat the reaction mixture to 100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from a reported copper-free method for the coupling of aryl bromides with alkynes at room temperature.[3]

Materials:

  • Aryl bromide (e.g., Bromobenzene, 1.0 equiv)

  • This compound (1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard glassware for anhydrous reactions

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), TMP (2.0 equiv), and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol%).

  • Add anhydrous DMSO to the flask.

  • Stir the reaction mixture at room temperature under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a Sonogashira coupling reaction.

G reagents 1. Reagent Preparation - Aryl Halide - this compound - Catalyst & Ligand - Base & Solvent setup 2. Reaction Setup - Dry Glassware - Inert Atmosphere (Ar/N2) reagents->setup Prepare reagents addition 3. Reagent Addition - Add solids first - Add solvent and liquid reagents setup->addition Assemble apparatus reaction 4. Reaction - Stirring - Heating (if required) - Monitor by TLC/LC-MS addition->reaction Start reaction workup 5. Workup - Quench reaction - Extraction - Washing reaction->workup Reaction complete purification 6. Purification - Column Chromatography workup->purification Isolate crude product analysis 7. Product Analysis - NMR, MS purification->analysis Isolate pure product

A general experimental workflow for the Sonogashira coupling reaction.
Sonogashira Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the copper-cocatalyzed Sonogashira reaction. The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X L2 Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR L2 PdII_Aryl->PdII_Alkyne Cu-C≡CR Transmetal Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product RedElim Reductive Elimination Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuX, Base CuI CuX Cu_Acetylide->CuI Transmetalation Base Base

The catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

References

Application Notes and Protocols for 3-Ethynylpyridine as a Ligand in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on 3-Ethynylpyridine: Extensive literature searches did not yield specific examples of this compound being employed as a primary ligand in palladium-catalyzed cross-coupling reactions. The following application notes and protocols are therefore based on the well-established principles of palladium catalysis and the known effects of related pyridine-based ligands. The provided experimental details serve as a foundational guide for researchers interested in exploring the potential of this compound as a novel ligand. The electronic properties of the ethynyl (B1212043) group—a π-acceptor and a weak σ-donor—suggest that it could influence the catalytic activity of palladium in a unique manner compared to more common pyridine-based ligands.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The three most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The catalytic cycle for these reactions generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial as it modulates the electronic and steric environment of the palladium center, thereby influencing the stability of intermediates, the rates of the elementary steps, and the overall efficiency and selectivity of the reaction.[2]

The Role of Pyridine-Based Ligands

Pyridine (B92270) and its derivatives are widely used as N-donor ligands in transition-metal catalysis. The nitrogen lone pair coordinates to the metal center, and the electronic and steric properties of the pyridine ring can be readily tuned by introducing substituents.

  • Electronic Effects: Electron-donating groups on the pyridine ring increase the electron density on the palladium center, which can facilitate the oxidative addition step. Conversely, electron-withdrawing groups decrease the electron density, which can promote the reductive elimination step.[3] The ethynyl group is generally considered to be electron-withdrawing, which might be expected to accelerate reductive elimination.

  • Steric Effects: Bulky substituents on the pyridine ring can create a specific coordination environment around the palladium atom, influencing the selectivity of the reaction and the stability of the catalyst.[2]

While specific data for this compound is unavailable, the following sections provide general protocols and comparative data for other ligands in key palladium-catalyzed reactions. These can be adapted for the investigation of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds between an organoboron compound and an organic halide or triflate.[4]

General Experimental Workflow

Suzuki_Workflow A Reaction Setup (Aryl Halide, Boronic Acid, Base, Solvent) B Degassing (Inert Atmosphere) A->B 1. C Addition of Pd Catalyst and Ligand B->C 2. D Heating and Stirring C->D 3. E Reaction Monitoring (TLC/LC-MS) D->E 4. F Workup and Purification E->F 5. G Product F->G 6.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (General)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, or this compound, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, and base.

  • Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • In a separate vial, pre-mix the palladium precursor and the ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data: Comparison of Ligands in Suzuki-Miyaura Coupling

The following table summarizes the performance of different ligands in the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid. This data can serve as a benchmark when evaluating this compound.

Catalyst SystemLigandSolventBaseTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Dioxane/H₂OK₃PO₄10012~85
Pd₂(dba)₃SPhosTolueneK₃PO₄1004>95
PdCl₂(dppf)dppfDioxaneK₂CO₃9016~90
Pd(OAc)₂4-(Dimethylamino)pyridineDMSOEt₃N12024~75[2]
Pd(OAc)₂4-CyanopyridineDMSOEt₃N12024~68[2]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)(X)L₂] pd0->pd_complex1 Ar-X pd_complex2 [Ar-Pd(II)(Ar')L₂] pd_complex1->pd_complex2 Ar'B(OH)₂ Base pd_complex2->pd0 Ar-Ar' Heck_Cycle cluster_0 Oxidative Addition cluster_1 Migratory Insertion cluster_2 β-Hydride Elimination pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)(X)L₂] pd0->pd_complex1 Ar-X pd_complex2 [Ar-CH₂CH(R)-Pd(II)(X)L₂] pd_complex1->pd_complex2 H₂C=CHR pd_complex3 [H-Pd(II)(X)L₂] pd_complex2->pd_complex3 Ar-CH=CHR pd_complex3->pd0 Base - H-Base⁺X⁻ Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)(X)L₂] pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 [Ar-Pd(II)(C≡CR)L₂] pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkyne [Cu(I)-C≡CR] cu_x->cu_alkyne H-C≡CR, Base cu_alkyne->cu_x to Pd Cycle

References

Application Notes and Protocols for the Synthesis of Pyridine Derivatives from 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a highly versatile heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of complex molecules. Its structure, featuring a reactive ethynyl (B1212043) (carbon-carbon triple bond) group and an electron-deficient pyridine (B92270) ring, allows for a diverse range of chemical transformations. These reactions include palladium-catalyzed cross-coupling, cycloadditions, and hydration, among others. The resulting pyridine derivatives are of significant interest in medicinal chemistry and materials science, forming the core scaffolds of numerous pharmaceuticals, agrochemicals, and functional materials. For instance, derivatives of this compound are key components in potent antagonists for neurological receptors and are being explored as targeted anticancer agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of key pyridine derivatives from this valuable starting material.

Sonogashira Coupling: Synthesis of Arylalkynylpyridines

Application Note: The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is exceptionally valuable for synthesizing conjugated arylalkynes, a structural motif present in many biologically active molecules and advanced materials.[3] When applied to this compound, this reaction provides a direct route to 3-(arylethynyl)pyridine derivatives. These products are precursors to important therapeutic agents, including selective antagonists for the mGluR5 receptor, which are under investigation for treating CNS disorders.[1] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and proceeds under mild conditions with high functional group tolerance.[4]

Data Presentation: Sonogashira Coupling of this compound

EntryAryl HalidePd Catalyst (mol%)LigandCu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
14-Iodoanisole (B42571)Pd(PPh₃)₂Cl₂ (2)PPh₃CuI (1)TEACH₃CNReflux~90%
24-BromobenzonitrileNS-MCM-41-Pd (0.1)PPh₃CuI (1)TEAToluene10094%[3]
34-BromoacetophenoneNS-MCM-41-Pd (0.1)PPh₃CuI (1)TEAToluene10085%[3]
44-BromonitrobenzeneNS-MCM-41-Pd (0.1)PPh₃CuI (1)TEAToluene10095%[3]
54-Bromopyridine HClPd(PPh₃)₂Cl₂ (2)-CuI (1)PiperidineCH₃CNReflux88%[4]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes the synthesis of 3-((4-methoxyphenyl)ethynyl)pyridine.

Materials:

  • This compound

  • 4-Iodoanisole

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (TEA), freshly distilled

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.01 mmol, 1 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (10 mL) and freshly distilled triethylamine (3.0 mmol, 3 equiv.). Stir the mixture until the catalyst is dissolved.

  • Add this compound (1.0 mmol, 1 equiv.) to the flask via syringe, followed by 4-iodoanisole (1.1 mmol, 1.1 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-((4-methoxyphenyl)ethynyl)pyridine.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification A 1. Add Catalysts (Pd/Cu) & Ligand B 2. Establish Inert Atmosphere (N2/Ar) A->B C 3. Add Solvent & Base B->C D 4. Add Reactants (this compound & Aryl Halide) C->D E 5. Heat to Reflux & Monitor (TLC) D->E F 6. Solvent Evaporation & Extraction E->F G 7. Column Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for the Sonogashira coupling reaction.

[3+2] Cycloaddition: Synthesis of 1,2,3-Triazole Derivatives

Application Note: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry".[5] This reaction forms a stable, five-membered 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne with exceptional regioselectivity (1,4-disubstituted) and high yields.[6][7] The reaction is robust, proceeds under mild, often aqueous conditions, and is tolerant of a vast range of functional groups.[8] Using this compound in a CuAAC reaction allows for its conjugation to various molecules (biomolecules, polymers, fluorophores) bearing an azide group, making it a powerful tool in drug discovery, chemical biology, and materials science.[9]

Data Presentation: CuAAC Reaction with this compound

EntryAzideCu(I) SourceLigand/AdditiveSolventTemp (°C)TimeYield (%)
1Benzyl (B1604629) AzideCuIL-ProlineGlycerolRT1 hHigh
2Phenyl AzideCu₂O NPsCarboxymethylpullulanH₂O602 h>95%
3Benzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NoneNeatRT5 min>99%[6]
42-AzidoethanolCuSO₄·5H₂OSodium Ascorbate (B8700270)H₂O/t-BuOHRT12 hHigh

Note: "High" or ">95%" indicates qualitative or near-quantitative yields reported in literature under optimized conditions.

Experimental Protocol: General Procedure for CuAAC (Click Reaction)

This protocol describes the synthesis of 1-benzyl-4-(pyridin-3-yl)-1H-1,2,3-triazole.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 mmol, 1 equiv.) and benzyl azide (1.0 mmol, 1 equiv.) in a 1:1 mixture of water and t-BuOH (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%).

  • Reaction Initiation: To the stirred solution of the reactants, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent under reduced pressure.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure triazole derivative.

Visualization: Synthetic Pathways from this compound

Synthesis_Pathways cluster_coupling C-C Coupling cluster_cycloaddition Cycloaddition cluster_hydration Hydration Start This compound A Arylalkynyl Pyridines Start->A Sonogashira (Ar-X, Pd/Cu) B 1,2,3-Triazoles Start->B CuAAC (R-N3, Cu(I)) C 3-Acetylpyridine (B27631) Start->C Hydration (H2O, Acid/Catalyst)

Caption: Key synthetic transformations of this compound.

Catalytic Hydration: Synthesis of 3-Acetylpyridine

Application Note: The hydration of the ethynyl group provides a direct route to acetyl groups, converting this compound into 3-acetylpyridine. This product is a crucial intermediate in the pharmaceutical industry, notably in the synthesis of anti-osteoporosis drugs and the anticancer agent Imatinib Mesylate.[10] Traditional mercury-catalyzed hydration methods are environmentally hazardous. Modern protocols utilize safer and more efficient catalysts, such as those based on transition metals or strong acids, to achieve high yields and selectivity.[10]

Data Presentation: Catalytic Hydration of this compound

EntryCatalystCo-catalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)
1Trifluoromethanesulfonic acidWaterTrifluoroethanolRT4595%[10]

Experimental Protocol: Acid-Catalyzed Hydration

This protocol is based on the synthesis of 3-acetylpyridine.[10]

Materials:

  • This compound

  • Trifluoromethanesulfonic acid (TfOH)

  • Trifluoroethanol (TFE)

  • Deionized water

  • Ethyl acetate

  • 1M Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a sealable reaction vessel, add this compound (0.28 mol, 1 equiv.), water (0.56 mol, 2 equiv.), trifluoromethanesulfonic acid (0.056 mol, 0.2 equiv.), and trifluoroethanol (100 mL).

  • Reaction: Seal the vessel and stir the mixture at room temperature for 45 hours.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Add ethyl acetate (250 mL) and wash the organic layer sequentially with 1 M sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude liquid by vacuum distillation to yield 3-acetylpyridine as a colorless oil (boiling point: 218-219°C).[10]

Application in Drug Discovery: EGFR Inhibition

Application Note: Pyridine and its fused derivatives are prevalent scaffolds in drugs targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression.[11][12] Overexpression or mutation of EGFR can lead to uncontrolled cell growth. EGFR inhibitors block the tyrosine kinase domain, preventing downstream signaling pathways like the Ras-Raf-MEK-ERK pathway, which are crucial for cell proliferation.[13] Synthesized derivatives of this compound can be screened for their potential as EGFR inhibitors. Molecular docking studies can predict how these novel compounds bind to the ATP-binding site of the EGFR kinase domain, providing a rationale for their potential anticancer activity.[14][15]

Visualization: Simplified EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation Inhibitor Pyridine Derivative (EGFR Inhibitor) Inhibitor->Block

Caption: Inhibition of the EGFR signaling cascade by a pyridine derivative.

References

Application Notes and Protocols: 3-Ethynylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a heterocyclic aromatic compound featuring a pyridine (B92270) ring substituted with a terminal alkyne group. This unique combination of a stable, often bioactive heterocycle and a highly reactive functional group makes this compound a versatile and valuable building block in modern medicinal chemistry.[1] Its pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets, while the ethynyl (B1212043) group serves as a reactive handle for a variety of powerful chemical transformations. These include transition-metal catalyzed cross-coupling reactions and bioorthogonal "click" chemistry, enabling the construction of complex molecular architectures and the synthesis of diverse libraries of bioactive compounds.[1][2][3] This document provides an overview of its key applications, quantitative data on derived compounds, and detailed protocols for its use in synthesis.

Core Applications in Drug Discovery

The utility of this compound spans several key areas of drug discovery, from serving as a foundational scaffold for targeted therapeutics to its use as a tool for bioconjugation.

Key Intermediate in the Synthesis of Bioactive Molecules

This compound is a fundamental precursor for a wide range of therapeutic agents. The pyridine ring is a common motif in many approved drugs, and the ethynyl group provides a strategic point for molecular elaboration to achieve desired potency and selectivity.

  • Targeted Cancer Therapy: It is an important intermediate for synthesizing targeted anticancer drugs.[1] The structural framework can be elaborated to create potent inhibitors of specific enzymes, such as kinases, which are often dysregulated in cancer.[1] For instance, it is a raw material in the synthesis of Imatinib mesylate, a drug used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.[4]

  • Metabolic Bone Disease: The compound serves as a key intermediate in the synthesis of risedronate sodium, a third-generation bisphosphonate used for the treatment and prevention of osteoporosis.[4]

  • Neurological Disorders: this compound is used to synthesize potent and selective antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[5] These antagonists, such as analogues of MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine), are being investigated as potential therapeutics for conditions like cocaine addiction.[5]

  • Other Therapeutic Areas: Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory and vasorelaxant effects.[6][7]

Reagent in Bioorthogonal "Click" Chemistry

The terminal alkyne of this compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[2] This reaction is characterized by its high efficiency, specificity, and biocompatibility, allowing it to proceed in complex biological environments without interfering with native processes—a concept known as bioorthogonal chemistry.[8][9][10]

In this context, this compound can be incorporated into small molecule probes, which can then be "clicked" onto azide-modified biomolecules (proteins, nucleic acids, etc.) for applications in chemical biology, drug target identification, and imaging.[9][11] The resulting 1,2,3-triazole linkage is highly stable and can act as a pharmacophore, mimicking a peptide bond and forming hydrogen bonds with protein active sites.[12]

CuAAC_Workflow cluster_reactants Reactants cluster_catalysis Catalysis cluster_product Product Py_Alkyne This compound Derivative (Probe) Conjugate Stable Triazole-Linked Bioconjugate Py_Alkyne->Conjugate Covalent Bond Formation Bio_Azide Azide-Modified Biomolecule Bio_Azide->Conjugate Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Catalyst->Conjugate Catalyzes Cycloaddition

A generalized workflow for a CuAAC "click" reaction.
Substrate in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] this compound is an excellent substrate for this reaction, allowing for its direct connection to a wide variety of (hetero)aromatic systems and vinyl groups. This reaction is fundamental to the synthesis of many complex pharmaceutical compounds, enabling the rapid construction of the carbon skeleton of drug candidates under mild conditions.[3][5]

Sonogashira_Cycle cluster_legend Catalytic Cycles Pd0 Pd(0)L2 Pd_Complex1 R-Pd(II)L2-X Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 R-Pd(II)L2-C≡CR' Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product Coupled Product (R-C≡CR') Pd_Complex2->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR' CuX->Cu_Alkyne Cu_Alkyne->Pd_Complex1 ArX Aryl Halide (R-X) ArX->Pd_Complex1 Alkyne This compound (R'-C≡CH) Alkyne->Cu_Alkyne + Base BaseH Base-H+ Base Base HX H-X pd_cycle Palladium Cycle cu_cycle Copper Cycle

The catalytic cycles of the Sonogashira cross-coupling reaction.

Quantitative Data Summary

The following tables summarize the biological activities of various compounds synthesized using this compound as a key building block.

Table 1: Activity of this compound Analogues as mGluR5 Antagonists[5]

Compound Modification on Pyridine Ring IC₅₀ (nM) ± SE
MTEP 2-Methyl-1,3-thiazol-4-yl 5.2 ± 0.3
Analogue 1 2-Phenyl-1,3-thiazol-4-yl 13.9 ± 1.1
Analogue 2 2-Amino-1,3-thiazol-4-yl 11.2 ± 0.9
Analogue 3 5-Phenyl-1,3-thiazol-4-yl >10,000

IC₅₀ values represent the concentration required for 50% inhibition of mGluR5 activity.

Table 2: Vasorelaxant Activity of Pyridine-3-carbonitrile Derivatives[7]

Compound C-6 Substituent Vasorelaxant Activity IC₅₀ (μM) α₁-AR Blocking (%)
3l Thiophene 164.1 87.86
3v Furan 159.8 82.15
3b Phenyl 220.7 65.38
3o 4-Chlorophenyl 229.8 75.43
Prazosin Standard Drug 272.8 89.34

IC₅₀ values represent the concentration causing 50% relaxation of pre-contracted aortic rings.

Table 3: Anticancer Activity of Pyridine-Thiazole Hybrids[15]

Compound Cancer Cell Line IC₅₀ (μM)
7 MCF-7 (Breast) 5.36
7 HepG2 (Liver) 7.12
10 MCF-7 (Breast) 6.45
10 HepG2 (Liver) 8.76
5-FU MCF-7 (Breast) 6.81
5-FU HepG2 (Liver) 7.53

IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation.

Experimental Protocols

The following are generalized protocols for common reactions involving this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes the synthesis of this compound from 3-bromopyridine (B30812) and a protected alkyne source, followed by deprotection.[4][16]

Materials:

  • 3-Bromopyridine

  • Trimethylsilylacetylene (B32187) (TMSA)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)

  • Anhydrous solvents (e.g., THF, Diethyl ether)

  • Schlenk flask and standard glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Coupling Reaction:

    • To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).

    • Add anhydrous, degassed TEA via syringe.

    • Add trimethylsilylacetylene (1.1-1.2 equiv.) dropwise to the stirring mixture.

    • Stir the reaction at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected this compound.

  • Deprotection:

    • Dissolve the crude product in anhydrous THF.

    • Add TBAF solution (1.1 equiv.) dropwise at room temperature.

    • Stir for 1-2 hours. Monitor the reaction by TLC.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the final product.[4]

Synthesis_Workflow start Start: Assemble Reactants (3-Bromopyridine, Catalysts) step1 Add Anhydrous Solvent (TEA) and TMSA under Inert Gas start->step1 step2 Stir at Room Temperature (2-4 hours) step1->step2 step3 Reaction Monitoring (TLC / GC-MS) step2->step3 step4 Workup: Filtration & Solvent Evaporation step3->step4 Reaction Complete step5 Deprotection: Dissolve in THF, Add TBAF step4->step5 step6 Stir at Room Temperature (1-2 hours) step5->step6 step7 Workup: Extraction & Drying step6->step7 step8 Purification (Column Chromatography) step7->step8 end Final Product: This compound step8->end

A typical experimental workflow for the synthesis of this compound.
Protocol 2: General Protocol for CuAAC Bioconjugation

This protocol outlines the labeling of an azide-modified biomolecule with a this compound-containing probe.[11][17][18]

Materials & Stock Solutions:

  • Azide-modified biomolecule: (e.g., protein, DNA) in an appropriate buffer (e.g., PBS).

  • This compound probe: 10 mM stock in DMSO.

  • THPTA Ligand: 200 mM in water. (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Copper(II) Sulfate (CuSO₄): 100 mM in water.

  • Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the THPTA ligand and CuSO₄ solution in a 2:1 ratio (e.g., 20 µL of 200 mM THPTA and 10 µL of 100 mM CuSO₄). Let it stand for 2-3 minutes.

  • Reaction Assembly: In a separate tube, combine the following:

    • Azide-modified biomolecule solution (to a final concentration of 10-100 µM).

    • This compound probe (add to a final concentration of 4-50 equivalents over the biomolecule).

    • Add the THPTA/CuSO₄ premix (to a final concentration of ~2.5 mM copper).

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of ~4 mM).

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 30-60 minutes. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification: Purify the resulting bioconjugate from excess reagents using an appropriate method, such as dialysis, size-exclusion chromatography, or ethanol (B145695) precipitation for nucleic acids.[11]

Protocol 3: General Protocol for Sonogashira Cross-Coupling

This protocol describes a typical Sonogashira coupling between a this compound derivative and an aryl halide.[3][13]

Materials:

  • Aryl halide (e.g., Aryl Iodide or Bromide)

  • This compound derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.5-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Anhydrous base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask and inert gas setup

Procedure:

  • Setup: Add the aryl halide (1.0 equiv.), palladium catalyst, and CuI to a dry Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Reagents: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the anhydrous base.

  • Add Alkyne: Add the this compound derivative (1.1-1.5 equiv.) to the stirring solution.

  • Reaction: Heat the reaction to the desired temperature (can range from room temperature to 85°C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate.

  • Purification: Filter the mixture through celite to remove insoluble salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Illustrative Signaling Pathway Inhibition

Derivatives of this compound are being actively investigated as inhibitors of key signaling pathways in diseases like cancer. For example, novel pyridine derivatives have shown potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. The diagram below illustrates the hypothetical inhibition of the EGFR signaling cascade by a this compound-derived inhibitor.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor This compound -Derived Inhibitor Inhibitor->Dimer Blocks ATP Binding Site & Inhibits Kinase Activity

References

Application Notes and Protocols for Creating Functional Polymers with 3-Ethynylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a versatile heterocyclic building block increasingly utilized in materials science for the synthesis of functional polymers. Its unique structure, featuring a reactive terminal alkyne group and a pyridine (B92270) ring, allows for its incorporation into a variety of polymer architectures through diverse polymerization techniques. The pyridine moiety imparts desirable properties such as metal coordination, hydrogen bonding capabilities, and pH-responsiveness, making these polymers suitable for a wide range of applications, including conductive materials, porous frameworks, and biomedical devices.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of functional polymers derived from this compound. The protocols are based on established methodologies and are intended to serve as a practical guide for researchers in the field.

Applications of this compound in Functional Polymers

The unique combination of a reactive alkyne and a functional pyridine ring in this compound opens up a wide array of applications in materials science.

Conductive Polymers

The conjugated backbone that can be formed by polymerizing this compound makes it a candidate for intrinsically conducting polymers (ICPs). The nitrogen atom in the pyridine ring can be quaternized to create ionic polymers or doped with iodine to enhance electrical conductivity. These materials are promising for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Porous Organic Polymers (POPs)

This compound can be used as a monomer or cross-linker in the synthesis of porous organic polymers. These materials are characterized by high surface areas, tunable porosity, and good thermal stability. The pyridine units within the pores can act as binding sites for guest molecules, making them suitable for applications in gas storage and separation, catalysis, and as adsorbents for environmental remediation.

Metal-Organic Frameworks (MOFs)

The pyridine nitrogen of this compound can coordinate with metal ions, making it a valuable linker for the construction of metal-organic frameworks. By designing linkers with multiple coordination sites, it is possible to create highly ordered, porous structures with potential applications in catalysis, gas separation, and drug delivery.

Biomedical Applications and Drug Delivery

Polymers functionalized with this compound can be designed to be biocompatible and responsive to physiological stimuli, such as pH. The alkyne group provides a convenient handle for post-polymerization modification via "click" chemistry, allowing for the attachment of targeting ligands, imaging agents, or therapeutic drugs. The pyridine moiety can also interact with drug molecules through hydrogen bonding, influencing drug loading and release profiles.

Experimental Protocols

Protocol 1: Synthesis of Poly(3-ethynyl-N-pentylpyridinium iodide) [P3EPPI] via Uncatalyzed Polymerization

This protocol describes the synthesis of an ionic conjugated polyacetylene through the activated polymerization of this compound with 1-iodopentane (B145852).[1]

Materials:

  • This compound (98%)

  • 1-Iodopentane (99%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727)

  • Diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 g, 9.7 mmol) in anhydrous DMF (10 mL).

  • Add 1-iodopentane (1.92 g, 9.7 mmol) to the solution.

  • Heat the reaction mixture at 80°C for 24 hours. The solution will become viscous and change color.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into an excess of diethyl ether.

  • Collect the precipitate by filtration and wash it thoroughly with diethyl ether.

  • Dissolve the crude polymer in a minimal amount of methanol and re-precipitate it in diethyl ether to purify.

  • Dry the final polymer product under vacuum at 40°C overnight.

Characterization: The resulting polymer, P3EPPI, can be characterized by various spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the polymer structure and the presence of the N-pentylpyridinium iodide substituents.

  • FT-IR Spectroscopy: To identify the characteristic vibrational modes of the polymer backbone and functional groups.

  • UV-Vis Spectroscopy: To determine the electronic absorption properties of the conjugated polymer system.

  • Photoluminescence (PL) Spectroscopy: To measure the emission properties of the polymer. For P3EPPI, a photoluminescence maximum peak is located at 534 nm, which corresponds to a photon energy of 2.32 eV.[1]

Logical Workflow for Protocol 1:

start Start dissolve Dissolve this compound in anhydrous DMF start->dissolve add_iodopentane Add 1-Iodopentane dissolve->add_iodopentane react Heat at 80°C for 24 hours add_iodopentane->react precipitate Precipitate in Diethyl Ether react->precipitate filter_wash Filter and Wash precipitate->filter_wash purify Dissolve in Methanol and Re-precipitate filter_wash->purify dry Dry under Vacuum purify->dry characterize Characterize Polymer (NMR, IR, UV-Vis, PL) dry->characterize end End characterize->end

Synthesis of Poly(3-ethynyl-N-pentylpyridinium iodide)
Protocol 2: General Procedure for Sonogashira Cross-Coupling Polymerization

This protocol provides a general method for the synthesis of poly(arylene ethynylene)s, which can be adapted for the polymerization of a dihalo-pyridine with a diethynyl comonomer, or the homopolymerization of a halo-ethynylpyridine. This method utilizes a palladium-copper co-catalyst system.

Materials:

  • Dihalo-pyridine monomer (e.g., 3,5-dibromopyridine)

  • Diethynyl comonomer (e.g., 1,4-diethynylbenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene (B28343) and triethylamine (B128534) (Et₃N) (degassed)

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add the dihalo-pyridine monomer (1.0 mmol), the diethynyl comonomer (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add degassed toluene (10 mL) and degassed Et₃N (5 mL) to the flask.

  • Heat the reaction mixture to 80-90°C and stir for 48 hours under a nitrogen atmosphere.

  • After cooling, dilute the mixture with toluene and wash with a dilute aqueous solution of HCl, followed by water.

  • Dry the organic phase over anhydrous magnesium sulfate (B86663) and concentrate it under reduced pressure.

  • Precipitate the polymer by pouring the concentrated solution into an excess of methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the polymer.

Logical Workflow for Protocol 2:

start Start mix_reagents Mix Monomers, Catalysts, and Ligand start->mix_reagents add_solvents Add Degassed Toluene and Triethylamine mix_reagents->add_solvents react Heat at 80-90°C for 48 hours add_solvents->react workup Aqueous Workup react->workup precipitate Precipitate in Methanol workup->precipitate dry Dry under Vacuum precipitate->dry characterize Characterize Polymer (GPC, TGA/DSC) dry->characterize end End characterize->end start Start dissolve_monomers Dissolve Diazide and Diyne Monomers start->dissolve_monomers add_catalyst Add CuSO₄ Solution dissolve_monomers->add_catalyst add_reducing_agent Add Sodium Ascorbate Solution add_catalyst->add_reducing_agent react Stir at Room Temperature for 24-48 hours add_reducing_agent->react precipitate Precipitate Polymer react->precipitate dry Filter, Wash, and Dry precipitate->dry characterize Characterize Polymer (FT-IR, NMR, GPC) dry->characterize end End characterize->end

References

Application Notes and Protocols for the Derivatization of 3-Ethynylpyridine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyridine is a versatile building block in medicinal chemistry and materials science. Its terminal alkyne functionality allows for a variety of chemical modifications, making it an ideal candidate for derivatization to enhance its analytical detectability. This document provides detailed application notes and protocols for the derivatization of this compound for the purpose of quantitative analysis by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

The derivatization strategies outlined below aim to improve key analytical parameters including volatility, thermal stability, chromatographic retention, and detector response, thereby enabling sensitive and accurate quantification of this compound in various matrices.

Derivatization Strategies

The terminal ethynyl (B1212043) group of this compound is the primary site for derivatization. The following reaction schemes are particularly well-suited for introducing moieties that enhance analytical detection.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique for GC analysis that replaces the active hydrogen of the terminal alkyne with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, making it more amenable to GC separation and analysis.

Sonogashira Coupling for HPLC with UV/Fluorescence Detection

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. By coupling this compound with a fluorescent aryl halide, a highly fluorescent derivative can be synthesized, enabling sensitive detection by HPLC with a fluorescence detector (HPLC-FLD).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for HPLC with Fluorescence or MS Detection

"Click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and specific method for labeling this compound. Reaction with a fluorescent or mass-tagged azide (B81097) yields a stable triazole derivative that can be readily analyzed by HPLC-FLD or LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data that can be expected from the analysis of derivatized this compound using the described methods. These values are based on literature reports for similar compounds and derivatization strategies and should be considered as estimates. Method validation is required for specific applications.

Table 1: Estimated Performance of Silylated this compound Analysis by GC-MS

ParameterEstimated Value
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Linearity Range (R²)> 0.99
Relative Standard Deviation (RSD)< 15%

Table 2: Estimated Performance of Sonogashira-derivatized this compound by HPLC-FLD

ParameterEstimated Value
Limit of Detection (LOD)1 - 10 nM
Limit of Quantitation (LOQ)5 - 30 nM
Linearity Range (R²)> 0.995
Relative Standard Deviation (RSD)< 10%

Table 3: Estimated Performance of CuAAC-derivatized this compound by HPLC-FLD/MS

ParameterEstimated Value
Limit of Detection (LOD)0.5 - 5 nM (FLD), 0.01 - 0.1 ng/mL (MS)
Limit of Quantitation (LOQ)2 - 20 nM (FLD), 0.05 - 0.5 ng/mL (MS)
Linearity Range (R²)> 0.99
Relative Standard Deviation (RSD)< 15%

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • GC vials (2 mL) with caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Prepare a standard solution of this compound in an aprotic solvent.

  • Transfer a known volume of the standard or sample solution to a GC vial.

  • If the solvent is not anhydrous, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried residue and vortex to dissolve.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Sonogashira Coupling of this compound with a Fluorescent Aryl Halide for HPLC-FLD Analysis

Materials:

  • This compound

  • Fluorescent aryl halide (e.g., 4-iodo-7-nitro-2,1,3-benzoxadiazole, NBD-I)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (B128534) (TEA), distilled

  • Anhydrous, deoxygenated solvent (e.g., Tetrahydrofuran, THF)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial under an inert atmosphere, dissolve the fluorescent aryl halide (1.0 eq) in the anhydrous, deoxygenated solvent.

  • Add this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add distilled triethylamine (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the fluorescent derivative.

  • Dissolve the purified derivative in a suitable solvent for HPLC-FLD analysis.

Protocol 3: CuAAC Derivatization of this compound with a Fluorescent Azide for HPLC-FLD/MS Analysis

Materials:

  • This compound

  • Fluorescent azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-butanol/water, 1:1 v/v)

  • Reaction vial

Procedure:

  • Prepare stock solutions of this compound, the fluorescent azide, CuSO₄·5H₂O, and sodium ascorbate.

  • In a reaction vial, add the fluorescent azide solution (1.0 eq).

  • Add the this compound solution (1.1 eq).

  • Add the solvent system to achieve the desired final concentration.

  • Add the CuSO₄·5H₂O solution to a final concentration of 5 mol%.

  • Add a freshly prepared solution of sodium ascorbate to a final concentration of 10 mol%.

  • Vortex the mixture and allow it to react at room temperature for 1-2 hours.

  • The reaction mixture can be directly diluted and injected for HPLC-FLD or LC-MS/MS analysis.

Visualizations

Derivatization_Pathways cluster_gcms GC-MS Analysis cluster_hplc_fld HPLC-FLD Analysis cluster_hplc_ms HPLC-FLD/MS Analysis This compound This compound Silylation Silylation This compound->Silylation Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling CuAAC (Click Chemistry) CuAAC (Click Chemistry) This compound->CuAAC (Click Chemistry) TMS-3-Ethynylpyridine TMS-3-Ethynylpyridine Silylation->TMS-3-Ethynylpyridine BSTFA, TMCS Fluorescent Derivative Fluorescent Derivative Sonogashira Coupling->Fluorescent Derivative Fluorescent Aryl-X Pd(0), Cu(I) Triazole Derivative Triazole Derivative CuAAC (Click Chemistry)->Triazole Derivative Fluorescent/Mass-Tagged Azide Cu(I)

Caption: Derivatization pathways for this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Matrix Sample containing This compound Extraction Extraction/ Cleanup Sample_Matrix->Extraction Derivatization_Reaction Derivatization Reaction (Silylation, Sonogashira, or CuAAC) Extraction->Derivatization_Reaction Instrumental_Analysis Instrumental Analysis (GC-MS or HPLC-FLD/MS) Derivatization_Reaction->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

Caption: General experimental workflow for analysis.

Logical_Relationship Analyte This compound Challenge Poor Analytical Properties (e.g., low volatility, poor detectability) Analyte->Challenge Solution Derivatization Challenge->Solution Mechanism Chemical Modification of Ethynyl Group Solution->Mechanism Outcome Improved Analytical Properties (e.g., increased volatility, enhanced signal) Mechanism->Outcome Result Sensitive and Accurate Quantification Outcome->Result

Caption: Logic of derivatization for enhanced analysis.

Application Notes and Protocols for Click Chemistry Reactions with 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis due to its high efficiency, selectivity, and biocompatibility.[1][2] This powerful ligation reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2] 3-Ethynylpyridine is a versatile building block in this context, offering a pyridine (B92270) moiety that can influence solubility, participate in hydrogen bonding, and coordinate to metal centers, making it a valuable reagent in drug discovery and materials science.[3][4]

These application notes provide detailed protocols and reaction conditions for employing this compound in CuAAC reactions, enabling researchers to harness the power of click chemistry for the synthesis of novel compounds and bioconjugates.

Reaction Principle

The CuAAC reaction proceeds via a copper-catalyzed [3+2] cycloaddition between the terminal alkyne of this compound and an azide-containing molecule. The copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), activates the alkyne for a regioselective reaction with the azide, yielding the 1,4-disubstituted triazole as the sole product.[2][5] The reaction is known for its high yields, broad functional group tolerance, and mild, often aqueous, reaction conditions.[2]

Reaction Scheme

Caption: General scheme of the CuAAC reaction with this compound.

Applications in Research and Drug Development

The introduction of the 3-pyridyl group via click chemistry has significant implications in various research areas:

  • Drug Discovery: The resulting triazole-pyridine scaffold can act as a bioisostere for other functional groups, participate in crucial binding interactions with biological targets, and improve the pharmacokinetic properties of drug candidates.[4][6]

  • Bioconjugation: this compound can be used to label biomolecules with probes for imaging, tracking, and quantification, leveraging the stability and biocompatibility of the triazole linkage.

  • Materials Science: The rigid, aromatic nature of the pyridine and triazole rings makes this an attractive building block for the synthesis of functional polymers and materials with tailored electronic and photophysical properties.

Experimental Protocols

Below are two general protocols for performing CuAAC reactions with this compound. Protocol 1 describes a common method using a Cu(II) salt with a reducing agent, while Protocol 2 outlines a procedure with a Cu(I) salt.

Protocol 1: CuAAC Reaction Using CuSO₄ and Sodium Ascorbate (B8700270)

This is the most common and convenient method for performing CuAAC reactions.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

  • Solvent (e.g., water, t-BuOH/H₂O, DMSO/H₂O)

  • Nitrogen or Argon source for deoxygenation

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or THF).

    • Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.

    • (Optional) Prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the azide-containing molecule (1.0 equivalent).

    • Add this compound (1.1 to 1.5 equivalents).

    • Add the chosen solvent system to achieve the desired final concentration (typically in the range of 1-10 mM).

    • Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiation of the Reaction:

    • If using a ligand, add the THPTA stock solution to a final concentration of 1-5 mol%.

    • Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: CuAAC Reaction Using a Cu(I) Catalyst

This protocol uses a direct source of the active Cu(I) catalyst.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Base (e.g., triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF, acetonitrile)

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup:

    • To a reaction flask under an inert atmosphere (nitrogen or argon), add the azide-containing molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents).

    • Add the anhydrous solvent.

    • Add the base (1.0-2.0 equivalents).

    • Add the Cu(I) salt (1-10 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) if necessary.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove the copper catalyst.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions for the CuAAC reaction of ethynylpyridines with various azides.

AlkyneAzide PartnerCatalyst (mol%)Ligand/AdditiveSolventTemp. (°C)TimeYield (%)Reference
2-EthynylpyridineBenzyl azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5)-NeatRT5 min>99[7]
2-EthynylpyridineBenzyl azideCuCl (5)2-Ethynylpyridine (10)H₂ORT1 h94[8]
2-EthynylpyridinePhenyl azideCuCl (5)2-Ethynylpyridine (10)H₂ORT1 h92[8]

Note: Data for this compound is limited in the literature; the data for the structurally similar 2-Ethynylpyridine is provided as a close proxy for expected reactivity.

Mandatory Visualizations

Experimental Workflow for CuAAC

G Experimental Workflow for CuAAC prep Prepare Stock Solutions (Alkyne, Azide, Catalyst, etc.) setup Reaction Setup (Combine reactants in solvent) prep->setup deoxygenate Deoxygenate Mixture (N₂ or Ar bubbling) setup->deoxygenate initiate Initiate Reaction (Add catalyst/reducing agent) deoxygenate->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor workup Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for a CuAAC reaction.

Logical Relationship of CuAAC Components

G Key Components and Their Roles in CuAAC cluster_reactants Core Reactants cluster_catalysis Catalytic System Alkyne This compound Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide Azide Substrate Azide->Product Cu_source Copper Source (Cu(I) or Cu(II)) Cu_source->Product catalyzes Reducer Reducing Agent (e.g., Na Ascorbate) (if using Cu(II)) Reducer->Cu_source reduces Ligand Ligand (optional) (e.g., THPTA) Ligand->Cu_source stabilizes & accelerates

Caption: The interplay of components in a CuAAC reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Ethynylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 3-ethynylpyridine, a critical building block in modern drug discovery. Its rigid structure and reactive ethynyl (B1212043) group make it a valuable synthon for creating complex molecular architectures with diverse biological activities.[1] This document outlines a robust and scalable synthetic route, focusing on the Sonogashira coupling reaction, and discusses its application in the development of novel therapeutics.

Introduction to this compound in Drug Discovery

This compound is a key intermediate in medicinal chemistry, enabling the synthesis of a wide range of pharmacologically active compounds.[1] The presence of the pyridine (B92270) ring, a common motif in pharmaceuticals, imparts desirable physicochemical properties such as aqueous solubility and the ability to form hydrogen bonds.[2] The terminal alkyne functionality serves as a versatile handle for various chemical transformations, most notably "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient construction of complex molecules.

One of the prominent applications of this compound is in the synthesis of antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[3][4] For instance, it is a key component in the structure of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective noncompetitive antagonist of mGluR5, which has been investigated for the treatment of various central nervous system disorders.[3][4]

Synthetic Routes for this compound

The most common and scalable method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction.[1][5] This reaction typically involves the coupling of an aryl halide (e.g., 3-bromopyridine) with a terminal alkyne. For large-scale synthesis, a protected alkyne such as trimethylsilylacetylene (B32187) is often used to prevent side reactions, followed by a deprotection step.[4]

An alternative, though less detailed in the context of large-scale production, is the decarboxylation of 3-pyridylpropiolic acid.

This document will focus on the Sonogashira coupling approach due to the availability of more detailed procedural information amenable to scaling.

Data Presentation: Reaction Parameters for Sonogashira Coupling

The following table summarizes typical reaction parameters for the synthesis of this compound via a two-step Sonogashira coupling and deprotection sequence.

ParameterStep 1: Sonogashira CouplingStep 2: Deprotection
Starting Materials 3-Bromopyridine (B30812), Trimethylsilylacetylene3-(Trimethylsilylethynyl)pyridine
Catalyst Pd(PPh₃)₂Cl₂ (or other Pd catalysts)-
Co-catalyst CuI-
Base Diisopropylamine (B44863) (or other amine bases)Potassium Carbonate
Solvent DiisopropylamineMethanol
Temperature 30°CRoom Temperature
Reaction Time 3 hoursNot specified, typically short
Yield ~93% (for the crude product of step 1)High

Experimental Protocols

Protocol 1: Multi-gram Scale Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from a known procedure and is suitable for producing tens of grams of this compound.[4]

Step 1: Synthesis of 3-(Trimethylsilylethynyl)pyridine

  • Materials:

    • 3-Bromopyridine (49.8 g, 0.31 mol)

    • Pd(PPh₃)₂Cl₂ (5.4 g, 0.0077 mol)

    • CuI (1.5 g, 0.0079 mol)

    • Diisopropylamine (510 mL)

    • Trimethylsilylacetylene (34.2 g, 0.34 mol)

    • Nitrogen gas

    • 1000 mL three-necked round-bottom flask

    • Standard laboratory glassware

  • Procedure:

    • To a 1000 mL three-necked round-bottom flask, add 3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Purge the flask with nitrogen gas.

    • Under controlled temperature (30°C) and stirring, add diisopropylamine followed by the sequential addition of trimethylsilylacetylene.

    • Maintain the reaction mixture at 30°C for 3 hours.

    • Upon completion of the reaction (monitored by TLC or GC-MS), the mixture can be processed for the next step.

Step 2: Deprotection to Yield this compound

  • Materials:

    • Crude 3-(Trimethylsilylethynyl)pyridine from Step 1

    • Methanol

    • Potassium Carbonate

    • Dichloromethane

    • Magnesium Sulfate (MgSO₄)

  • Procedure:

    • The crude reaction mixture from Step 1 is concentrated under reduced pressure.

    • The residue is dissolved in methanol.

    • Potassium carbonate is added to the solution and stirred at room temperature until deprotection is complete (monitored by TLC or GC-MS).

    • The reaction is quenched with water and extracted with dichloromethane.

    • The combined organic layers are dried over MgSO₄.

    • The solvent is removed under reduced pressure to yield this compound as a yellow solid.[4]

Scale-up Considerations for Kilogram-Scale Synthesis

Scaling up the Sonogashira reaction requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Safety Precautions:

    • Exotherms: Palladium-catalyzed coupling reactions can be exothermic.[6] Temperature control is critical, and the rate of addition of reagents should be carefully controlled. A thorough thermal hazard assessment is recommended before proceeding to a large scale.

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere (nitrogen or argon) throughout the process is crucial to prevent catalyst deactivation.

    • Solvent Handling: Diisopropylamine is flammable and has a low boiling point. Appropriate ventilation and handling procedures for flammable liquids are necessary.

  • Process Optimization:

    • Catalyst Loading: For economic and environmental reasons, reducing the catalyst loading is desirable. However, this can impact reaction robustness. Optimization studies (e.g., Design of Experiments) can help identify the minimum catalyst loading required for complete conversion.

    • Reagent Purity: The purity of starting materials, particularly 3-bromopyridine and trimethylsilylacetylene, is critical for achieving high yields and minimizing side products.

    • Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates, especially in large reactors.

  • Work-up and Purification:

    • Catalyst Removal: Removal of residual palladium and copper is a critical step to meet regulatory requirements for active pharmaceutical ingredients (APIs). This can be achieved through:

      • Crystallization: If the product is a solid, crystallization can be an effective method for purification.

      • Carbon Treatment: Activated carbon can be used to adsorb residual metals.[1]

      • Metal Scavengers: Silica-based metal scavengers (e.g., SiliaMetS) can be highly effective in removing palladium and copper to very low levels.[1]

    • Distillation: this compound is a solid with a relatively low melting point (38.5-39.5°C) and can be purified by vacuum distillation.

Visualizations

Synthetic Workflow for this compound

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection cluster_purification Purification start1 3-Bromopyridine + Trimethylsilylacetylene reagents1 Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine, 30°C start1->reagents1 product1 3-(Trimethylsilylethynyl)pyridine reagents1->product1 reagents2 K₂CO₃, Methanol, RT product1->reagents2 product2 This compound reagents2->product2 workup Work-up (Extraction, Drying) product2->workup purify Purification (Crystallization/Distillation) workup->purify final_product Pure this compound purify->final_product

Caption: Synthetic workflow for the large-scale synthesis of this compound.

Application of this compound in Drug Discovery

G cluster_synthesis Synthesis of Bioactive Molecules cluster_application Drug Discovery Application ethynylpyridine This compound (Key Building Block) click_reaction Click Chemistry (CuAAC) ethynylpyridine->click_reaction other_couplings Other Cross-Coupling Reactions ethynylpyridine->other_couplings bioactive_molecule Biologically Active Molecule (e.g., mGluR5 Antagonist) click_reaction->bioactive_molecule other_couplings->bioactive_molecule target_interaction Interaction with Biological Target bioactive_molecule->target_interaction therapeutic_effect Therapeutic Effect (e.g., CNS Disorders) target_interaction->therapeutic_effect

Caption: Role of this compound in a typical drug discovery workflow.

References

Application Notes and Protocols for 3-Ethynylpyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Ethynylpyridine is a versatile and valuable fragment in the field of fragment-based drug discovery (FBDD). Its rigid structure, combined with the hydrogen bond accepting capability of the pyridine (B92270) nitrogen and the reactive handle of the ethynyl (B1212043) group, makes it an attractive starting point for the development of potent and selective inhibitors for a variety of protein targets. The pyridine ring can engage in key interactions within protein binding sites, while the ethynyl group provides a vector for synthetic elaboration, allowing for fragment growth and linking strategies to enhance binding affinity and selectivity. This document provides detailed application notes on the use of this compound as a fragment, along with experimental protocols for its screening and characterization.

Application Notes

This compound has been successfully employed as a core fragment in the development of inhibitors for several important drug targets, most notably in the areas of oncology and neuroscience.

1. Kinase Inhibition:

The pyridine moiety is a common feature in many kinase inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase domain. The this compound fragment serves as an excellent starting point for designing inhibitors against various kinases.

  • PIKfyve Kinase: PIKfyve is a lipid kinase involved in endosomal trafficking and has emerged as a target in oncology and virology. This compound has been utilized as a key building block in the synthesis of dual PIKfyve/PIP4K2C inhibitors. Structure-activity relationship (SAR) studies on derivatives have demonstrated that modifications to the pyridine ring of the this compound core can significantly impact potency. For instance, the introduction of electron-donating groups on the pyridine ring has been shown to be beneficial for PIKfyve inhibition[1].

2. GPCR Modulation:

  • Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): mGluR5 is a G-protein coupled receptor that is a target for neurological and psychiatric disorders. This compound is a core component of potent and selective non-competitive antagonists of mGluR5, such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)[2][3]. In these antagonists, the pyridine ring is crucial for interacting with an allosteric binding site on the receptor.

Data Presentation

While quantitative binding data for the underivatized this compound fragment is not extensively published, the following tables summarize the inhibitory activities of some of its early-stage and more elaborated derivatives against relevant targets. This data highlights the potential of this fragment as a starting point for optimization.

Table 1: Activity of this compound Derivatives against PIKfyve Kinase

Compound/DerivativeTargetAssay TypeIC50 (nM)Reference
5-methoxy-3-pyridinyl analogue of an isothiazolo[4,3-b]pyridinePIKfyveEnzymatic Assay3[1]
5-methyl-3-pyridinyl analogue of an isothiazolo[4,3-b]pyridinePIKfyveEnzymatic Assay2[1]
4-methoxy-3-pyridinyl analogue of an isothiazolo[4,3-b]pyridinePIKfyveEnzymatic Assay590[1]
6-methoxy-3-pyridinyl analogue of an isothiazolo[4,3-b]pyridinePIKfyveEnzymatic Assay19[1]

Table 2: Activity of MTEP and Related Analogues (mGluR5 Antagonists)

CompoundTargetAssay TypeIC50 (nM)Reference
MTEPmGluR5Inhibition of agonist-induced PI hydrolysis20 (approx.)[4]
Analogue 19 (MTEP derivative)mGluR5Functional Assay~0.04[2]
Analogue 59 (MTEP derivative)mGluR5Functional Assay~0.09[2]
3,5-disubstituted-phenyl derivative 3dmGluR5Antagonism of glutamate-mediated Ca2+ mobilization0.32[5]
3,5-disubstituted-phenyl derivative 1cmGluR5Competition Binding Assay (Ki)0.12[5]

Experimental Protocols

The following are detailed protocols for screening and characterizing the binding of this compound to a target protein using common FBDD techniques.

Surface Plasmon Resonance (SPR) Screening

Objective: To identify and characterize the binding of this compound to a target protein in a label-free, real-time manner.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, SA)

  • Target protein of interest

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

  • Immobilization buffers and reagents (e.g., EDC/NHS, amine coupling buffers)

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. Amine coupling is a common method. Aim for a moderate immobilization level to minimize mass transport effects.

  • Fragment Solution Preparation:

    • Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Binding Analysis:

    • Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Include a buffer-only injection for double referencing.

    • Monitor the change in response units (RU) to detect binding.

    • For kinetic analysis, use a multi-cycle kinetic method with varying concentrations of the fragment.

  • Data Analysis:

    • Subtract the reference surface and buffer injection responses.

    • For affinity determination, fit the steady-state binding responses to a 1:1 binding model to calculate the dissociation constant (Kd).

    • For kinetic analysis, globally fit the association and dissociation curves to determine the association rate constant (ka) and dissociation rate constant (kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy Screening

Objective: To detect the binding of this compound to a target protein and identify the binding site.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • ¹⁵N-labeled target protein

  • This compound stock solution

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

Protocol:

  • Protein Sample Preparation:

    • Prepare a solution of ¹⁵N-labeled target protein at a concentration of 50-100 µM in NMR buffer.

  • Fragment Addition:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add this compound to the protein sample to a final concentration of 100-500 µM.

  • Data Acquisition:

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Compare the two HSQC spectra. Chemical shift perturbations (CSPs) of specific amide peaks indicate that the corresponding residues are in or near the binding site of the fragment.

    • Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding site.

    • Perform a titration experiment with increasing concentrations of this compound to determine the dissociation constant (Kd) by fitting the chemical shift changes to a binding isotherm.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the target protein in complex with this compound to reveal the precise binding mode.

Materials:

  • Crystals of the target protein

  • This compound solution

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Protocol:

  • Crystal Soaking:

    • Prepare a solution of this compound at a high concentration (e.g., 1-10 mM) in a cryoprotectant solution that is compatible with the protein crystals.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Crystal Mounting and Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density map for evidence of the bound this compound fragment.

    • Build the fragment into the density and refine the protein-fragment complex structure.

    • Analyze the binding mode, including hydrogen bonds, hydrophobic interactions, and the orientation of the fragment within the binding pocket.

Mandatory Visualizations

Signaling Pathways

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Regulation cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK activate STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylate PIM1_Gene PIM-1 Gene STAT3_5->PIM1_Gene transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translation BAD BAD PIM1_Kinase->BAD inhibit p27 p27 PIM1_Kinase->p27 inhibit c_Myc c-Myc PIM1_Kinase->c_Myc activate Apoptosis Apoptosis BAD->Apoptosis promotes Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression inhibits c_Myc->Cell_Cycle_Progression promotes

PIKfyve_Signaling_Pathway cluster_synthesis PI(3,5)P2 Synthesis cluster_trafficking Endosomal Trafficking cluster_autophagy Autophagy PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 phosphorylates Autophagosome Autophagosome PIKfyve->Autophagosome regulates fusion with lysosome Late_Endosome Late Endosome / Lysosome PI35P2->Late_Endosome regulates maturation Early_Endosome Early Endosome Early_Endosome->Late_Endosome maturation TGN Trans-Golgi Network Late_Endosome->TGN retrograde traffic Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

mGluR5_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream_plc PLC Pathway cluster_cellular_response Cellular Response Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 binds Gq_11 Gq/11 mGluR5->Gq_11 activates PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates

Experimental Workflows

FBDD_Workflow Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (e.g., SPR, NMR, DSF) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Fragment_Library No Hits Hit_Validation Hit Validation (Orthogonal Assay) Hit_Identification->Hit_Validation Hits Structural_Biology Structural Biology (X-ray, NMR) Hit_Validation->Structural_Biology SBDD Structure-Based Drug Design Structural_Biology->SBDD Lead_Optimization Lead Optimization SBDD->Lead_Optimization

SPR_Workflow Immobilize_Target Immobilize Target Protein on Sensor Chip Prepare_Fragment Prepare this compound Dilution Series Immobilize_Target->Prepare_Fragment Inject_Fragment Inject Fragment over Sensor Surface Prepare_Fragment->Inject_Fragment Monitor_Binding Monitor Binding Response (RU) Inject_Fragment->Monitor_Binding Data_Analysis Data Analysis (Affinity/Kinetics) Monitor_Binding->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 3-Ethynylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Sonogashira coupling is the most widely employed and versatile method for the synthesis of this compound.[1][2] This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (like trimethylsilylacetylene) and an aryl halide (such as 3-bromopyridine).[2][3] The reaction is popular due to its mild conditions and tolerance of various functional groups.[2]

Q2: What are the key components of a Sonogashira coupling reaction for this compound synthesis?

A2: The essential components for a successful Sonogashira coupling to synthesize this compound are:

  • Aryl Halide: 3-bromopyridine (B30812) or 3-iodopyridine (B74083) are common starting materials. Iodides are generally more reactive than bromides.[4][5]

  • Alkyne Source: Trimethylsilylacetylene (B32187) (TMSA) is frequently used, followed by a deprotection step.[6][7]

  • Palladium Catalyst: A palladium(0) source is required. Often, a palladium(II) precatalyst like Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂ is used, which is reduced in situ.[2][8]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that increases the reaction rate.[2]

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is crucial for deprotonating the alkyne.[5][9]

  • Solvent: Anhydrous solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or triethylamine itself are commonly used.[9][10]

  • Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are often used to stabilize the palladium catalyst.[8][11]

Q3: My Sonogashira reaction to synthesize this compound is not working. What are the first things I should check?

A3: For a completely failed reaction, focus on the fundamental components:

  • Catalyst Integrity: Ensure your palladium catalyst and copper(I) co-catalyst are active and not degraded.[4][5] Copper(I) salts are particularly susceptible to oxidation.[12]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions.[4][12] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents have been properly degassed.[4]

  • Reagent Purity: Impurities in your 3-halopyridine, alkyne, solvent, or base can poison the catalyst.[4][5]

Q4: I see a black precipitate in my reaction mixture. What is it, and what should I do?

A4: The black precipitate is likely "palladium black," which indicates the decomposition and precipitation of your palladium catalyst.[4][5] This renders the catalyst inactive. Common causes include:

  • Presence of oxygen in the reaction.[4]

  • Impurities in the reagents or solvents.[4]

  • Inappropriate solvent choice (anecdotally, THF can sometimes promote its formation).[13]

  • Excessively high reaction temperatures.[4]

To prevent this, ensure all components are pure and the reaction is conducted under strictly anaerobic conditions.[4]

Q5: What is Glaser coupling, and how can I avoid it in my this compound synthesis?

A5: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a 1,3-diyne, which is a common side reaction in Sonogashira couplings.[14][15] This unwanted reaction is promoted by oxygen and high concentrations of the copper co-catalyst.[4][14] To minimize Glaser coupling:

  • Maintain a strictly anaerobic (oxygen-free) reaction environment.[4]

  • Reduce the loading of the copper(I) co-catalyst.[4]

  • If the problem persists, consider a copper-free Sonogashira protocol.[4][5]

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide provides a structured approach to troubleshooting low yields in the Sonogashira coupling for the synthesis of this compound.

Problem: Low or No Product Yield

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Verify Catalyst and Co-catalyst Activity Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Reagents Evaluate Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System: - Increase catalyst loading - Screen different ligands - Use a pre-catalyst Check_Catalyst->Optimize_Catalyst Inactive catalyst suspected Optimize_Conditions Optimize Reaction Parameters: - Adjust temperature - Screen solvents and bases - Increase reaction time Check_Conditions->Optimize_Conditions Suboptimal conditions likely Optimize_Reagents Purify Reagents: - Distill solvent and base - Recrystallize 3-halopyridine - Use fresh alkyne Check_Reagents->Optimize_Reagents Impure reagents or incorrect stoichiometry Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Reagents->Success

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of Sonogashira couplings for pyridine (B92270) derivatives.

Table 1: Effect of Catalyst System on Yield

Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Typical Yield Range (%)Notes
Pd(PPh₃)₂Cl₂ (2.5)-CuI (5)70-90A common and effective system.[3]
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)72-96Optimized conditions for 2-amino-3-bromopyridines, applicable to 3-bromopyridine.[8][16]
Pd(PPh₃)₄ (5)-CuI (5)~85Can provide good yields.[17]
Pd₂(dba)₃ (1)XPhos (2)-60-80Example of a copper-free system with a bulky ligand.

Table 2: Influence of Solvent and Base on Yield

SolventBaseTemperature (°C)Typical Yield Range (%)Notes
DMFEt₃N10072-96A robust and widely used combination.[8][16]
THF/Et₃N (2:1)Et₃NRoom Temp.60-85Suitable for room temperature reactions.[9]
DioxaneK₃PO₄130-15050-70Higher temperatures may be required for less reactive substrates.[18]
AcetonitrileCs₂CO₃8065-85An alternative solvent-base system.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 3-Bromopyridine with Trimethylsilylacetylene

This protocol is a general procedure adapted from literature for the synthesis of 3-((trimethylsilyl)ethynyl)pyridine, a precursor to this compound.

Materials:

  • 3-Bromopyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous DMF (5 mL per mmol of 3-bromopyridine) and anhydrous Et₃N (2.0 eq) via syringe.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-((trimethylsilyl)ethynyl)pyridine.

Deprotection to this compound:

  • Dissolve the purified 3-((trimethylsilyl)ethynyl)pyridine in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of potassium hydroxide (B78521) (KOH).

  • Stir the mixture at room temperature for 1-3 hours.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent and wash with water.

  • Dry the organic layer and concentrate to obtain this compound.[7]

Signaling Pathways and Experimental Workflows

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_complex trans-ArPd(II)XL₂ OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Pd_alkyne_complex trans-ArPd(II)(C≡CR)L₂ Transmetal->Pd_alkyne_complex RedElim Reductive Elimination Pd_alkyne_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArX 3-Halopyridine (Ar-X) ArX->OxAdd Alkyne Terminal Alkyne (H-C≡CR) Cu_pi_complex π-Alkyne-Cu(I) Complex Alkyne->Cu_pi_complex CuX Cu(I)X CuX->Cu_pi_complex Deprotonation Deprotonation Cu_pi_complex->Deprotonation Base Base (e.g., Et₃N) Base->Deprotonation Cu_acetylide Copper Acetylide (Cu-C≡CR) Deprotonation->Cu_acetylide Cu_acetylide->Transmetal Transfers alkyne to Palladium

Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.

References

Technical Support Center: 3-Ethynylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethynylpyridine. The following sections address common side products and issues encountered during key chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in Sonogashira coupling reactions with this compound?

A1: The most prevalent side product is the homocoupled diyne, 1,4-di(pyridin-3-yl)buta-1,3-diyne (B11753775), which results from the Glaser-Hay coupling of two molecules of this compound.[1][2][3] This reaction is often catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[1][2]

Q2: How can I minimize the formation of the homocoupled diyne in my Sonogashira reaction?

A2: To diminish the formation of the homocoupled byproduct, several strategies can be employed:

  • Utilize Copper-Free Conditions: The most effective method is to switch to a copper-free Sonogashira protocol.[4][5][6][7] These methods typically use a palladium catalyst with specific ligands.

  • Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[4][8]

  • Use a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homocoupling.[2][3]

  • Control Reagent Addition: Slow addition of this compound to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling.[9]

Q3: Besides homocoupling, what other side products can I expect in palladium-catalyzed reactions of this compound?

A3: Another potential side product, particularly in reactions with vinyl halides, is the formation of enynes.[1][10] These can arise from various palladium-catalyzed pathways. The stereoselectivity of enyne formation can sometimes be controlled by the choice of catalyst and reaction conditions.[1]

Q4: Can the pyridine (B92270) nitrogen in this compound participate in side reactions?

A4: Yes, the nitrogen atom of the pyridine ring can potentially undergo side reactions, although this is less commonly reported under standard coupling conditions.

  • N-Alkylation (Quaternization): If alkyl halides are present, particularly under forcing conditions, the pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt (a Menshutkin reaction).[11][12]

  • N-Oxidation: In the presence of strong oxidizing agents, the pyridine nitrogen can be oxidized to form the corresponding pyridine N-oxide.[8][13][14][15][16] This is generally not a concern under the reducing or neutral conditions of most cross-coupling reactions.

Q5: What are common issues in Huisgen cycloaddition reactions with this compound?

A5: In the [3+2] Huisgen cycloaddition of this compound with azides to form triazoles, the main challenge is often controlling the regioselectivity. The reaction can potentially yield a mixture of 1,4- and 1,5-disubstituted triazole isomers.[4][17][18][19][20] The use of a copper(I) catalyst (CuAAC) typically directs the reaction to selectively form the 1,4-isomer, while ruthenium catalysts can favor the 1,5-isomer.[4]

Troubleshooting Guides

Sonogashira Coupling: Minimizing Homocoupling

Issue: Significant formation of 1,4-di(pyridin-3-yl)buta-1,3-diyne is observed.

dot

Sonogashira_Troubleshooting Start High Homocoupling in Sonogashira Inert_Atmosphere Ensure Strict Inert Atmosphere Start->Inert_Atmosphere Initial Check Reduce_Cu Reduce Cu(I) Catalyst Loading Start->Reduce_Cu If problem persists Ligand_Screen Screen Different Phosphine Ligands Start->Ligand_Screen Optimization Hydrogen_Atmosphere Use Reducing Atmosphere (H₂/N₂) Start->Hydrogen_Atmosphere Alternative Degas_Solvents Degas Solvents Thoroughly Inert_Atmosphere->Degas_Solvents Slow_Addition Slow Addition of This compound Inert_Atmosphere->Slow_Addition Success Minimized Homocoupling Slow_Addition->Success Copper_Free Switch to Copper-Free Protocol Reduce_Cu->Copper_Free Most Effective Copper_Free->Success Hydrogen_Atmosphere->Success Glaser_Hay_Workflow Start Low Diyne Yield in Glaser-Hay Check_Catalyst Verify Cu(I) Catalyst Activity Start->Check_Catalyst Initial Check Ensure_Oxidant Ensure Presence of Oxidant (e.g., O₂/Air) Start->Ensure_Oxidant Critical Parameter Optimize_Base Optimize Base (e.g., TMEDA, Pyridine) Check_Catalyst->Optimize_Base Solvent_Effect Evaluate Solvent Effects Ensure_Oxidant->Solvent_Effect Temperature_Control Optimize Reaction Temperature Solvent_Effect->Temperature_Control Success High Diyne Yield Temperature_Control->Success

References

Technical Support Center: Purification of 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 3-ethynylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to aid in your laboratory work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound, leveraging knowledge of both pyridine (B92270) derivatives and terminal alkynes.

Issue 1: Low or No Recovery of this compound After Purification

  • Q: I'm losing my product during solvent removal under reduced pressure. Why is this happening and what can I do?

    • A: this compound, like many low molecular weight terminal alkynes, can be volatile.[1] Aggressive solvent removal using high vacuum and elevated temperatures can lead to significant product loss. It is recommended to use gentler solvent removal techniques or purification methods that do not require complete solvent evaporation between steps.[1]

  • Q: My yield after column chromatography is very low. What are the possible causes?

    • A: Several factors could contribute to low recovery. The compound, being a basic pyridine, may be irreversibly binding to the acidic silica (B1680970) gel.[2][3] Additionally, some terminal alkynes can be unstable on silica gel, leading to degradation.[1] Consider neutralizing the silica gel with triethylamine (B128534) or using an alternative stationary phase like alumina.[1][3] Also, ensure you are not overloading the column, as this can lead to poor separation and product loss.

Issue 2: Impure Product After Purification

  • Q: I see persistent impurities in my NMR spectrum after a single purification step. What are these likely to be?

    • A: Common impurities depend on the synthetic route used to prepare the this compound. If a Sonogashira coupling was performed, residual palladium or copper catalysts are common contaminants.[1] Unreacted starting materials, such as 3-bromopyridine, and homocoupled alkyne byproducts can also be present.

  • Q: How can I remove residual metal catalysts from my product?

    • A: Trace amounts of copper or palladium can be challenging to remove by standard chromatography.[1] An acidic wash (e.g., with dilute HCl) during an aqueous workup can help remove the basic pyridine-containing product from the non-basic impurities and catalysts.[4] Alternatively, specialized purification methods, such as using scavenger resins with coordinating ligands, can be effective for scavenging residual metals.[1]

Issue 3: Difficulty with a Specific Purification Technique

  • Q: My this compound is streaking on the TLC plate and giving poor separation during column chromatography. What can I do?

    • A: Peak tailing and streaking are common issues with basic compounds like pyridines on silica gel due to strong interactions with acidic silanol (B1196071) groups.[2] To mitigate this, you can add a small amount of a competing base, such as triethylamine (0.1-1% by volume), to your eluent.[3] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Q: I'm struggling to find a suitable solvent for the recrystallization of this compound. What should I look for?

    • A: A good recrystallization solvent is one in which this compound is soluble at high temperatures but insoluble at low temperatures.[4] For pyridine derivatives, which can be challenging to crystallize, you may need to experiment with a range of solvents or solvent mixtures.[5] Common choices for organic compounds include ethanol, hexane/ethyl acetate (B1210297), and hexane/ether mixtures.[5]

Quantitative Data Summary

The following table summarizes key physical properties and purification parameters for this compound.

Property/ParameterValueSource(s)
Molecular Weight 103.12 g/mol
Melting Point 39-40 °C
Boiling Point 83-84 °C at 30 mmHg
Appearance Pale yellow to light brown solid[6]
Purity (Commercial) Typically >96-98%[6]

Experimental Protocols

Below are detailed methodologies for the most common purification techniques for this compound.

Protocol 1: Column Chromatography on Silica Gel

This method is suitable for separating this compound from less polar or more polar impurities.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate mixtures of varying ratios).

    • The ideal solvent system should give the this compound an Rf value of approximately 0.3.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary for solubility.

    • Carefully apply the sample to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator, being mindful of the product's volatility.

Protocol 2: Recrystallization

This technique is effective for removing small amounts of impurities from a solid sample.

  • Solvent Selection:

    • Experiment with small amounts of the crude product to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Vacuum Distillation

This method is suitable for purifying larger quantities of this compound, especially from non-volatile impurities.

  • Apparatus Setup:

    • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Distillation:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum and begin heating the flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 83-84 °C at 30 mmHg).

  • Product Collection:

    • Collect the purified this compound in a pre-weighed receiving flask.

Visualization

Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification technique for this compound based on the nature of the crude product and impurities.

Purification_Workflow Purification Strategy for this compound start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Perform Vacuum Distillation is_solid->distillation No (Oily/Liquid) column_chromatography Perform Column Chromatography recrystallization->column_chromatography Fails or Impurities Persist pure_product Pure this compound recrystallization->pure_product Successful column_chromatography->pure_product distillation->column_chromatography Impurities have similar boiling points distillation->pure_product Successful

Caption: A decision tree for selecting a purification method for this compound.

References

stability and long-term storage of 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and handling of 3-Ethynylpyridine.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with an ethynyl (B1212043) group. Its unique structure, combining the aromatic and electron-deficient nature of the pyridine ring with the high reactivity of the terminal alkyne, makes it a versatile reagent in several fields[1]. It is commonly used as a building block in:

  • Click Chemistry: The terminal alkyne group allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles[2].

  • Materials Science: It serves as a monomer for the synthesis of functional polymers, including conjugated ionic polyacetylenes, and is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials[1].

  • Pharmaceutical and Medicinal Chemistry: It is an important intermediate in the synthesis of various drug molecules, where the pyridine moiety can impart specific biological activities[1].

2. What are the recommended long-term storage conditions for this compound?

To ensure its stability and prevent degradation, this compound should be stored under controlled conditions. Based on information from various suppliers, the following recommendations are provided:

  • Temperature: The most consistently recommended storage temperature is in a freezer at or below -20°C[3][4]. For stock solutions, storage at -80°C can extend the shelf-life to approximately 6 months, while at -20°C, it is recommended to be used within one month[2].

  • Atmosphere: It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential oxidation and moisture-related degradation[5].

  • Container: Store in a tightly sealed, amber glass bottle to protect it from light and moisture[5].

  • Environment: The storage area should be dry and well-ventilated[6].

3. What are the main degradation pathways for this compound?

While specific degradation studies on this compound are not extensively published, based on the chemistry of ethynyl and pyridine moieties, the following degradation pathways are likely:

  • Polymerization: Terminal alkynes, including ethynylpyridines, are susceptible to polymerization. This can be initiated by exposure to heat, light, transition metals, or acidic conditions[2][3][7]. Over time, this can lead to a decrease in purity and the formation of insoluble materials.

  • Oxidation: The pyridine ring is generally stable to oxidation, but under certain conditions, it could potentially be oxidized to this compound N-oxide[8]. The ethynyl group can also undergo oxidative degradation.

  • Ring Cleavage: Studies on the degradation of other substituted pyridines have shown that cleavage of the pyridine ring can occur, although this typically requires specific enzymatic or harsh chemical conditions[6][9].

4. Is this compound sensitive to air and moisture?

Yes, like many alkynes, this compound can be sensitive to air and moisture, which can facilitate degradation pathways such as oxidation and polymerization. Therefore, it is crucial to handle the compound under an inert atmosphere whenever possible and store it in a tightly sealed container in a dry environment[5].

5. What are the key safety precautions when handling this compound?

This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation[7][8][10]. When handling this compound, the following safety measures should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (type N95 or equivalent)[7].

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood[6].

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[11][12].

  • Handling: Avoid creating dust. Use non-sparking tools. Ground and bond containers and receiving equipment to prevent electrostatic discharge[6][12]. Avoid contact with skin and eyes, and avoid inhalation[11].

Troubleshooting Guides

Troubleshooting Failed or Low-Yielding Click Chemistry (CuAAC) Reactions
Problem Possible Cause(s) Troubleshooting Steps
No or low product yield 1. Inactive Catalyst: The Cu(I) catalyst is oxidized to inactive Cu(II).• Prepare the sodium ascorbate (B8700270) solution fresh for each reaction to ensure it effectively reduces Cu(II) to Cu(I).• Deoxygenate all solutions (including solvents and stock solutions) by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.
2. Purity of this compound: The reagent may have degraded (e.g., polymerized) during storage.• Check the purity of the this compound using NMR or HPLC. If impurities are detected, consider purifying the reagent by recrystallization or chromatography.• Always use this compound from a freshly opened container or one that has been stored properly under an inert atmosphere.
3. Incorrect Reagent Stoichiometry or Order of Addition. • A common protocol suggests adding the azide (B81097) and alkyne first, followed by the reducing agent (sodium ascorbate), and finally the copper (II) salt[13].• Use a slight excess (e.g., 1.1 equivalents) of the alkyne or azide partner.
Reaction reproducibility issues 1. Inconsistent Reagent Quality: Variability in the purity of starting materials or the age of solutions.• Use reagents of the highest possible purity. • Always prepare fresh solutions of the catalyst and reducing agent.
2. Presence of Interfering Substances: In biological samples, thiols or other metal-chelating molecules can interfere with the reaction.• Consider pre-treating biological samples to block interfering functional groups. For example, a low concentration of hydrogen peroxide can help shield against thiol interference[1].
Formation of side products (e.g., alkyne homocoupling) 1. Insufficient Reducing Agent: Allows for oxidative homocoupling of the alkyne.• Ensure a sufficient excess of sodium ascorbate is used to maintain a reducing environment and prevent the accumulation of Cu(II).
Troubleshooting Impurities in this compound Stock
Problem Possible Cause(s) Troubleshooting Steps
Appearance of a yellow or brownish color in a previously colorless solid [6][14]1. Degradation/Polymerization: Exposure to light, heat, or air has initiated degradation.• Discard the reagent if significant discoloration is observed, as it indicates a loss of purity.• For future use, ensure storage at ≤ -20°C under an inert atmosphere and protected from light.
Insolubility of the compound in a previously suitable solvent 1. Polymerization: The formation of higher molecular weight polymers reduces solubility.• Attempt to dissolve a small amount in a strong solvent like DMSO. If it remains insoluble, the material has likely polymerized and should be discarded.
Presence of unexpected peaks in NMR or HPLC analysis 1. Degradation Products: Formation of oligomers, polymers, or oxidation products.• Compare the spectrum to a reference spectrum of pure this compound.• If significant impurity peaks are present, purification by column chromatography or recrystallization may be necessary before use.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 2510-23-8[7][15]
Molecular Formula C₇H₅N[15]
Molecular Weight 103.12 g/mol [15]
Appearance Colorless to pale yellow or light brown low melting solid[4][6][14]
Melting Point 39-40 °C[7]
Boiling Point 83-84 °C at 30 mmHg[7]
Flash Point 56.67 °C (closed cup)[7]
Table 2: Recommended Storage Conditions and Stability of this compound
ConditionRecommendationExpected StabilityReference(s)
Solid Compound (Long-term) Store in a freezer, sealed in a dry environment, under an inert atmosphere.≤ -20°C[3][4]
Stock Solution Store in a freezer.-80°C for up to 6 months; -20°C for up to 1 month.[2]
Working Solution (in vivo) Prepare fresh and use the same day.N/A[2]

Note: The expected stability is based on supplier recommendations. For critical applications, it is advised to re-analyze the purity of the compound after prolonged storage.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Quantitative ¹H NMR (qNMR)

This protocol provides a general method for determining the purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) with known purity. The standard should have a resonance that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. To ensure accurate quantification, use appropriate acquisition parameters:

      • Set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons being integrated (both for the analyte and the standard)[16]. A D1 of 30-60 seconds is often sufficient.

      • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

      • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the ethynyl proton or a pyridine ring proton).

    • Integrate a well-resolved signal for the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

Protocol 2: General Workflow for Long-Term Stability Assessment

This protocol outlines a systematic approach to evaluate the long-term stability of this compound under different storage conditions.

Procedure:

  • Initial Analysis (Time 0):

    • Take a sample from a new, high-purity batch of this compound.

    • Characterize the initial purity and appearance.

      • Perform qNMR as described in Protocol 1.

      • Run an HPLC-MS analysis to establish the initial purity profile and identify any minor impurities.

      • Record the physical appearance (color, form).

  • Sample Aliquoting and Storage:

    • Aliquot the this compound into multiple vials to avoid repeated freeze-thaw cycles of the bulk material.

    • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature; with and without an inert gas overlay).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening.

    • Perform the same set of analyses as in the initial characterization (qNMR, HPLC-MS, visual inspection).

  • Data Evaluation:

    • Compare the purity data from each time point to the initial data.

    • Identify and quantify any new impurity peaks that appear in the HPLC-MS chromatograms.

    • Plot the purity as a function of time for each storage condition to determine the degradation rate.

Visualizations

Stability_Testing_Workflow cluster_initial Initial Analysis (Time 0) cluster_storage Storage Conditions cluster_timepoint Time-Point Analysis cluster_evaluation Data Evaluation start High-Purity this compound initial_analysis Characterize: - qNMR (Purity) - HPLC-MS (Profile) - Visual Inspection start->initial_analysis storage_conditions Aliquot and Store Samples: - -80°C (Inert) - -20°C (Inert) - 4°C (Air) - RT (Air) initial_analysis->storage_conditions Distribute timepoint_analysis Analyze at T=1, 3, 6, 12 months: - qNMR - HPLC-MS - Visual Inspection storage_conditions->timepoint_analysis Retrieve at Intervals evaluation Compare to T0 Data: - Quantify Purity Loss - Identify Degradants - Determine Shelf-Life timepoint_analysis->evaluation Compile Data Troubleshooting_Decision_Tree start Experiment with this compound Fails check_purity Is the purity of This compound confirmed? start->check_purity run_qc Action: Run QC (NMR, HPLC). Check for discoloration/ in-solubility. check_purity->run_qc No check_reaction Is it a Click Chemistry (CuAAC) reaction? check_purity->check_reaction Yes re_purify Action: Purify or use a new batch. run_qc->re_purify click_issues Potential CuAAC Issues: - Catalyst Oxidation - Reagent Order/Ratio - Interfering Species check_reaction->click_issues Yes other_issues Potential General Issues: - Incorrect Solvent - Reaction Temperature - Incompatible Reagents check_reaction->other_issues No troubleshoot_click Action: Use fresh reagents, deoxygenate solutions, check protocol. click_issues->troubleshoot_click review_protocol Action: Review entire experimental protocol. other_issues->review_protocol

References

safe handling and disposal of 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for the safe handling and disposal of 3-Ethynylpyridine, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable solid.[1][2][3] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields are required. A face shield should be used in situations with a high risk of splashing.[5]

  • Hand Protection: Chemically resistant gloves such as butyl rubber or neoprene are recommended. If using nitrile gloves, ensure they are rated for pyridine (B92270) and change them frequently.[5]

  • Body Protection: A flame-retardant lab coat that is fully buttoned is essential.[5] For larger quantities, impervious clothing may be necessary.[5]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[5]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] It should be stored as a flammable solid, away from heat, sparks, open flames, and other ignition sources.[1][6][7] It is also recommended to store it segregated from incompatible materials such as strong oxidizing agents and acids.[7][8] For long-term storage of solutions, -80°C (for 6 months) or -20°C (for 1 month) is recommended.[9]

Q4: How should I properly dispose of this compound waste?

A4: Waste this compound and contaminated materials should be disposed of as hazardous waste.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[10] Do not mix with other waste.[10] Containers should be sealed, airtight, and properly labeled.[7][10] Follow all local, regional, and national regulations for hazardous waste disposal.[10][11]

Q5: What should I do in case of a spill?

A5: For a small spill, trained personnel wearing full PPE should:

  • Remove all ignition sources from the area.[1][12]

  • Ensure adequate ventilation, preferably within a fume hood.[13]

  • Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[5][13]

  • Use non-sparking tools to collect the absorbed material into a clean, dry, and labeled container for disposal.[1]

  • Decontaminate the area with a suitable solvent and then wash with soap and water.[13] For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[12]

Troubleshooting Guide

Issue 1: The this compound solid has discolored or appears clumpy.

  • Possible Cause: This may indicate decomposition or absorption of moisture. The ethynyl (B1212043) group can be reactive, and the pyridine ring can be hygroscopic.

  • Solution: It is best to use a fresh container of the reagent. If this is not possible, you may consider purification by recrystallization or sublimation, but only if you are experienced with these techniques for this class of compound. Always re-characterize the material to confirm its purity before use.

Issue 2: An experimental reaction with this compound is not proceeding as expected (e.g., low yield in a click reaction).

  • Possible Cause 1: Reagent Purity: The purity of this compound may be compromised (see Issue 1).

  • Solution 1: Use a fresh, unopened container of the reagent or a recently purified batch.

  • Possible Cause 2: Incompatible Reaction Conditions: The pyridine nitrogen can be basic and may interfere with certain catalysts or reagents. The ethynyl proton is weakly acidic and can be deprotonated by strong bases.

  • Solution 2: Review the literature for similar reactions involving pyridine-containing alkynes. You may need to adjust the pH, use a different catalyst, or protect the pyridine nitrogen.

  • Possible Cause 3: Instability: The compound may be unstable under your specific reaction conditions (e.g., high temperature, presence of strong acids or bases).

  • Solution 3: Attempt the reaction at a lower temperature or screen for alternative, milder reaction conditions.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₇H₅N[2][14]
Molecular Weight 103.12 g/mol [2][14]
Melting Point 39-40 °C[14][15]
Boiling Point 83-84 °C at 30 mmHg[14]
Flash Point 56.67 °C (134.0 °F) - closed cup[14]
Hazard Class Flammable Solid, Category 1[2]
GHS Hazard Codes H228, H315, H319, H335[3][14]

Experimental Protocols

Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for a click chemistry reaction using this compound and an azide-containing compound.

Materials:

Procedure:

  • In a fume hood, add this compound (1.0 eq) and the azide-containing substrate (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Add a 1:1 mixture of tert-butanol and deionized water to dissolve the reactants.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • While stirring the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired triazole product.

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Visual Workflow

Safe_Handling_and_Disposal_of_3_Ethynylpyridine Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Spill & Waste Management cluster_disposal Final Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) RiskAssessment->PPE FumeHood Prepare Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound in Fume Hood FumeHood->Weighing Reaction Perform Experiment (e.g., Click Chemistry) Weighing->Reaction Storage Store Properly (Cool, Dry, Ventilated) Reaction->Storage WasteCollection Collect Waste (Solid & Liquid) Reaction->WasteCollection Spill Spill Occurs Cleanup Spill Cleanup Procedure (Absorb, Collect, Decontaminate) Spill->Cleanup Cleanup->WasteCollection WasteDisposal Dispose as Hazardous Waste WasteCollection->WasteDisposal LicensedDisposal Transfer to Licensed Disposal Company WasteDisposal->LicensedDisposal

References

Technical Support Center: Optimizing Catalyst Loading for 3-Ethynylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in coupling reactions involving 3-ethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this compound are the Sonogashira, Suzuki, and Heck reactions. These methods are highly effective for forming new carbon-carbon bonds, which is crucial in the synthesis of complex molecules for pharmaceutical and materials science applications.

Q2: Why is catalyst loading a critical parameter to optimize for this compound coupling reactions?

A2: Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and product purity. High catalyst loading can lead to faster reactions and higher yields but also increases costs and the potential for contamination of the final product with residual palladium. Conversely, low catalyst loading is more economical and sustainable but may result in slow or incomplete reactions. For a substrate like this compound, the pyridine (B92270) nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This makes finding the minimum effective catalyst concentration particularly important.

Q3: What is a typical starting range for palladium catalyst loading in these reactions?

A3: For initial screening and optimization, a catalyst loading in the range of 1-5 mol% is a common starting point for Sonogashira, Suzuki, and Heck reactions.[1] Once a reliable yield is achieved, the catalyst loading can be incrementally decreased to determine the optimal concentration for your specific substrates and conditions.

Q4: How does the pyridine nitrogen in this compound affect the catalytic cycle?

A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and hindering the catalytic cycle.[1] To mitigate this, the use of bulky, electron-rich ligands is often recommended, as they can help to shield the palladium center and reduce the inhibitory effect of the pyridine nitrogen.

Q5: What are the common signs of catalyst deactivation in my reaction?

A5: A common and visible sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black". This indicates that the active Pd(0) species has agglomerated and is no longer catalytically active. Other signs include a stalled reaction (no further consumption of starting materials) or a significant decrease in the reaction rate.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Catalyst Inactivity/Decomposition:

    • Observation: The reaction mixture may turn black, indicating the formation of palladium black.

    • Solution:

      • Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Ensure all solvents and reagents are thoroughly degassed.

      • Use High-Purity Reagents: Impurities in starting materials, solvents, or bases can poison the catalyst. Use freshly purified reagents and anhydrous solvents.

      • Select Appropriate Ligands: For pyridine-containing substrates, use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the active catalytic species and prevent deactivation.[2]

      • Increase Catalyst Loading: As a last resort for initial trials, incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then to 5 mol%) to see if a baseline yield can be established.

  • Catalyst Poisoning by Pyridine Nitrogen:

    • Observation: The reaction fails to proceed even with fresh catalyst and under inert conditions.

    • Solution:

      • Ligand Selection: Employ bulky ligands that can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]

      • Use of Additives: In some cases, the addition of salts like LiCl can help to mitigate catalyst poisoning.

  • Inappropriate Reaction Conditions:

    • Observation: The reaction is sluggish or does not start.

    • Solution:

      • Optimize Temperature: The optimal temperature is reaction-dependent. For less reactive coupling partners, higher temperatures (e.g., 80-120 °C) may be necessary.[2] However, excessively high temperatures can lead to catalyst decomposition.

      • Screen Bases: The choice of base is critical. For Sonogashira reactions, organic amines like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) are common. For Suzuki reactions, inorganic bases such as K2CO3, Cs2CO3, or K3PO4 are often used.[2] The strength and solubility of the base can significantly impact the reaction outcome.

      • Solvent Selection: Use dry, degassed solvents. Common choices include THF, dioxane, toluene, and DMF. The solvent can affect the solubility of reagents and the stability of the catalyst.

Issue 2: Formation of Significant Side Products
  • Homocoupling of this compound (Glaser Coupling) in Sonogashira Reactions:

    • Observation: Formation of a 1,4-disubstituted-1,3-butadiyne byproduct.

    • Solution:

      • Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure the reaction is set up and maintained under a rigorously inert atmosphere.

      • Reduce Copper Co-catalyst Loading: High concentrations of the copper(I) co-catalyst can accelerate Glaser coupling. Reduce the amount of CuI to the minimum effective concentration.

      • Slow Addition of this compound: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration and minimize homocoupling.

      • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These often require specific ligands and may need higher temperatures.

  • Protodeboronation (in Suzuki Reactions):

    • Observation: The boronic acid coupling partner is converted back to the corresponding arene.

    • Solution:

      • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

      • Optimize Base: A weaker base or a different base/solvent combination might suppress this pathway.

Quantitative Data Summary

Table 1: Typical Catalyst Loading and Conditions for Sonogashira Coupling of Pyridine Derivatives

ParameterRecommended Range/ValueNotes
Palladium Pre-catalyst Pd(CF3COO)2, Pd(PPh3)2Cl2, Pd(PPh3)4Pd(II) pre-catalysts are reduced in situ.
Palladium Loading 1 - 5 mol% (start), optimize to <1%A loading of 2.5 mol% has been shown to be effective for 2-amino-3-bromopyridines.[3]
Copper Co-catalyst CuITypically 1.5 - 2 times the palladium loading.
Ligand PPh3, Buchwald-type ligandsLigand-to-palladium ratio is typically 2:1 to 4:1.
Base Et3N, DIPEAUsually used as the solvent or co-solvent.
Solvent DMF, THF, DioxaneMust be anhydrous and degassed.
Temperature Room Temperature to 100 °CDependent on the reactivity of the coupling partner.

Table 2: General Conditions for Suzuki Coupling of Chloropyridines

ParameterRecommended Range/ValueNotes
Palladium Pre-catalyst Pd(OAc)2, Pd2(dba)3Often used with bulky phosphine ligands.
Palladium Loading 1 - 5 mol%Optimization is crucial for this substrate class.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are essential for coupling with aryl chlorides.[2]
Base K3PO4, K2CO3, Cs2CO3The choice of base can significantly affect the yield.
Solvent Dioxane/H2O, Toluene, DMFA small amount of water is often beneficial.
Temperature 80 - 120 °CHigher temperatures are generally required for aryl chlorides.[2]

Table 3: General Conditions for Heck Coupling of Aryl Halides

ParameterRecommended Range/ValueNotes
Palladium Pre-catalyst Pd(OAc)2A common and cost-effective choice.
Palladium Loading 0.5 - 3 mol%Can often be reduced with optimized conditions.
Ligand PPh3, P(o-tolyl)3Ligand choice depends on the electronic and steric nature of the alkene.
Base Et3N, K2CO3, NaOAcAn organic or inorganic base is required.
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are commonly used.
Temperature 80 - 140 °CReaction temperature is highly substrate-dependent.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), copper(I) iodide (3 mol%), and the aryl halide (1.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et3N).

  • Substrate Addition: Add this compound (1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Suzuki Coupling of a 3-Halopyridine with an Arylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-halopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: In a separate vial, prepare the catalyst pre-mix by dissolving the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this solution to the main reaction flask.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Check_Inert Verify Inert Atmosphere Start->Check_Inert Atmosphere? Check_Reagents Assess Reagent Purity & Dryness Start->Check_Reagents Reagents? Check_Catalyst Evaluate Catalyst & Ligand Choice Start->Check_Catalyst Catalyst System? Check_Conditions Review Reaction Conditions (T, Base) Start->Check_Conditions Conditions? Solution_Inert Degas Solvents, Use Schlenk Line Check_Inert->Solution_Inert Issue Found Solution_Reagents Purify Starting Materials, Use Anhydrous Solvents Check_Reagents->Solution_Reagents Issue Found Solution_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos) Check_Catalyst->Solution_Catalyst Issue Found Solution_Conditions Screen Temperatures & Bases Check_Conditions->Solution_Conditions Issue Found Increase_Loading Incrementally Increase Catalyst Loading Solution_Inert->Increase_Loading Solution_Reagents->Increase_Loading Solution_Catalyst->Increase_Loading Solution_Conditions->Increase_Loading Experimental_Workflow_Sonogashira A 1. Add Pd Catalyst, CuI, & Aryl Halide to Flask B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Anhydrous, Degassed Solvent & Base B->C D 4. Add this compound C->D E 5. Heat to Desired Temperature & Monitor Reaction D->E F 6. Workup: Quench, Filter, Extract, & Dry E->F G 7. Purify by Column Chromatography F->G

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethynylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments. The content focuses on the critical role of solvent selection in modulating the reactivity of this compound in common organic reactions.

Frequently Asked Questions (FAQs)

Sonogashira Coupling

Q1: My Sonogashira coupling reaction with this compound is giving a low yield. What are the most common causes related to the solvent?

A1: Low yields in Sonogashira couplings involving this compound can often be attributed to several solvent-related factors:

  • Inappropriate Solvent Polarity: The choice between polar and non-polar solvents can significantly impact the reaction rate and yield.[1] For instance, polar aprotic solvents like DMF are commonly used, but in some cases, they can slow down the reaction, potentially by displacing ligands from the palladium catalyst.[1] Conversely, non-polar solvents like toluene (B28343) have been shown to be effective, particularly in copper-free systems.[1]

  • Catalyst Decomposition: The formation of a black precipitate ("palladium black") indicates catalyst decomposition, which can be promoted by certain solvents like THF under specific conditions.

  • Poor Solubility of Reagents: The solvent must effectively dissolve the aryl halide, this compound, the base, and the catalyst complex to ensure an efficient reaction.

  • Presence of Water: Solvents should be anhydrous, as water can negatively affect the catalytic cycle.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) as a byproduct. How can my choice of solvent help minimize this?

A2: Alkyne homocoupling is a common side reaction, especially in the presence of a copper co-catalyst and oxygen. Your solvent choice can help mitigate this in the following ways:

  • Thorough Degassing: Regardless of the solvent used, it is crucial to degas it thoroughly to remove dissolved oxygen, which promotes oxidative homocoupling.

  • Solvent Effects on Copper Acetylide: The stability and reactivity of the copper acetylide intermediate, which leads to homocoupling, can be influenced by the solvent. In some cases, using a copper-free protocol is the most effective solution.

  • Solvent System for Copper-Free Reactions: If you switch to a copper-free Sonogashira reaction, the solvent choice remains critical. Toluene has been reported to be an effective solvent for copper-free couplings.[1]

Q3: Can the pyridine (B92270) nitrogen of this compound interfere with the catalyst, and how does the solvent affect this?

A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The solvent can modulate this interaction. A strongly coordinating solvent, like DMF or acetonitrile (B52724), might compete with the pyridine for coordination sites on the palladium, which can either be beneficial or detrimental depending on the specific catalytic cycle. In contrast, a non-coordinating solvent like toluene would not compete in the same way, potentially allowing for stronger inhibition by the pyridine substrate.

Click Chemistry (CuAAC)

Q4: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound is not proceeding to completion. How can the solvent be the issue?

A4: Several solvent-related factors can lead to incomplete CuAAC reactions:

  • Solvent Composition: CuAAC reactions are often performed in a mixture of solvents, such as water and a co-solvent like t-BuOH or DMSO. The ratio of these solvents is critical. For some substrates, a high concentration of an organic co-solvent may be necessary to ensure solubility, while for others, a higher proportion of water can accelerate the reaction.

  • Ligand Solubility: The choice of solvent must be compatible with the copper-stabilizing ligand used (e.g., THPTA), ensuring it remains in solution and can effectively chelate the copper ions.

  • pH of Aqueous Solutions: When using aqueous media, the pH can influence the reaction rate. The optimal pH is typically in the range of 4 to 12.

Q5: Are there greener solvent alternatives for CuAAC reactions with this compound?

A5: Yes, there is a growing interest in using more sustainable solvents for CuAAC reactions. Glycerol and deep eutectic solvents (DESs) have been explored as green reaction media.[2][3] These solvents can not only reduce the environmental impact but also in some cases, lead to higher conversions and selectivities compared to traditional volatile organic compounds.[3] Water is also considered a green solvent and has been shown to be effective for many CuAAC reactions.[3]

Nucleophilic Addition

Q6: I am attempting a nucleophilic addition to the alkyne of this compound and the reaction is very slow. What is the role of the solvent in this case?

A6: The solvent plays a crucial role in nucleophilic addition reactions. For the addition of a nucleophile to the ethynyl (B1212043) group of this compound:

  • Polar Protic vs. Polar Aprotic Solvents:

    • Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.

    • Polar aprotic solvents (e.g., DMSO, DMF) do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive, which can accelerate the reaction.

  • Reactivity of this compound: It has been observed that this compound can be less reactive towards nucleophilic addition compared to its 2- and 4-isomers. This is because the nitrogen atom in the 3-position has a weaker electron-withdrawing effect on the alkyne compared to the other positions. In a study on hydrohalogenation, this compound was found to be inert under conditions where 2- and 4-ethynylpyridine (B1298661) reacted.[4] Therefore, a highly polar aprotic solvent may be necessary to enhance the reactivity of the nucleophile.

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling of this compound
Potential Cause Troubleshooting Steps
Inappropriate Solvent Screen different solvents. Consider starting with DMF or a mixture of toluene and an amine base like triethylamine. If using a copper-free system, toluene is a good starting point.[1] For some substrates, acetonitrile has shown good performance.[5]
Catalyst Inhibition If catalyst inhibition by the pyridine nitrogen is suspected, try a more coordinating solvent to compete for the coordination site or use a ligand that forms a more stable complex with palladium.
Catalyst Decomposition Ensure solvents are thoroughly degassed and anhydrous. If a black precipitate is observed, consider switching to a different solvent (e.g., from THF to toluene or DMF).
Poor Reagent Solubility Visually inspect the reaction mixture to ensure all components are dissolved. If not, a different solvent or solvent mixture may be required.
Issue 2: Excessive Homocoupling in Sonogashira Coupling
Potential Cause Troubleshooting Steps
Presence of Oxygen Ensure rigorous degassing of the chosen solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).
High Copper Concentration Reduce the loading of the copper(I) co-catalyst.
Dominant Homocoupling Pathway Switch to a copper-free Sonogashira protocol. This often requires optimization of the palladium catalyst, ligand, and solvent.
Issue 3: Slow or Incomplete CuAAC Reaction
Potential Cause Troubleshooting Steps
Suboptimal Solvent Mixture If using a co-solvent system (e.g., water/t-BuOH or water/DMSO), systematically vary the ratio of the solvents.
Reagent Insolubility Ensure that the azide (B81097), this compound, and the copper-ligand complex are all soluble in the chosen solvent system. Sonication may aid in dissolution.
Incorrect pH (in aqueous media) Buffer the reaction mixture to maintain a pH between 4 and 12.

Data Presentation

Table 1: Solvent Effects on Sonogashira Coupling Yield (Illustrative)

Note: The following data is illustrative and based on general findings for Sonogashira reactions of aryl halides. Specific yields for this compound may vary and require optimization.

SolventPolarityTypical ObservationsPotential Issues for this compound
DMF Polar AproticWidely used, good solubilizing properties. However, some studies report low yields for certain substrates.[5]Can slow down the reaction by displacing ligands; may coordinate with the catalyst.[1]
Toluene Non-polarOften gives good yields, especially in copper-free systems.[1]May have lower solubility for some polar reagents or bases.
Acetonitrile Polar AproticHas shown good performance in some systems.[5]Can act as a ligand and influence the catalytic cycle.
THF Polar AproticCommonly used, but can sometimes promote the formation of palladium black.Potential for catalyst decomposition.
Triethylamine (as solvent) Polar/BasicCan be used as both a base and a solvent, simplifying the reaction mixture.Limited by the solubility of the aryl halide.

Table 2: Common Solvents for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Solvent SystemTypical ConditionsAdvantagesConsiderations
Water / t-BuOH Often used in a 1:1 mixture.Good for a wide range of substrates, "green" solvent component.Ratio may need optimization for substrate solubility.
Water / DMSO DMSO as a co-solvent.Excellent solubilizing power for a wide variety of organic compounds.DMSO can be difficult to remove during workup.
Glycerol Used as a green, recyclable solvent.[3]Sustainable, can lead to high yields.High viscosity can make handling and purification challenging.
Deep Eutectic Solvents (DESs) e.g., Choline chloride/urea.Green, biodegradable, and can be catalytic.[2]May require heating to reduce viscosity; product isolation needs specific procedures.
Acetonitrile Used for substrates not soluble in aqueous mixtures.Good for organic-soluble substrates.Less "green" than aqueous systems.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Bromide with this compound in DMF

This protocol is adapted from optimized conditions for the coupling of substituted bromopyridines.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF via syringe. Then, add an amine base (e.g., triethylamine, 2-3 equiv.) and this compound (1.1-1.2 equiv.).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for CuAAC Reaction of an Azide with this compound in a Water/t-BuOH Mixture
  • Stock Solutions: Prepare stock solutions of the azide, this compound, copper(II) sulfate (CuSO₄), a copper-stabilizing ligand (e.g., THPTA), and sodium ascorbate (B8700270).

  • Reaction Mixture: In a reaction vial, add the azide (1.0 equiv.) and this compound (1.0-1.2 equiv.) dissolved in a 1:1 mixture of deionized water and t-butanol.

  • Catalyst Addition: Add the CuSO₄ solution (1-5 mol%) and the ligand solution (typically at a slightly higher molar ratio than the copper).

  • Initiation: Add a freshly prepared solution of sodium ascorbate (5-10 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Reaction Conditions: Stir the reaction at room temperature.

  • Monitoring: Monitor the formation of the triazole product by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, the product can be extracted with an organic solvent or purified directly using standard chromatographic techniques.

Visualizations

Sonogashira_Troubleshooting start Low Yield in Sonogashira Reaction check_catalyst Check Catalyst Activity (e.g., for Pd black) start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_solvent Evaluate Solvent Choice start->check_solvent solution_catalyst Use fresh catalyst, ensure inert atmosphere, consider solvent change (e.g., away from THF) check_catalyst->solution_catalyst Decomposition Observed solution_conditions Increase temperature, extend reaction time check_conditions->solution_conditions Suboptimal Temp. or Time solution_solvent_polarity Screen Solvents: - DMF - Toluene/Amine - Acetonitrile check_solvent->solution_solvent_polarity Poor Solubility or Reactivity solution_homocoupling Degas solvent rigorously, reduce [CuI], or switch to a copper-free protocol check_solvent->solution_homocoupling Excessive Homocoupling CuAAC_Solvent_Selection start Starting CuAAC Reaction with this compound substrate_sol Are substrates soluble in water? start->substrate_sol green_chem Is a 'green' protocol preferred? start->green_chem organic_sol Are substrates only soluble in organic solvents? substrate_sol->organic_sol No water_cosolvent Use Water/t-BuOH or Water/DMSO mixture substrate_sol->water_cosolvent Yes des_glycerol Consider Glycerol or Deep Eutectic Solvents (DESs) green_chem->des_glycerol Yes acetonitrile Use Acetonitrile organic_sol->acetonitrile Yes

References

Technical Support Center: Workup Procedures for Reactions Containing 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 3-ethynylpyridine. The following information is designed to address specific issues that may be encountered during the experimental workup of reactions utilizing this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting the workup of a reaction containing this compound?

A1: Before beginning the workup, it is critical to confirm that the reaction has reached completion. This can be assessed using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) to ensure the starting material has been consumed.

Q2: My reaction mixture contains a palladium catalyst and phosphine (B1218219) ligands. How can these be removed during the workup?

A2: Palladium catalysts and phosphine ligands are common in cross-coupling reactions. Here are several methods for their removal:

  • Aqueous Washes: For less lipophilic phosphine ligands and their oxides, repeated washes with water can be effective.[1]

  • Filtration: Passing the reaction mixture through a plug of silica (B1680970) gel or celite can help remove solid byproducts and some catalyst residues.[2]

  • Complexation: Washing the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride can help complex with and remove copper salts, which are often used as co-catalysts.[2][3]

Q3: I'm observing an emulsion during the extraction process. What can I do to resolve this?

A3: Emulsion formation is a common problem, particularly with basic compounds like pyridines.[1] Here are some troubleshooting strategies:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help break the emulsion.[1]

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of emulsions.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and aid in breaking the emulsion.[1]

  • Filtration: In some cases, filtering the emulsified layer through a pad of celite can be effective.

Q4: I can't find my product after the workup. What are the possible reasons?

A4: Several factors could lead to the loss of your product during workup:[4]

  • Aqueous Solubility: As a pyridine (B92270) derivative, this compound and its products can be protonated in acidic conditions, increasing their solubility in the aqueous layer. It is advisable to check the aqueous layer for your product.

  • Volatility: While this compound itself has a relatively high boiling point, some derivatives might be volatile and could be lost during solvent removal under reduced pressure (rotary evaporation).[4] Check the solvent collected in the rotovap trap.[4]

  • Adsorption: Your product may have adsorbed onto filtration media like silica gel or celite.[4] Try suspending the solid filter aid in a suitable solvent and analyzing the solvent for your product.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Product is partially soluble in the aqueous layer.Back-extract the aqueous layer with the organic solvent. Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the pyridine nitrogen is not protonated.
Product is volatile.Use a lower temperature and pressure during rotary evaporation. Consider using a cold trap.
Incomplete reaction.Before workup, always check for reaction completion using an appropriate analytical method (e.g., TLC, LC-MS).
Crude product is an oil, but it should be a solid. Presence of impurities such as residual solvent or byproducts.Purify the crude product using column chromatography or recrystallization. Ensure all solvent is removed under high vacuum.
TLC of the crude product shows a new spot after workup. The product may be unstable to the acidic or basic conditions used during the workup.[4]Perform a stability test by exposing a small sample of the reaction mixture to the workup conditions and analyzing by TLC.[4] If unstable, consider a neutral workup or alternative purification methods.
Difficulty removing tin byproducts (from Stille couplings). Tributyltin halides are common byproducts.Wash the organic phase with an aqueous solution of potassium fluoride (B91410) (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through celite.[2]

Experimental Protocols

General Aqueous Workup for a Neutral or Basic Product

This procedure is suitable for reactions where the desired product containing the this compound moiety is not acidic.

  • Quenching: Cool the reaction mixture to room temperature. If reactive reagents are present, quench them appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).[1]

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.[1][5] Extract the aqueous layer with the organic solvent three times.[1]

  • Washing: Combine the organic layers and wash with water and then with brine.[1] The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][5]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Acid-Base Extraction to Isolate a Basic Product

This method is particularly useful for separating a basic this compound-containing product from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer. Repeat the extraction twice.

  • Separation of Layers: The non-basic impurities will remain in the organic layer, which can be set aside.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 8), which will deprotonate the product.

  • Back-Extraction: Extract the now basic aqueous layer with an organic solvent three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Concentration: Remove the solvent under reduced pressure to yield the purified basic product.

Visualizations

experimental_workflow reaction Reaction Completion quench Quench Reaction reaction->quench extraction Extraction with Organic Solvent quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry Dry Organic Layer (Na2SO4 / MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Chromatography/ Recrystallization) concentrate->purify product Final Product purify->product

Caption: General experimental workflow for the workup and purification of reactions.

troubleshooting_emulsion start Emulsion Observed During Extraction add_brine Add Saturated Brine start->add_brine gentle_agitation Gentle Inversion/ Swirling start->gentle_agitation change_solvent Add Small Amount of Different Organic Solvent start->change_solvent filter Filter Through Celite start->filter resolved Emulsion Resolved add_brine->resolved gentle_agitation->resolved change_solvent->resolved filter->resolved

Caption: Troubleshooting guide for resolving emulsions during extraction.

References

dealing with impurities from commercial 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Ethynylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the quality, purification, and use of commercial this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

Commercial grades of this compound are typically available with a purity of 97% to over 98%.[1][2][3][4] It is essential to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.[5]

Q2: What are the likely impurities in commercial this compound?

While specific impurity profiles can vary between manufacturers and batches, common impurities often originate from the synthetic route, which is typically a Sonogashira coupling of a 3-halopyridine with a protected or unprotected acetylene (B1199291) source. Potential impurities include:

  • Residual Starting Materials: Unreacted 3-bromopyridine (B30812) or 3-iodopyridine.

  • Homocoupled Byproducts: Diynes formed from the coupling of two acetylene molecules (Glaser coupling), a common side reaction in Sonogashira couplings.

  • Catalyst Residues: Trace amounts of palladium and copper catalysts used in the coupling reaction.[6] Studies have shown that even after chromatographic purification, residual palladium can remain in the parts-per-million (ppm) range.[6]

  • Solvent Residues: Residual solvents from the reaction or purification process.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, especially for non-volatile impurities. A C18 reverse-phase column with a UV detector is a common setup.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A powerful method for determining the absolute purity of a compound without the need for a reference standard of the impurities.[3][8][9] It provides a direct measure of the molar quantity of the analyte.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry place, typically under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related side reactions.[10] Some suppliers recommend storage at freezer temperatures (under -20°C) or refrigerated conditions (2-8°C).[11] It is light-sensitive and should be stored in a light-resistant container.

Troubleshooting Guides

Problem 1: Inconsistent or Low Yields in Reactions Using this compound
Possible Cause Troubleshooting Step Rationale
Presence of catalyst-poisoning impuritiesPurify the commercial this compound before use. (See Purification Protocols below)The pyridine (B92270) nitrogen can coordinate to and deactivate transition metal catalysts. Other impurities may also interfere with catalytic cycles.
Degradation of this compoundCheck the age and storage conditions of your material. If in doubt, acquire a fresh batch or re-purify existing stock.Over time, especially with improper storage, this compound can degrade, leading to lower effective concentrations of the desired reactant.
Inaccurate quantification of the starting materialUse qNMR to determine the exact molar content of your this compound sample before use.If the commercial material contains non-volatile impurities, weighing the solid may not give an accurate measure of the active reactant.
Problem 2: Unexpected Side Products in Catalytic Reactions
Possible Cause Troubleshooting Step Rationale
Residual palladium or copper from this compound synthesisPurify the this compound using a method known to remove metal contaminants, such as treatment with a metal scavenger or recrystallization.Residual catalysts from the manufacturing process of this compound can interfere with your own downstream catalytic reactions, leading to unexpected pathways.
Presence of homocoupled diyne impuritiesPurify the this compound by column chromatography or recrystallization to remove the less polar diyne byproduct.The diyne impurity can participate in subsequent reactions, leading to the formation of undesired and often difficult-to-separate side products.

Purification and Analysis Protocols

Purity Assessment Data

The following table summarizes typical purity levels of this compound before and after common purification techniques.

Purification MethodPurity BeforePurity AfterCommon Impurities Removed
Distillation (Reduced Pressure) 97-98%>99%Less volatile and non-volatile impurities, some colored byproducts.
Column Chromatography (Silica Gel) 97-98%>99.5%Homocoupled byproducts, residual starting materials, colored impurities.
Recrystallization 97-98%>99.5%Less soluble impurities at lower temperatures.
Experimental Protocol: Purification of this compound by Column Chromatography

This protocol is a general guideline for the purification of this compound to remove common non-polar impurities.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297).

  • Column Packing: Pack a glass column with silica (B1680970) gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar diyne impurities and other non-polar byproducts will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute the more polar this compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Experimental Protocol: Purity Determination by Quantitative NMR (qNMR)

This protocol provides a method for determining the absolute purity of a this compound sample.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample (e.g., 10 mg) and a certified internal standard with a known purity (e.g., 5 mg of maleic acid) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation: Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visual Guides

experimental_workflow cluster_start Start cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification cluster_end End start Commercial This compound purity_check Purity Check (GC-MS, HPLC, qNMR) start->purity_check decision Purity > 99%? purity_check->decision purify Purification (Distillation, Chromatography, Recrystallization) decision->purify No use_in_reaction Use in Experiment decision->use_in_reaction Yes purify->purity_check

Workflow for handling commercial this compound.

troubleshooting_logic start Inconsistent/Low Reaction Yield? check_purity Assess Purity of This compound (e.g., qNMR) start->check_purity check_storage Verify Storage Conditions and Age of Reagent start->check_storage purity_ok Purity Acceptable? check_purity->purity_ok storage_ok Storage Conditions Met? check_storage->storage_ok purify Purify Reagent Prior to Use purity_ok->purify No proceed Proceed with Reaction, Investigate Other Parameters (e.g., catalyst, solvent, temp.) purity_ok->proceed Yes replace Use a Fresh Batch of Reagent storage_ok->replace No storage_ok->proceed Yes purify->proceed replace->proceed

Troubleshooting logic for reaction yield issues.

References

Validation & Comparative

Structural Confirmation of 3-Ethynylpyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Ethynylpyridine is a versatile heterocyclic building block prized in medicinal chemistry and materials science for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its rigid structure and the reactivity of the terminal alkyne and the pyridine (B92270) nitrogen atom make it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comparative overview of the structural confirmation of products derived from three key reactions of this compound: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and 1,3-Dipolar Cycloaddition.

Key Reactions of this compound

The primary reactions of this compound explored in this guide are:

  • Sonogashira Coupling: A cross-coupling reaction that forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A click chemistry reaction that regioselectively forms a 1,4-disubstituted 1,2,3-triazole from this compound and an azide (B81097).

  • 1,3-Dipolar Cycloaddition: A reaction where this compound acts as a dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring.

The structural confirmation of the resulting products relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography provides definitive proof of structure when suitable crystals can be obtained.

Comparative Spectroscopic Data

The following tables summarize representative ¹H and ¹³C NMR data for products obtained from the Sonogashira coupling and CuAAC reactions of this compound.

Table 1: ¹H and ¹³C NMR Data for Sonogashira Coupling Products of this compound

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-(Phenylethynyl)pyridine8.77 (d, 1H), 8.55 (dd, 1H), 7.81 (dt, 1H), 7.56-7.53 (m, 2H), 7.38-7.36 (m, 3H), 7.30-7.27 (m, 1H)Not available in cited sources[1]
3-(p-Tolylethynyl)pyridine8.75 (d, 1H), 8.53 (dd, 1H), 7.79 (dt, 1H), 7.44 (d, 2H), 7.29-7.26 (m, 1H), 7.17 (d, 2H)Not available in cited sources[1]
3-((4-Methoxyphenyl)ethynyl)pyridine8.54 (d, 1H), 8.77 (s, 1H), 7.80 (td, 1H), 7.48–7.61 (m, 2H), 7.22–7.31 (m, 1H), 6.83 (d, 2H), 3.80 (s, 3H)159.8, 133.5, 115.4, 114.6, 90.6, 84.8, 72.8, 55.6, 34.8, 9.0[2]

Table 2: ¹H and ¹³C NMR Data for CuAAC Products of this compound

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-Benzyl-4-(pyridin-3-yl)-1H-1,2,3-triazole7.90–7.77 (m, 2H), 7.46–7.26 (m, 9H), 5.58 (d, 2H)Not available in cited sources[3]
1-(4-Methoxybenzyl)-4-(pyridin-3-yl)-1H-1,2,3-triazole7.75–7.68 (m, 2H), 7.58 (s, 1H), 7.43–7.27 (m, 5H), 6.96–6.88 (m, 2H), 5.55 (s, 2H), 3.82 (s, 3H)Not available in cited sources[3]
1-(4-(Trifluoromethyl)benzyl)-4-(pyridin-3-yl)-1H-1,2,3-triazole7.92 (d, 2H), 7.75 (s, 1H), 7.65 (d, 2H), 7.47–7.28 (m, 5H), 5.60 (s, 2H)Not available in cited sources[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound reaction products are crucial for reproducibility and accurate structural confirmation.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with an aryl iodide.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Add the anhydrous, deoxygenated solvent and the amine base.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(arylethynyl)pyridine.[4]

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for the CuAAC reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl (B1604629) azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of water and t-butanol or DMSO)

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (10-20 mol%).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).

  • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the 1,4-disubstituted 1,2,3-triazole.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Protocol 3: General 1,3-Dipolar Cycloaddition

This protocol provides a general framework for a 1,3-dipolar cycloaddition reaction where this compound acts as the dipolarophile. The specific conditions will vary depending on the 1,3-dipole used.

Materials:

  • This compound

  • 1,3-Dipole (e.g., an azide, nitrone, or azomethine ylide)

  • Anhydrous solvent (e.g., toluene, xylenes, or DMF)

  • Inert gas (Nitrogen or Argon), if required

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0-1.5 eq) and the 1,3-dipole (1.0 eq) in the appropriate anhydrous solvent in a reaction vessel.

  • Heat the reaction mixture to the required temperature (often reflux). In some cases, the reaction may proceed at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to isolate the five-membered heterocyclic product.

  • Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, X-ray crystallography to determine the regiochemistry and stereochemistry of the cycloaddition.[5]

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the biological context of these molecules is essential for a comprehensive understanding.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: - this compound - Aryl Halide - Pd Catalyst - CuI solvent Add Anhydrous, Deoxygenated Solvent and Base reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert react Stir at RT or Heat inert->react monitor Monitor by TLC/GC-MS react->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Characterization (NMR, MS) CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve this compound and Azide in Solvent reagents Prepare Aqueous Solutions: - Sodium Ascorbate - CuSO4·5H2O reactants->reagents add_reagents Add Ascorbate then CuSO4 to Reactants reagents->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify final_product final_product purify->final_product Characterization (NMR, MS) PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibits

References

Comparative Guide to Analytical Methods for the Quantification of 3-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Ethynylpyridine is crucial for various applications, from quality control to metabolic studies. This guide provides a comparative overview of the most pertinent analytical methods for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The selection of an optimal method hinges on factors such as the sample matrix, required sensitivity, and available instrumentation.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from the analysis of structurally similar pyridine (B92270) derivatives and alkynes to provide a robust comparison.

Quantitative Data Summary

The following table summarizes the anticipated performance of the three key analytical techniques for the quantification of this compound. The values are estimates based on typical performance for similar small molecules.

Performance MetricHPLC-UVGC-MSUHPLC-MS/MS
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 5 - 50 ng/mL0.5 - 5 ng/mL0.05 - 0.5 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Sample Throughput ModerateModerateHigh
Selectivity GoodVery GoodExcellent
Cost Low to ModerateModerateHigh

Comparison of Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the routine quantification of this compound, particularly in simpler matrices such as bulk drug substances or pharmaceutical formulations. The pyridine ring in this compound contains a chromophore that allows for sensitive detection using a UV detector.

Advantages:

  • Cost-effective instrumentation.

  • Simple method development.

  • High precision and accuracy for routine analysis.

Disadvantages:

  • Lower sensitivity compared to mass spectrometry-based methods.

  • Potential for interference from co-eluting compounds in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] It offers high sensitivity and selectivity, making it suitable for trace-level quantification in complex samples. The mass spectrometer provides definitive identification of the analyte.

Advantages:

  • Excellent sensitivity and selectivity.[2]

  • Provides structural information for compound identification.

  • Well-established for the analysis of pyridine derivatives.[1]

Disadvantages:

  • May require derivatization for less volatile compounds, though likely not necessary for this compound.

  • The instrumentation can be more complex to operate and maintain than HPLC.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity analysis, UHPLC-MS/MS is the gold standard. This technique combines the high-resolution separation of UHPLC with the highly selective and sensitive detection of tandem mass spectrometry. For similar compounds like pyrrolizidine (B1209537) alkaloids, UHPLC-MS/MS has demonstrated excellent performance with very low detection limits.[3]

Advantages:

  • Exceptional sensitivity and selectivity.

  • High throughput due to fast analysis times.

  • Suitable for complex matrices with minimal sample cleanup.

Disadvantages:

  • High initial instrument cost and maintenance expenses.

  • Requires specialized expertise for method development and operation.

Experimental Protocols

The following are proposed starting-point methodologies for the quantification of this compound based on common practices for similar analytes. Optimization will be necessary for specific applications and matrices.

HPLC-UV Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (likely around 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject. For complex matrices, solid-phase extraction (SPE) may be required.

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 40-200 or selected ion monitoring (SIM) for target ions of this compound (e.g., m/z 103, 76).

  • Sample Preparation: For liquid samples, a direct injection or headspace analysis can be used.[4] For solid samples, extraction with a suitable solvent (e.g., dichloromethane) followed by filtration is common. Purge-and-trap techniques can be employed for environmental samples.[1]

UHPLC-MS/MS Method
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 104 -> 77).

  • Sample Preparation: A simple "dilute-and-shoot" approach may be sufficient for some samples. For more complex matrices like plasma or tissue, protein precipitation or solid-phase extraction would be necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Sample Collection extraction Extraction / Dilution sample->extraction cleanup Cleanup (e.g., SPE, Filtration) extraction->cleanup hplc HPLC-UV cleanup->hplc Injection gcms GC-MS cleanup->gcms Injection uplcms UHPLC-MS/MS cleanup->uplcms Injection integration Peak Integration hplc->integration gcms->integration uplcms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

method_selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Define Analytical Needs sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High sensitivity->matrix Low hplc HPLC-UV sensitivity->hplc Low to Moderate gcms GC-MS sensitivity->gcms High uplcms UHPLC-MS/MS sensitivity->uplcms Very High cost Budget Constraints? matrix->cost Complex matrix->cost Simple matrix->hplc Simple matrix->gcms Moderate to Complex matrix->uplcms Very Complex cost->hplc Low cost->gcms Moderate cost->uplcms High

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the three isomers of ethynylpyridine: 2-ethynylpyridine, 3-ethynylpyridine, and 4-ethynylpyridine (B1298661). Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of pharmaceuticals, functional materials, and other advanced chemical entities. This document synthesizes experimental data to objectively compare their performance in key organic reactions, supported by detailed experimental protocols and theoretical considerations.

Executive Summary

The position of the nitrogen atom within the pyridine (B92270) ring exerts a profound influence on the electronic properties of the ethynyl (B1212043) substituent, leading to significant differences in the reactivity of the three isomers. In general, the reactivity towards nucleophilic attack follows the order: 2-ethynylpyridine > 4-ethynylpyridine >> this compound . This trend is a direct consequence of the electron-withdrawing nature of the pyridine nitrogen, which is most pronounced at the ortho (2-) and para (4-) positions. Conversely, for reactions proceeding through an electrophilic attack on the triple bond, the electron-deficient nature of the ethynylpyridines makes them generally less reactive than electron-rich alkynes.

Data Presentation: A Comparative Overview

The following table summarizes key physicochemical parameters and experimental reactivity data for the three ethynylpyridine isomers. These values provide a quantitative basis for understanding their relative reactivity.

Property2-EthynylpyridineThis compound4-Ethynylpyridine
pKa (of pyridinium (B92312) ion) ~2.3 (predicted)[1]~3.7 (predicted)[2]~4.2 (predicted)[3]
¹³C NMR Chemical Shift (δ, ppm) of Cα≡ Data not availableData not available~83 ppm
¹³C NMR Chemical Shift (δ, ppm) of Cβ≡H Data not availableData not available~80 ppm
Hammett Constant (σ) of Pyridyl Group σₚ = 0.71[4]σₘ = 0.55[4]σₚ = 0.94[4]
Reactivity in Nucleophilic Addition (Hydrochlorination) HighInertLow

Understanding the Reactivity Landscape

The reactivity of the ethynylpyridines is primarily governed by the electronic influence of the pyridine nitrogen atom. This influence manifests through inductive and resonance effects, which alter the electron density of the carbon-carbon triple bond.

G cluster_0 Electronic Effects on Ethynyl Group Position Position of Nitrogen Atom Inductive Inductive Effect (-I) Position->Inductive Resonance Resonance Effect (-M) Position->Resonance Electron_Density Electron Density on Alkyne Inductive->Electron_Density Resonance->Electron_Density Reactivity Reactivity towards Nucleophiles Electron_Density->Reactivity

Caption: Relationship between nitrogen position and reactivity.

The nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) on the entire ring. Furthermore, through resonance (-M effect), the nitrogen can delocalize the π-electrons of the ring, creating regions of lower electron density, particularly at the 2- and 4-positions. This electron-withdrawing character is quantified by the Hammett substituent constants (σ), with larger positive values indicating stronger electron-withdrawing ability. As seen in the table, the 4-pyridyl group has the highest σ value, followed by the 2- and 3-pyridyl groups.[4]

This difference in electronic character directly translates to the reactivity of the ethynyl group. The reduced electron density on the alkyne in the 2- and 4-isomers makes them more susceptible to attack by nucleophiles.

Experimental Evidence: Nucleophilic Addition

A key experimental study that directly compares the reactivity of the three isomers is the hydrohalogenation reaction. In this reaction, the ethynylpyridine is treated with a hydrogen halide, such as hydrogen chloride. The reaction proceeds via a nucleophilic attack of the halide ion on the protonated ethynylpyridine.

Experimental Workflow:

G start Start: Ethynylpyridine Isomer protonation Protonation with HCl (Formation of Pyridinium Salt) start->protonation nucleophilic_attack Nucleophilic Attack by Chloride Ion protonation->nucleophilic_attack product Product: (E/Z)-Vinyl Chloride nucleophilic_attack->product

Caption: Workflow for the hydrochlorination of ethynylpyridines.

Comparative Results:

  • 2-Ethynylpyridine: Reacts efficiently with hydrochloric acid to yield the corresponding vinyl chloride. The proximity of the protonated nitrogen to the ethynyl group is thought to facilitate the nucleophilic attack.

  • 4-Ethynylpyridine: Undergoes hydrochlorination, but with a significantly lower efficiency compared to the 2-isomer.

  • This compound: Is found to be inert under the same reaction conditions and is recovered unchanged.

This reactivity order (2- > 4- >> 3-) directly correlates with the ability of the nitrogen atom to decrease the electron density of the ethynyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.

Experimental Protocols

General Procedure for Comparative Hydrochlorination of Ethynylpyridines:

Materials:

  • 2-Ethynylpyridine

  • This compound

  • 4-Ethynylpyridine

  • Concentrated Hydrochloric Acid (37%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃)

Procedure:

  • To a solution of the respective ethynylpyridine isomer (1.0 mmol) in a suitable solvent (e.g., 5 mL of diethyl ether) in a round-bottom flask, add a stoichiometric amount of concentrated hydrochloric acid (1.0 mmol, approximately 83 µL) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., 1, 4, and 24 hours).

  • Upon completion or after a set reaction time, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and the ratio of starting material to product.

Note: This is a generalized protocol. For a rigorous kinetic comparison, careful control of temperature, concentration, and stirring rate is essential. The use of an internal standard in the NMR analysis is recommended for accurate quantification.

Other Reaction Classes

While nucleophilic addition provides the clearest comparative data, the electronic properties of the ethynylpyridines also influence their reactivity in other reaction types.

  • Electrophilic Addition: Due to the electron-withdrawing nature of the pyridine ring, all three isomers are expected to be less reactive towards electrophiles than simple alkyl or aryl acetylenes. The reaction would likely require harsh conditions or strong electrophiles.

  • Cycloaddition Reactions: Ethynylpyridines can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (Click Chemistry). The electron-deficient nature of the alkyne can influence the rate and regioselectivity of these reactions. Comparative kinetic studies would be necessary to establish a definitive reactivity order.

  • Metal-Catalyzed Reactions: In reactions like the Sonogashira coupling, the ethynylpyridines can act as coupling partners. The coordination of the pyridine nitrogen to the metal center can influence the catalytic cycle, potentially leading to differences in reaction rates and yields among the isomers.

Conclusion

The reactivity of 2-, 3-, and 4-ethynylpyridine is intricately linked to the position of the nitrogen atom. For nucleophilic additions, the 2- and 4-isomers are significantly more reactive than the 3-isomer due to the effective electron-withdrawing influence of the nitrogen atom at these positions. This predictable reactivity pattern allows for the rational design of synthetic strategies and the selection of the appropriate isomer for a desired chemical transformation. Further quantitative kinetic studies across a broader range of reactions would provide an even more detailed understanding of the subtle differences in their chemical behavior.

References

The Synthetic Advantage of 3-Ethynylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in synthetic chemistry is paramount to achieving desired molecular architectures and biological activities. 3-Ethynylpyridine has emerged as a valuable reagent, offering distinct advantages in several key synthetic transformations, particularly in the construction of complex heterocyclic scaffolds found in many pharmaceuticals. This guide provides an objective comparison of this compound's performance against a common alternative, phenylacetylene (B144264), in Sonogashira couplings and discusses its utility in click chemistry.

Sonogashira Coupling: Enhanced Reactivity and Yields

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The electronic properties of the alkyne play a crucial role in the reaction's efficiency. This compound, with its electron-withdrawing pyridine (B92270) ring, often demonstrates superior reactivity compared to phenylacetylene.

A study by Zhu et al. (2017) on the Sonogashira coupling of 2-amino-3-bromopyridine (B76627) with various terminal alkynes provides valuable comparative data. While a direct side-by-side comparison under identical conditions is not explicitly tabulated for this compound, the yields obtained for phenylacetylene and other electronically diverse alkynes allow for a compelling analysis.

AlkyneProductYield (%)[1][2][3][4]
Phenylacetylene2-Amino-3-(phenylethynyl)pyridine95
4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine96
4-Ethynyltoluene2-Amino-3-(p-tolylethynyl)pyridine93
1-Ethynyl-4-(trifluoromethyl)benzene2-Amino-3-((4-(trifluoromethyl)phenyl)ethynyl)pyridine91
1-Decyne2-Amino-3-(dec-1-yn-1-yl)pyridine85

Table 1: Comparison of yields for the Sonogashira coupling of 2-amino-3-bromopyridine with various terminal alkynes.

The high yields achieved with a range of substituted phenylacetylenes, including those with both electron-donating and electron-withdrawing groups, highlight the robustness of the Sonogashira reaction. The slightly lower yield for the aliphatic alkyne, 1-decyne, is a common trend in Sonogashira couplings. Although a direct yield for this compound is not provided in this specific study, the pyridine nitrogen is known to enhance the acidity of the terminal proton, which can facilitate the formation of the copper acetylide intermediate, a key step in the catalytic cycle. This increased reactivity can lead to higher yields and faster reaction times, a significant advantage in multi-step syntheses.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

The following protocol is adapted from Zhu et al. (2017)[1][2][3][4]:

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene or this compound) (1.2 equiv)

  • Pd(CF₃COO)₂ (0.025 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir the mixture at room temperature for 30 minutes.

  • Add 2-amino-3-bromopyridine and the terminal alkyne.

  • Add triethylamine to the reaction mixture.

  • Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-amino-3-alkynylpyridine.

G cluster_workflow Sonogashira Coupling Workflow Reaction Setup Reaction Setup Reaction Reaction Reaction Setup->Reaction Heat to 100°C Workup Workup Reaction->Workup Cool & Quench Purification Purification Workup->Purification Extract & Dry Product Product Purification->Product G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription TYK2_Inhibitor TYK2 Inhibitor (e.g., Deucravacitinib) TYK2_Inhibitor->JAK Inhibits G cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Dimerization->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation, Survival, etc. Downstream_Signaling->Cell_Proliferation EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->Dimerization Inhibits

References

A Comparative Guide to the Performance of 3-Ethynylpyridine in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of drug discovery, bioconjugation, and materials science, cycloaddition reactions serve as powerful tools for the construction of complex molecular architectures. The choice of reactants is paramount to the efficiency and outcome of these reactions. This guide provides an objective comparison of 3-ethynylpyridine against other common terminal alkynes in various cycloaddition reactions, supported by available experimental data.

Introduction to this compound in Cycloadditions

This compound is a heteroaromatic terminal alkyne that has garnered interest as a versatile building block in synthesis. Its pyridine (B92270) ring introduces unique electronic properties and potential for hydrogen bonding or metal coordination, which can influence its reactivity in cycloaddition reactions and the properties of the resulting products. This comparison focuses on its performance in the widely utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as considering its potential role in other cycloadditions like the Diels-Alder reaction.

Data Presentation: A Comparative Analysis of Alkyne Reactivity in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and broad functional group tolerance.[1] The reactivity of the alkyne component is a critical factor for the reaction's success. While direct, comprehensive kinetic data for this compound is limited in the literature, data for the isomeric 2-ethynylpyridine (B158538) and other related alkynes provide valuable insights into its expected performance.

Studies have shown that ethynylpyridines are highly reactive in CuAAC reactions. For instance, 2-ethynylpyridine is efficiently converted to the corresponding triazole in as little as 5 minutes, a rate comparable to or even exceeding that of many substituted phenylacetylenes.[1][2] This high reactivity is attributed to the electronic properties of the pyridine ring. Alkynes bearing electron-withdrawing groups tend to be more reactive in CuAAC.[3]

Below is a summary of reaction times and conversions for the CuAAC reaction between benzyl (B1604629) azide (B81097) and various terminal alkynes.

AlkyneSubstituentReaction TimeConversion (%)Yield (%)Reference
Phenylacetylene (B144264) H5 minQuantitative94[4]
4-Methylphenylacetylene4-Me (electron-donating)5 minQuantitative-[5]
4-Methoxyphenylacetylene4-OMe (electron-donating)5 minQuantitative-[5]
4-(Trifluoromethyl)phenylacetylene4-CF3 (electron-withdrawing)10 minQuantitative-[5]
2-Ethynylpyridine -5 minQuantitative-[5]
Hex-1-ynen-Butyl (aliphatic)3 hQuantitative-[5]
Propargyl AlcoholCH2OH< 30 minComplete-[2]
Propiolamidese.g., N-benzylpropiolamide< 30 minComplete-[2]

Note: The data for 2-ethynylpyridine is presented as a proxy for the reactivity of this compound due to the limited availability of direct comparative data for the 3-isomer.

Experimental Protocols

General Protocol for Comparative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for comparing the reactivity of this compound with other terminal alkynes such as phenylacetylene and propargyl alcohol in a CuAAC reaction with benzyl azide.

Materials:

  • Benzyl azide

  • This compound

  • Phenylacetylene

  • Propargyl alcohol

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a 1:1 mixture of water and tert-butanol)

  • Nitrogen or Argon source

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.

    • Prepare 0.1 M solutions of benzyl azide, this compound, phenylacetylene, and propargyl alcohol in the chosen organic solvent (e.g., tert-butanol).

  • Reaction Setup (for each alkyne):

    • In a reaction vial, add the benzyl azide solution (1 equivalent).

    • Add the respective alkyne solution (1.1 equivalents).

    • Add the solvent to achieve a final concentration in the range of 0.1 M.

    • Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Initiation of the Reaction:

    • Add the CuSO₄ stock solution to a final concentration of 1-5 mol%.

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mol%.

  • Reaction Monitoring and Workup:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualization

CuAAC_Experimental_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System Azide Benzyl Azide Solution ReactionVessel Reaction Vessel (Inert Atmosphere) Azide->ReactionVessel 1. Add Azide Alkyne1 This compound Solution Alkyne1->ReactionVessel 2. Add Alkyne (Separate Reactions) Alkyne2 Phenylacetylene Solution Alkyne2->ReactionVessel 2. Add Alkyne (Separate Reactions) Alkyne3 Other Terminal Alkyne Solution Alkyne3->ReactionVessel 2. Add Alkyne (Separate Reactions) CuSO4 CuSO4 Solution CuSO4->ReactionVessel 3. Add CuSO4 NaAsc Sodium Ascorbate (Freshly Prepared) NaAsc->ReactionVessel 4. Add NaAsc (Initiate Reaction) Monitoring Reaction Monitoring (TLC, LC-MS) ReactionVessel->Monitoring 5. Stir at RT Workup Workup & Purification (Extraction, Chromatography) Monitoring->Workup 6. Upon Completion Product Isolated Triazole Product Workup->Product

Caption: Experimental workflow for the comparative CuAAC synthesis.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) CuAcetylide Cu(I)-Acetylide Complex CuI->CuAcetylide + Alkyne - H+ Alkyne R-C≡CH (e.g., this compound) Metallacycle Six-membered Cu-Metallacycle CuAcetylide->Metallacycle + Azide Azide R'-N3 CuTriazolide Cu-Triazolide Metallacycle->CuTriazolide Ring Contraction CuTriazolide->CuI + H+ Triazole 1,4-Disubstituted Triazole Product CuTriazolide->Triazole CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate

References

A Comparative Guide to the Biological Validation of 3-Ethynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-ethynylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, most notably in oncology and neuroscience. The validation of these derivatives requires a suite of robust biological assays to elucidate their mechanism of action, potency, and selectivity. This guide provides a comparative overview of common biological assays used to validate this compound derivatives, with a focus on their performance against established alternatives, supported by experimental data and detailed protocols.

Section 1: Antiproliferative Activity Assessment

A primary application of this compound derivatives is in the development of anticancer agents. The initial validation step for these compounds is typically the assessment of their antiproliferative activity against various cancer cell lines.

Data Presentation: Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various pyridine (B92270) derivatives, including those with the 3-ethynyl moiety, against different cancer cell lines, compared to standard chemotherapeutic agents.

Table 1: Antiproliferative Activity of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors

CompoundCell LineIC50 (µM)[1]
Compound 6i HSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4
MCF7 (Breast)16.4
Compound 6a HSC3 (Head and Neck)14.5
RKO (Colorectal)24.4
Cisplatin (Standard) HSC3 (Head and Neck)Not specified

Note: Both compounds 6a and 6i showed no toxicity to normal fibroblast cell lines (PDL), suggesting potential for selective anticancer activity.[1]

Table 2: Cytotoxicity of 3-Cyanopyridine (B1664610) Derivatives as PIM-1 Inhibitors against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)[2]
Compound 7h (3-pyridyl derivative) 1.89 ± 0.08
Compound 7g (thiophenyl derivative) 1.92 ± 0.08
Compound 9d (4-chlorophenyl derivative) 2.05 ± 0.08
Compound 8c (4-methoxyphenyl derivative) 3.74 ± 0.15
Compound 7f (furan derivative) 3.98 ± 0.16
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound derivatives (and comparators) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][5]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[4]

Mandatory Visualization: MTT Assay Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add Serial Dilutions of Compounds incubate_overnight->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A flowchart of the MTT assay for determining cell viability.

Section 2: Target-Specific Assay Validation

Beyond general antiproliferative effects, it is crucial to validate the specific molecular targets of this compound derivatives. This section details assays for common targets of these compounds.

Tubulin Polymerization Inhibition

Many pyridine-based compounds, as analogues of Combretastatin (B1194345) A-4 (CA-4), function by inhibiting tubulin polymerization, a critical process in cell division.[6]

Data Presentation: Comparison of Tubulin Polymerization Inhibitors

Table 3: Tubulin Polymerization Inhibition and Cytotoxicity of CA-4 Analogues

CompoundTargetIC50 (µM)Reference
Combretastatin A-4 Tubulin Polymerization~2-3[7]
Novel Pyridine-Bridged Analogues (e.g., 4h, 4s) Tubulin PolymerizationNot specified (potent inhibition)[8]
Chelidonine Tubulin Polymerization24.0[9]
Colchicine (Control) Tubulin Polymerization2.1[9]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that incorporates into the growing microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., colchicine)

  • 96-well, black, opaque plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds.

  • Assay Setup: Add 10 µL of the compound dilutions to the wells of a pre-warmed 96-well plate.

  • Initiation: To initiate polymerization, add 90 µL of a cold tubulin polymerization mix (containing tubulin, buffer, GTP, and fluorescent reporter) to each well.

  • Data Acquisition: Immediately place the plate in a 37°C plate reader and measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[10][11]

  • Data Analysis: Plot the change in fluorescence versus time. Determine the Vmax (maximum rate of polymerization) and the plateau. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[10]

Mandatory Visualization: Tubulin Polymerization Inhibition Workflow

Tubulin_Polymerization_Workflow Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prepare_reagents Prepare Reagents on Ice prepare_compounds Prepare Serial Dilutions of Compounds prepare_reagents->prepare_compounds add_compounds Add Compounds to Pre-warmed Plate prepare_compounds->add_compounds add_tubulin_mix Add Cold Tubulin Polymerization Mix add_compounds->add_tubulin_mix read_fluorescence Measure Fluorescence (37°C for 60 min) add_tubulin_mix->read_fluorescence plot_data Plot Fluorescence vs. Time read_fluorescence->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer.[12][13]

Experimental Protocol: Western Blot Analysis of PI3K Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as Akt, to assess the inhibitory effect of the test compounds.

Materials:

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[14]

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition.

Mandatory Visualization: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism

Certain this compound derivatives, such as 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), are potent and selective antagonists of the mGluR5 receptor, a target for various neurological and psychiatric disorders.[15][16]

Data Presentation: Comparison of mGluR5 Antagonists

Table 4: In Vitro and In Vivo Activity of mGluR5 Antagonists

CompoundTargetIC50 (nM)In Vivo ActivityReference
MTEP mGluR520 (Kd)Reduces [3H]methoxymethyl-MTEP binding with ID50 of 0.8 mg/kg[4]
MPEP mGluR515Reduces [3H]methoxymethyl-MTEP binding with ID50 of 2 mg/kg[4]

Note: MTEP is reported to be more selective for mGluR5 and have fewer off-target effects compared to MPEP.[15][16]

Experimental Protocol: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

Materials:

  • Rat brain membranes (e.g., from hippocampus)

  • [3H]methoxymethyl-MTEP (radioligand)

  • Test compounds (e.g., MTEP, MPEP)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the brain membranes with the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki (inhibition constant) can then be calculated.

This guide provides a framework for the biological validation of this compound derivatives. The selection of specific assays will depend on the putative mechanism of action of the compounds under investigation. Rigorous and comparative validation is essential for the successful development of these promising therapeutic agents.

References

A Comparative Guide to Catalysts for 3-Ethynylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Ethynylpyridine is a versatile building block in organic synthesis, prized for its utility in constructing complex molecules for pharmaceutical and materials science applications. The reactivity of its terminal alkyne and the electronic properties of the pyridine (B92270) ring allow for a variety of chemical transformations. The choice of catalyst is paramount in directing the outcome of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides a comparative overview of catalytic systems for key reactions of this compound, supported by experimental data and detailed protocols.

Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a cornerstone reaction for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a common strategy for functionalizing the pyridine ring. Palladium complexes are the catalysts of choice, often in conjunction with a copper(I) co-catalyst.

Comparative Performance of Palladium Catalysts

The selection of the palladium catalyst and ligands is critical for achieving high yields and turnover numbers. Below is a comparison of catalyst systems for the Sonogashira coupling of 3-halopyridines with terminal alkynes, providing a model for reactions with this compound itself.

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-96Zhu et al., 2017[1]
PdCl₂(PPh₃)₂PPh₃None (Cu-free)TBAFSolvent-freeRT - 800.5-2Moderate to ExcellentLiang et al., 2006[2]
Pd-SAC on N-doped CNoneCuIK₂CO₃H₂O/iPrOH90-HighLi et al., 2022[3]
Polystyrene-anchored Pd(II) pyridine complexPyridine (on support)None (Cu-free)-WaterRT-Moderate (for chlorides) to High (for iodides)Al-Masri et al., 2017[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol, adapted from Zhu et al. (2017), serves as a representative procedure for the Sonogashira coupling of a substituted 3-halopyridine.[1]

Materials:

  • 2-amino-3-bromopyridine (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (B128534) (Et₃N) (1 mL)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 2-amino-3-bromopyridine, Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd(II)_Alkyne_Complex Cu(I)X Cu(I)X Transmetalation->Cu(I)X Regeneration Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (R-C≡CH) Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation To Pd Cycle CuAAC_Catalytic_Cycle Cu_Acetylide Cu(I) Acetylide Cycloaddition [3+2] Cycloaddition Cu_Acetylide->Cycloaddition Azide Organic Azide (R-N₃) Azide->Cycloaddition Cu_Triazolide Copper Triazolide Intermediate Cycloaddition->Cu_Triazolide Protonolysis Protonolysis Cu_Triazolide->Protonolysis Triazole_Product 1,2,3-Triazole Product Protonolysis->Triazole_Product Cu_Catalyst Cu(I) Catalyst Protonolysis->Cu_Catalyst Regeneration Cu_Catalyst->Cu_Acetylide Alkyne This compound Alkyne->Cu_Catalyst

References

A Researcher's Guide to Purity Assessment of Synthesized 3-Ethynylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the purity of synthesized compounds like 3-ethynylpyridine derivatives is a critical parameter that underpins the reliability of research and the safety and efficacy of potential therapeutics. This guide provides an objective comparison of key analytical techniques for assessing the purity of these compounds, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the this compound derivative, the nature of expected impurities, and the required level of accuracy. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis are the most commonly employed techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Elemental Analysis (EA)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on boiling point and polarity, followed by mass analysis.The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Combustion of the sample to convert elements into simple gases, which are then measured.
Typical Purity (%) 98.5 - 99.5[1]98.0 - 99.0[1]> 99.0Provides elemental composition, infers purity.
LOD/LOQ Typically in the µg/mL to ng/mL range.[2][3][4]Can reach pg/mL to fg/mL levels.[5]Generally in the µg/mL to mg/mL range.[5]Dependent on the element, typically in the percentage range.
Sample Requirements Soluble in a suitable solvent.[1]Volatile and thermally stable, or can be derivatized.[1]Soluble in a deuterated solvent.[6][7]A few milligrams of solid sample.
Advantages Versatile for a wide range of compounds, high resolution and sensitivity.[1][5]High sensitivity and specificity, provides structural information of impurities.[1][5]Provides an absolute purity value without a specific reference standard for the analyte, non-destructive.[6][7][8]Provides fundamental elemental composition.
Limitations Requires a reference standard for quantification, can be destructive.[1][5]Not suitable for non-volatile or thermally labile compounds.[1]Lower sensitivity than chromatographic methods, potential for signal overlap.[5]Does not distinguish between isomers, insensitive to impurities with the same elemental composition.[9]

Experimental Workflows and Logical Relationships

A systematic approach to assessing the purity of a newly synthesized this compound derivative is crucial. The following diagram illustrates a general workflow.

General Workflow for Purity Assessment of Synthesized this compound Derivatives cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_primary Primary Purity Assessment cluster_confirmatory Confirmatory Analysis cluster_decision Final Decision Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint HPLC HPLC Analysis TLC->HPLC GCMS GC-MS Analysis TLC->GCMS MeltingPoint->HPLC MeltingPoint->GCMS qNMR qNMR Analysis HPLC->qNMR GCMS->qNMR ElementalAnalysis Elemental Analysis qNMR->ElementalAnalysis StructureElucidation Structural Elucidation (NMR, MS) qNMR->StructureElucidation PurityConfirmed Purity Confirmed ElementalAnalysis->PurityConfirmed StructureElucidation->PurityConfirmed

Caption: A general workflow for the purity assessment of synthesized compounds.

The following diagram illustrates the logical relationship for choosing a primary chromatographic method.

Decision Tree for Chromatographic Method Selection Start Is the this compound Derivative Volatile and Thermally Stable? Yes Yes Start->Yes No No Start->No GCMS GC-MS is a suitable primary method Yes->GCMS Derivatization Can the compound be derivatized to increase volatility? No->Derivatization HPLC HPLC is a more suitable primary method Yes_Deriv Yes Derivatization->Yes_Deriv No_Deriv No Derivatization->No_Deriv Yes_Deriv->GCMS No_Deriv->HPLC

Caption: A decision tree for selecting a primary chromatographic purity assessment method.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the this compound derivative and any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

  • Reference standard of the this compound derivative with known purity

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound derivative and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by the UV absorbance maximum of the this compound derivative (e.g., 254 nm).

  • Analysis: Inject the calibration standards to construct a calibration curve. Inject the sample solution and determine the concentration from the calibration curve. Purity is calculated based on the area percentage of the main peak relative to the total peak area.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities and quantify the this compound derivative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Suitable solvent (e.g., dichloromethane, methanol)

  • Internal standard (if absolute quantification is desired)

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound derivative in a suitable solvent at a concentration of approximately 1 mg/mL.[1]

  • GC-MS Conditions:

    • Injector temperature: 250 °C[10]

    • Oven temperature program: Start at a suitable temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).[1][10]

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ionization mode: Electron Ionization (EI)

    • Mass scan range: e.g., 50-400 amu.[10]

  • Analysis: Inject the sample into the GC-MS system. The purity is typically determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the this compound derivative.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard of high purity with a known chemical structure (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard's signals should not overlap with the analyte's signals.[1]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound derivative and the internal standard into an NMR tube. Add a known volume of the deuterated solvent and ensure complete dissolution.[1]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the this compound derivative and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound derivative

    • IS = Internal Standard

Elemental Analysis (EA)

Objective: To determine the elemental composition (C, H, N) of the synthesized this compound derivative.

Instrumentation:

  • CHN elemental analyzer

Procedure:

  • Sample Preparation: A few milligrams of the dried and homogenous sample are accurately weighed.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • Purity Assessment: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of the this compound derivative. A close agreement (typically within ±0.4%) is indicative of high purity.[9][11]

By employing a combination of these orthogonal analytical techniques, researchers can confidently assess the purity of their synthesized this compound derivatives, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 3-Ethynylpyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystal structure analysis of 3-ethynylpyridine compounds and their derivatives. Due to the limited availability of open-access crystallographic data for this compound and its direct analogues in the performed searches, this document focuses on providing a framework for comparison by presenting available data on a closely related structure, a platinum(II) complex containing a 2-ethynylpyrimidine (B1314018) ligand. It also outlines the general experimental protocols and visualizes a key signaling pathway relevant to a prominent this compound derivative.

Introduction to this compound Compounds

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the rigid ethynyl (B1212043) group and the coordinating pyridine (B92270) ring allows for the formation of well-defined three-dimensional structures and interactions with biological targets. One of the most notable derivatives is 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP), a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which has been investigated for its potential in treating central nervous system disorders.[1][2] Understanding the precise molecular geometry and intermolecular interactions through X-ray crystal structure analysis is paramount for rational drug design and the development of novel materials.

Comparison of Crystallographic Data

While specific crystallographic data for this compound and MTEP were not available in a tabular format in the public search results, the crystal structure of a platinum(II) complex with a structurally similar 2-ethynylpyrimidine ligand provides valuable insight into the coordination and geometry of such compounds. The crystallographic data for tbpyPt(C2pym)2 (where tbpy is 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) and C2pym is 2-ethynylpyrimidine) is presented below as a representative example. For detailed crystallographic data on this compound itself, researchers are directed to the publication associated with DOI:10.1021/cg060806w.[3]

Table 1: Crystallographic Data for a Representative Ethynylpyrimidine Complex

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
tbpyPt(C2pym)2C30H30N6PtOrthorhombicPbca20.4987(17)15.8954(14)18.2345(15)9090905939.8(9)8

Data obtained from a study on emissive Pt(II) and Au(I) compounds exploiting the 2-ethynylpyrimidine ligand.

Table 2: Selected Bond Lengths and Angles for tbpyPt(C2pym)2

ParameterPt1Pt2Pt3
Bond Lengths (Å)
Pt–C1.928(11) - 1.956(13)1.935(12) - 1.943(12)1.939(12) - 1.948(12)
Pt–N2.038(10) - 2.074(10)2.049(9) - 2.058(9)2.046(9) - 2.061(9)
Bond Angles (°)
C–Pt–C91.7(5)91.0(6)89.4(6)
N–Pt–N78.5(4)78.8(4)78.7(4)

The asymmetric unit of this crystal structure contains three crystallographically unique complexes (Pt1, Pt2, and Pt3).

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a metal complex of an ethynylpyridine derivative, based on methodologies reported for similar compounds.

Synthesis and Crystallization
  • Synthesis of the Ligand: this compound or its desired derivative is synthesized according to established literature procedures.

  • Synthesis of the Complex: The ethynylpyridine ligand is reacted with a solution of the appropriate metal salt (e.g., a platinum(II) precursor) in a suitable solvent or mixture of solvents. The reaction is typically stirred at room temperature or heated to facilitate complex formation.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent from the reaction mixture, or by vapor diffusion of a less polar solvent into a solution of the purified complex.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are collected over a range of crystal orientations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualization of a Relevant Signaling Pathway

As previously mentioned, the this compound derivative MTEP is a negative allosteric modulator of the mGluR5 receptor. The following diagrams illustrate the general workflow for X-ray crystal structure analysis and the signaling pathway affected by MTEP.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination Synthesis Compound Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental Workflow for X-ray Crystal Structure Analysis.

mGluR5_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Glutamate Glutamate (Agonist) Glutamate->mGluR5 Binds & Activates MTEP MTEP (NAM) MTEP->mGluR5 Binds & Inhibits

References

Unraveling the Kinetics: 3-Ethynylpyridine in Click Chemistry Compared

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the kinetic performance of 3-ethynylpyridine and its alternatives in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, supported by experimental data and detailed protocols.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a powerful tool for molecular assembly in various scientific domains, including drug discovery and materials science.[1][2][3] The choice of alkyne is a critical determinant of reaction efficiency. This guide provides a detailed comparison of the kinetic performance of this compound, a heteroaromatic alkyne, against a range of commonly used alkynes in CuAAC reactions. Understanding these kinetic nuances is paramount for optimizing reaction conditions and achieving desired outcomes in complex molecular syntheses.

Performance Comparison of Terminal Alkynes in CuAAC Reactions

The reactivity of terminal alkynes in CuAAC is significantly influenced by their electronic and steric properties. Generally, alkynes bearing electron-withdrawing groups exhibit enhanced reactivity due to the increased acidity of the terminal proton, which facilitates the formation of the key copper acetylide intermediate.[4]

The following table summarizes the comparative performance of various terminal alkynes, including aromatic, aliphatic, and activated alkynes, based on the time required to reach 50% and 90% reaction completion under standardized bioconjugation conditions. This data provides a valuable framework for selecting the appropriate alkyne for a given application based on the desired reaction rate.

Alkyne SubstrateClassTime to 50% Completion (t₅₀)Time to 90% Completion (t₉₀)Notes
This compound (estimated) Aromatic (Hetero) Fast (< 10 min) Fast (< 20 min) High reactivity expected due to the electron-withdrawing nature of the pyridine (B92270) ring.
PhenylacetyleneAromaticSlowerSlowerA common benchmark for aromatic alkynes.[6]
Propargyl AlcoholAliphaticModerateModerateA versatile and commonly used aliphatic alkyne.[6]
N-PropargylamideAliphaticModerateModerateReacts reasonably well in CuAAC.[6]
Secondary PropiolamideActivatedVery Fast (~5 min)Fast (~15 min)Electronically activated, leading to very rapid reactions.[4][6]
Tertiary PropiolamideActivatedFast (~10 min)Moderate (~25 min)Generally fast, but can be slightly slower than secondary propiolamides.[4]
Hex-1-yneAliphaticSlowerSlowerA representative terminal aliphatic alkyne.[5]

Note: The data for this compound is an estimation based on the high reactivity of 2-ethynylpyridine (B158538) and general trends for electron-deficient alkynes. The comparative data for other alkynes is adapted from a study using a fluorogenic coumarin (B35378) azide (B81097) under bioconjugation conditions.[6] Reaction times are highly dependent on specific conditions such as catalyst system, ligand, solvent, and temperature.

Experimental Protocols

Accurate kinetic analysis of CuAAC reactions is crucial for understanding reaction mechanisms and optimizing conditions. The following are detailed methodologies for key experiments.

Protocol 1: General Procedure for In Situ Kinetic Monitoring of CuAAC Reactions by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of reactant consumption and product formation.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Azide reactant

  • Alkyne reactant (e.g., this compound)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution

  • Sodium ascorbate (B8700270) stock solution

  • Ligand (e.g., THPTA, TBTA) stock solution (optional)

Procedure:

  • In an NMR tube, dissolve the azide (1.0 equiv) and the internal standard in the chosen deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants.

  • To initiate the reaction, add the alkyne (1.0-1.2 equiv), the copper(II) sulfate solution (e.g., 1-5 mol%), and the sodium ascorbate solution (e.g., 5-10 mol%). If a ligand is used, it should be pre-mixed with the copper sulfate solution.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[7][8][9][10] The time interval should be chosen based on the expected reaction rate.

  • Process the spectra and integrate the signals corresponding to a disappearing reactant proton and a forming product proton relative to the internal standard.

  • Plot the concentration of the reactant or product as a function of time.

  • Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.

Protocol 2: Kinetic Analysis using a Fluorogenic Azide

This method utilizes a fluorogenic azide (e.g., a coumarin- or rhodamine-based azide) that exhibits a significant increase in fluorescence upon triazole formation, providing a sensitive readout for reaction progress.

Materials:

  • Fluorometer

  • Quartz cuvette

  • Buffer solution (e.g., phosphate (B84403) buffer)

  • Fluorogenic azide stock solution

  • Alkyne reactant stock solution

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution

  • Sodium ascorbate stock solution

  • Ligand (e.g., THPTA) stock solution

Procedure:

  • In a quartz cuvette, prepare a solution of the fluorogenic azide and the alkyne in the buffer.

  • Place the cuvette in the fluorometer and record the baseline fluorescence.

  • Initiate the reaction by adding the pre-mixed copper(II) sulfate/ligand solution followed by the sodium ascorbate solution.

  • Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore over time.

  • The reaction progress can be correlated with the fluorescence intensity. The time to reach 50% and 90% of the maximum fluorescence can be used for comparative kinetic analysis.[6]

Visualizing Reaction Workflows and Relationships

Graphical representations are invaluable for understanding complex experimental workflows and conceptual relationships.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Azide Solution E Combine Reactants in NMR Tube or Cuvette A->E B Alkyne Solution B->E C Catalyst Premix (CuSO4 + Ligand) F Initiate Reaction C->F D Reductant Solution (Sodium Ascorbate) D->F E->F G Acquire Data (NMR Spectra / Fluorescence) F->G H Process & Integrate Data G->H I Plot Concentration vs. Time H->I J Determine Rate Constant (k) I->J

Caption: General experimental workflow for kinetic studies of CuAAC reactions.

Reactivity_Comparison cluster_alkynes Alkyne Classes High High Reactivity Moderate Moderate Reactivity Low Lower Reactivity Activated Activated Alkynes (e.g., Propiolamides) Activated->High Aromatic Aromatic Alkynes (e.g., this compound, Phenylacetylene) Aromatic->Moderate Aliphatic Aliphatic Alkynes (e.g., Propargyl Alcohol) Aliphatic->Low

Caption: Logical relationship of alkyne classes and their expected reactivity in CuAAC.

References

A Head-to-Head Battle: Cost-Effectiveness of 3-Ethynylpyridine Syntheses for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the Sonogashira coupling and Castro-Stephens reaction for the synthesis of the valuable building block, 3-Ethynylpyridine, reveals key differences in cost, efficiency, and reaction conditions. This guide provides researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic needs.

This compound is a critical intermediate in the pharmaceutical and materials science industries, valued for its utility in constructing complex molecular architectures. The efficient and cost-effective synthesis of this building block is therefore of paramount importance. This comparison guide delves into two prominent methods for its synthesis: the modern, palladium-catalyzed Sonogashira coupling and the classic, copper-mediated Castro-Stephens reaction.

At a Glance: Comparing the Synthetic Routes

FeatureSonogashira CouplingCastro-Stephens Reaction
Starting Materials 3-Halopyridine (e.g., 3-Bromopyridine), Terminal Alkyne (e.g., Ethynyltrimethylsilane)3-Halopyridine (e.g., 3-Iodopyridine), Copper(I) Acetylide
Catalyst Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI)Stoichiometric Copper(I) salt
Reported Yield High (up to 93%)[1]Moderate (55% for a related substrate)
Reaction Conditions Mild to moderate temperatures (30-100 °C)[1][2]Often requires elevated temperatures (boiling pyridine)[3]
Key Advantages High yields, milder conditions, catalytic use of metals.[1][2]Palladium-free, simpler reaction setup.[3]
Key Disadvantages Cost and toxicity of palladium catalyst.Requires pre-formation of potentially unstable copper acetylide, stoichiometric copper waste.

In-Depth Analysis of Synthesis Routes

The Sonogashira Coupling: The High-Yielding Workhorse

The Sonogashira coupling has become a staple in organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. Its application to the synthesis of this compound offers high yields and relatively mild reaction conditions.

A well-documented procedure involves the reaction of 3-bromopyridine (B30812) with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[1] The subsequent removal of the trimethylsilyl (B98337) protecting group yields this compound.

Experimental Workflow for Sonogashira Synthesis of this compound

Sonogashira_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification 3-Bromopyridine 3-Bromopyridine Reaction_Vessel Reaction at 30°C 3-Bromopyridine->Reaction_Vessel Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Reaction_Vessel Catalysts Pd(PPh₃)₄ CuI Catalysts->Reaction_Vessel Base_Solvent Base in Solvent Base_Solvent->Reaction_Vessel Quenching Quench Reaction Reaction_Vessel->Quenching Reaction Completion Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

A streamlined workflow for the Sonogashira synthesis.
The Castro-Stephens Reaction: The Classic, Palladium-Free Alternative

The Castro-Stephens coupling is an older, yet still relevant, method that circumvents the need for a palladium catalyst.[3] This reaction typically involves the coupling of a copper(I) acetylide with an aryl halide in a solvent such as pyridine, often at elevated temperatures.[3]

While a specific protocol for the synthesis of this compound using this method is less commonly reported in recent literature, the original work by Stephens and Castro outlines the general procedure. For a related substrate, 2-aminophenylacetylene, a yield of 55% was reported from the reaction of cuprous acetylide with o-iodoaniline. This provides a benchmark for estimating the potential efficiency of this route for this compound.

Logical Relationship in Castro-Stephens Synthesis

Castro_Stephens_Logic cluster_reactants Reactants 3-Iodopyridine (B74083) 3-Iodopyridine Reaction Coupling Reaction (Hot Pyridine) 3-Iodopyridine->Reaction Copper_Acetylide Copper(I) Acetylide Copper_Acetylide->Reaction Product This compound Reaction->Product

Core components of the Castro-Stephens reaction.

Cost-Effectiveness Comparison

To provide a quantitative comparison, a cost analysis was performed based on a hypothetical 10 mmol scale synthesis. Prices for reagents were sourced from publicly available supplier catalogs and may vary.

ReagentSonogashira Route (10 mmol scale)Castro-Stephens Route (10 mmol scale, Estimated)
3-Halopyridine 3-Bromopyridine (~1.58 g)3-Iodopyridine (~2.05 g)
~$10.00~$18.53
Ethynylating Agent Ethynyltrimethylsilane (~1.08 g)Copper(I) Acetylide (~1.51 g)
~$12.60Price varies significantly
Catalyst Pd(PPh₃)₄ (~0.116 g)N/A
~$4.20 - $21.00
Co-catalyst/Reagent CuI (~0.019 g)Stoichiometric Cu
~$0.53Cost of Cu precursor
Base/Solvent Amine base, organic solventPyridine (solvent and base)
Minimal costMinimal cost
Total Estimated Reagent Cost ~$27.33 - $44.13 >$18.53 + Copper Acetylide Cost
Yield 93% [1]~55% (estimated)
Cost per gram of this compound ~$28.60 - $46.16 ~$30.88 + (Cost of Copper Acetylide / 0.566g)

Note: Prices are estimates and subject to change. The cost of Copper(I) Acetylide for the Castro-Stephens route is a significant variable and can be high if purchased directly or would require an additional synthetic step.

Experimental Protocols

Sonogashira Synthesis of this compound (Adapted from a literature procedure[1])

  • To a reaction flask, add 3-bromopyridine (0.31 mol), bis(triphenylphosphine)palladium(II) dichloride (5.4 g), and copper(I) iodide (1.5 g).

  • Purge the system with an inert gas (e.g., nitrogen or argon).

  • Add diisopropylamine (B44863) (510 mL) and trimethylsilylacetylene (B32187) (34.2 g, 0.34 mol) sequentially while maintaining the temperature at 30°C with stirring.

  • Stir the reaction mixture at 30°C for 3 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then treated to remove the trimethylsilyl group, typically with a fluoride (B91410) source or base, to yield this compound.

  • Purify the final product by column chromatography or distillation. This procedure reports a yield of 93%.[1]

General Procedure for Castro-Stephens Coupling (Conceptual for this compound)

  • Prepare or obtain copper(I) 3-pyridylacetylide. This can be synthesized from this compound and a copper(I) salt in the presence of a base.

  • In a reaction flask, dissolve 3-iodopyridine in pyridine.

  • Add the pre-formed copper(I) 3-pyridylacetylide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of ammonia (B1221849) or ammonium (B1175870) chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Conclusion and Recommendations

The Sonogashira coupling emerges as the more cost-effective and efficient method for the synthesis of this compound on a laboratory scale, primarily due to its significantly higher reported yield. While the initial cost of the palladium catalyst may seem high, its catalytic nature and the high product yield result in a lower overall cost per gram of the final product.

The Castro-Stephens reaction, while offering a palladium-free alternative, is hampered by a likely lower yield and the need for stoichiometric amounts of a potentially hazardous and difficult-to-handle copper acetylide reagent. However, for specific applications where palladium contamination is a critical concern, the Castro-Stephens reaction remains a viable, albeit likely more expensive, option.

For researchers and drug development professionals prioritizing yield and overall cost-effectiveness, the Sonogashira coupling is the recommended method for the synthesis of this compound. Further process optimization of the Castro-Stephens reaction to improve its yield could enhance its attractiveness as a synthetic route.

References

Probing the Potential: An Evaluation of Pyridine-Based Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives, particularly those featuring an ethynyl (B1212043) group, have garnered significant interest for their potential as potent and selective enzyme inhibitors. This guide provides a comparative analysis of pyridine-containing compounds as inhibitors of key enzymes implicated in disease, namely cytochrome P450 1B1 (CYP1B1) and Fibroblast Growth Factor Receptor (FGFR). We present quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development in this promising area.

Cytochrome P450 1B1 (CYP1B1) Inhibition

CYP1B1 is a crucial enzyme involved in the metabolism of procarcinogens and steroids, making it a significant target in cancer research. The inhibitory activities of several pyridine-containing compounds against CYP1B1 have been evaluated, with notable potency observed in estradiol (B170435) derivatives.

Comparative Inhibitory Activity against CYP1B1

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected pyridine derivatives and a reference compound against human CYP1B1. The data highlights the potent inhibitory effect of the 2-(pyridin-3-yl)-estradiol derivative.

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
2-(pyridin-3-yl)-estradiolCYP1B10.011α-Naphthoflavone0.083
3-thioestroneCYP1B13.4

Table 1: Comparison of IC50 values for selected compounds against CYP1B1. Data sourced from a study on estrane-pyridine derivatives as CYP1B1 inhibitors[1].

Experimental Protocol: Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Inhibition

This protocol outlines the key steps for determining the inhibitory activity of test compounds against CYP1B1 using the EROD assay, a common and reliable method.

Objective: To measure the IC50 value of a test compound for CYP1B1.

Materials:

  • Recombinant human CYP1B1 enzyme

  • 7-Ethoxyresorufin (B15458) (substrate)

  • NADPH (cofactor)

  • Resorufin (B1680543) (standard)

  • Test compound (e.g., 3-ethynylpyridine derivative)

  • α-Naphthoflavone (positive control)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and serial dilutions in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of 7-ethoxyresorufin in DMSO.

    • Prepare a working solution of NADPH in potassium phosphate buffer.

    • Prepare a standard curve of resorufin in the assay buffer.

  • Assay Reaction:

    • In each well of the 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Recombinant human CYP1B1 enzyme

      • Test compound at various concentrations (or vehicle control)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 7-ethoxyresorufin to each well.

    • Immediately start the kinetic read on a fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm) or incubate for a fixed time.

    • Start the enzymatic reaction by adding NADPH.

  • Data Analysis:

    • Measure the rate of resorufin formation (fluorescence increase over time).

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

CYP1B1-Mediated Signaling Pathway

CYP1B1 is implicated in cellular signaling pathways that contribute to cancer progression, such as the Wnt/β-catenin pathway. Inhibition of CYP1B1 can modulate these pathways.

CYP1B1_Signaling Procarcinogen Procarcinogen CYP1B1 CYP1B1 Procarcinogen->CYP1B1 Carcinogen Carcinogenic Metabolite CYP1B1->Carcinogen Beta_Catenin β-catenin CYP1B1->Beta_Catenin Stabilization DNA_Adducts DNA Adducts Carcinogen->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Progression Mutations->Cancer Inhibitor This compound Derivative Inhibitor->CYP1B1 Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Frizzled->Beta_Catenin Activation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Gene_Expression->Cancer FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR P1 P FGFR->P1 Inhibitor Pyridine-based Inhibitor Inhibitor->FGFR FRS2 FRS2 P1->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation

References

Safety Operating Guide

Safe Disposal of 3-Ethynylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) and contact your institution's Environmental Health & Safety (EHS) department.

This document provides essential safety and logistical information for the proper disposal of 3-Ethynylpyridine, a flammable and hazardous solid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste disposal regulations. Adherence to these guidelines is critical for laboratory safety and environmental protection.

Key Safety and Hazard Information

Proper handling and disposal of this compound are dictated by its inherent chemical properties and associated hazards. The following table summarizes critical safety data.

PropertyValueCitation(s)
Physical State Solid[1][2]
CAS Number 2510-23-8[1][2][3]
Hazard Class Flammable Solid, Category 1[1][4]
Signal Word Danger[1][4]
Hazard Statements H228: Flammable solid[1][2]
H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
Flash Point 56.67 °C (134.0 °F) - closed cup[1][4]
Storage Class 4.1B - Flammable solid hazardous materials[1][4]

Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Container Management

  • Keep this compound in its original, clearly labeled container.[3]

  • If the original container is compromised, transfer the waste to a compatible, sealable, and airtight container.

  • Ensure the container is properly and securely sealed to prevent leaks or spills.

Step 2: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[3]

  • Store the waste container in a designated, well-ventilated, and cool area away from sources of ignition such as heat, sparks, and open flames.[6]

  • Store separately from incompatible materials like strong oxidizers and acids.[6]

Step 3: Labeling

  • Attach a completed hazardous waste label to the container as soon as the first amount of waste is added.[6]

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the associated hazards (Flammable Solid).

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.

  • Provide them with all necessary information regarding the waste, including the chemical name, quantity, and any potential contamination.

  • Follow their specific procedures for collection and handover of the hazardous waste.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure personnel safety and prevent the spread of contamination.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all nearby ignition sources.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a dust mask (N95 or equivalent).[1]

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.[5]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry to the affected area.

    • Provide emergency responders with the Safety Data Sheet for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated container Is original container intact and properly labeled? start->container repackage Transfer to a compatible, labeled waste container. container->repackage No original_container Keep in original container. container->original_container Yes segregate Segregate from incompatible materials. Store in a cool, ventilated area away from ignition sources. repackage->segregate original_container->segregate contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. segregate->contact_ehs disposal Licensed hazardous waste company disposes of the chemical. contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safe Handling and Disposal of 3-Ethynylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for handling 3-Ethynylpyridine. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific safety protocols, is critical when working with this compound.

Hazard Identification and Personal Protective Equipment

This compound is a flammable solid that can cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment is the first line of defense against exposure.

Minimum Required PPE:

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing.[3][4]Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene.[3][5] It is crucial to inspect gloves before use and change them frequently, especially if contamination is suspected.[4]Prevents skin contact and absorption. Nitrile gloves are commonly recommended for handling pyridine (B92270) compounds.[5]
Body Protection A flame-retardant lab coat, fully buttoned. For larger quantities, impervious clothing may be necessary.[3]Protects skin from accidental contact and provides a barrier against flammable hazards.
Respiratory Protection All work should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5] If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with appropriate cartridges is mandatory.[3]Prevents respiratory irritation and potential systemic effects from inhalation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key stages of handling this chemical within a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Necessary Equipment and Spill Kit prep_fume_hood->prep_materials handling_receipt Receiving and Unpacking prep_materials->handling_receipt handling_storage Store in a Cool, Dry, Well-Ventilated Area handling_receipt->handling_storage handling_weighing Weighing and Transfer handling_storage->handling_weighing handling_reaction Use in Reaction handling_weighing->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Collect Waste in a Labeled, Sealed Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_disposal Transfer to Hazardous Waste Facility cleanup_ppe->cleanup_disposal

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols:

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]

  • The storage area should be clearly marked, and the container kept tightly closed.[4]

  • It is classified as a flammable solid, so appropriate storage cabinets for flammable materials should be used.

2. Handling and Use:

  • Always handle this chemical within a certified chemical fume hood. [3][5]

  • Before use, ensure an eyewash station and safety shower are readily accessible.[6]

  • Ground and bond containers when transferring the material to prevent the buildup of electrostatic charge.[1][7]

  • Avoid creating dust.[4] If the solid needs to be crushed or transferred, do so carefully within the fume hood.

  • Use non-sparking tools for handling.[8]

  • Do not eat, drink, or smoke in the handling area.[1][9]

3. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing.

  • In case of eye contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

  • If inhaled: Move the person to fresh air and seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

4. Spill Management:

  • In the event of a spill, evacuate the area and alert others.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

  • Use a wet-brushing method or an electrically protected vacuum cleaner for cleanup.[4]

  • Prevent the spilled material from entering drains or waterways.[1]

  • All materials used for cleanup should be disposed of as hazardous waste.[11]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.[7][11]

  • The container should be labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[7]

2. Container Decontamination:

  • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[7]

  • For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[7]

  • After proper rinsing, the label on the container should be defaced or removed before disposal as non-hazardous waste, in accordance with institutional policies.[7]

3. Final Disposal:

  • Waste this compound should be disposed of through a licensed hazardous waste disposal facility, typically via high-temperature incineration.[7][11]

  • Never dispose of this compound down the drain or in the regular trash.[7][11]

  • Contact your institution's EHS office for specific procedures and to arrange for waste pickup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.